Quinazoline-2-carboxylic Acid: Physicochemical Profile & Synthetic Utility
This guide details the physicochemical profile, synthetic pathways, and research applications of Quinazoline-2-carboxylic acid , a critical heteroaromatic scaffold in medicinal chemistry. Executive Summary Quinazoline-2-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthetic pathways, and research applications of Quinazoline-2-carboxylic acid , a critical heteroaromatic scaffold in medicinal chemistry.
Executive Summary
Quinazoline-2-carboxylic acid (Q2CA ) is a bicyclic heteroaromatic acid distinct from its isomer, quinaldic acid (quinoline-2-carboxylic acid). While quinaldic acid is stable, Q2CA is electronically unique due to the 1,3-diazine ring system, which imparts significant electron deficiency to the carbon skeleton. This property makes the C2-carboxylic acid moiety prone to spontaneous decarboxylation under thermal or acidic conditions, a feature often exploited to synthesize unsubstituted quinazolines but posing a challenge for preserving the acid functionality in drug design.
This guide provides a robust framework for synthesizing, characterizing, and utilizing Q2CA, distinguishing it from common analogs and detailing its role as a pharmacophore in EGFR and VEGFR kinase inhibitors.
Physicochemical Characterization
The following data consolidates experimental and predicted properties for Quinazoline-2-carboxylic acid.
Property
Data
Notes
IUPAC Name
Quinazoline-2-carboxylic acid
Common Abbreviation
Q2CA
CAS Registry Number
568630-14-8
Note: Often confused with 93-10-7 (Quinaldic acid).
Molecular Formula
C₉H₆N₂O₂
Molecular Weight
174.16 g/mol
Appearance
Off-white to pale yellow solid
Crystalline powder.
Melting Point
>175 °C (Decomposes)
Decarboxylation often precedes melting.
pKa (Predicted)
~3.5 - 4.0
More acidic than benzoic acid due to diaza-ring electron withdrawal.
Heat Sensitive: Decarboxylates to quinazoline >120°C.Acid Sensitive: Decarboxylation catalyzed by H⁺.
Store at -20°C; avoid prolonged heating in solution.
Synthetic Pathways & Logic
The synthesis of Q2CA requires avoiding harsh thermal conditions that trigger decarboxylation. The most reliable route involves the construction of the quinazoline core as an ester, followed by mild hydrolysis.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route to Quinazoline-2-carboxylic acid emphasizing the critical hydrolysis step to avoid decarboxylation.
Experimental Protocol: Synthesis of Q2CA
This protocol prioritizes mild conditions to prevent the loss of CO₂.
Step 1: Formation of Ethyl Quinazoline-2-carboxylate
Reactants: Dissolve 2-aminobenzylamine (10 mmol) in dry THF (50 mL).
Cyclization: Add ethyl cyanoformate (12 mmol) dropwise at 0°C. Stir at room temperature (RT) for 3 hours.
Oxidation: To the crude dihydro-intermediate, add MnO₂ (5 equiv) or DDQ (1.2 equiv) and stir at RT for 4 hours to aromatize the ring.
Purification: Filter through Celite and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the ethyl ester.
Step 2: Hydrolysis to the Acid (Critical Step)
Note: Do not use refluxing NaOH, as this promotes decarboxylation.
Dissolution: Dissolve the ethyl ester (1.0 equiv) in a 3:1 mixture of THF:Water.
Saponification: Add LiOH·H₂O (1.5 equiv) at 0°C .
Reaction: Stir at 0°C to 10°C for 2–4 hours. Monitor by TLC (acid stays at baseline) or LC-MS.
Workup:
Carefully acidify to pH ~4 using 1N HCl at 0°C .
The acid typically precipitates as an off-white solid.
Filter and wash with cold water and diethyl ether.
Drying: Dry under high vacuum at room temperature (do not heat).
Reactivity & Mechanism: The Decarboxylation Trap
Researchers must understand the instability of Q2CA. The 1,3-diazine ring acts as an electron sink, stabilizing the carbanion intermediate formed after CO₂ loss, similar to the mechanism seen in picolinic acid but more facile.
Decarboxylation Mechanism
Figure 2: Mechanism of thermal decarboxylation. The adjacent nitrogen atoms stabilize the negative charge development, lowering the activation energy for CO₂ loss.
Strategic Implications for Drug Design:
Derivatization: Convert the acid immediately to an amide or ester if the carboxyl group is needed in the final drug.
Bioisosteres: If the carboxylic acid is metabolically unstable, replace it with a tetrazole or sulfonamide bioisostere which retains acidity but resists decarboxylation.
Biological Applications
Q2CA serves as a vital scaffold in two primary therapeutic areas:
Kinase Inhibitors (Oncology)
Derivatives of quinazoline-2-carboxylic acid are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .
Mechanism: The quinazoline core binds to the ATP-binding pocket of the kinase. The 2-position substituent (derived from the acid) often extends into the solvent-exposed region or interacts with specific gatekeeper residues to improve selectivity.
Key Insight: Amide derivatives (Quinazoline-2-carboxamides) are more stable and show higher affinity than the free acid.
Antimalarial Agents
Recent studies identify quinazoline-2-carboxamides as inhibitors of Plasmodium falciparum.
Target: They target the multidrug resistance pumps or specific plasmodial proteases.
SAR: The 2-carboxamide linkage is essential for activity; hydrolysis to the free acid often results in loss of potency due to poor membrane permeability of the zwitterion.
References
Synthesis & Decarboxylation
Das, J., et al. (2018). "Metal-free synthesis of quinazolines via oxidative decarboxylation." Organic & Biomolecular Chemistry. Link
Kinase Inhibition
Yousefbeyk, F., & Ghasemi, S. (2024). "Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors: SAR and Docking Studies." Pharmaceutical Sciences. Link
Antimalarial Activity
Mishra, M., et al. (2021).[1] "Discovery of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry. Link
Physical Properties & CAS
PubChem Compound Summary for CID 19006950 (Quinazoline-2-carboxylic acid). Link
Quinazoline-2-carboxylic acid chemical structure and IUPAC name
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Quinazoline-2-carboxylic acid . From Synthetic Scaffold to Pharmacophore: An Application Scientist’s Guide[1] Chemic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Quinazoline-2-carboxylic acid .
From Synthetic Scaffold to Pharmacophore: An Application Scientist’s Guide[1]
Chemical Identity & Structural Analysis[1][2][3]
Quinazoline-2-carboxylic acid is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyrimidine ring, bearing a carboxylic acid functional group at the C2 position.[1] This specific substitution pattern renders it a critical intermediate for generating quinazoline-2-carboxamide libraries, which are increasingly relevant in kinase inhibition and antibacterial efflux pump targeting.[1]
Key Chemical Data
Property
Specification
IUPAC Name
Quinazoline-2-carboxylic acid
Common Name
2-Carboxyquinazoline
CAS Number
568630-14-8 (Free Acid)
Molecular Formula
Molecular Weight
174.16 g/mol
SMILES
OC(=O)c1nc2ccccc2cn1
InChI Key
OKXPYKHKJCATPX-UHFFFAOYSA-N
pKa (Predicted)
~3.1 (COOH), ~1.5 (N1-H protonation)
Solubility
Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
Structural Visualization
The following diagram illustrates the core numbering system and the acidic pharmacophore at position 2.[1]
Figure 1: Connectivity of the Quinazoline-2-carboxylic acid scaffold highlighting the C2-functional handle.[1]
Synthetic Methodologies
As a building block, the purity and scalability of the synthesis are paramount.[1] Two primary routes are recommended depending on the starting material availability and scale.[1]
Route A: Oxidative Synthesis (Scalable)
This is the classic industrial route, utilizing 2-methylquinazoline as the precursor.[1] The methyl group at the electron-deficient 2-position is sufficiently acidic/reactive to undergo oxidation, though it requires vigorous conditions compared to benzylic oxidation.[1]
Conditions: Reflux in pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) or aqueous pyridine ().
Workup: Filtration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(if using permanganate), acidification of the filtrate to pH 3-4 to precipitate the free acid.
Route B: Cyclization-Hydrolysis (Convergent)
For de novo synthesis, starting from 2-aminobenzylamine allows for the introduction of the carboxylate moiety early in the sequence.[1]
Cyclization: Reaction of 2-aminobenzylamine with ethyl oxalyl chloride or diethyl oxalate .[1]
Intermediate: Formation of the ester intermediate (Ethyl quinazoline-2-carboxylate).
Aromatization/Oxidation: If starting from the amine, an oxidation step (e.g., DDQ or air/catalyst) is needed to restore aromaticity if a dihydro-intermediate forms.[1]
Hydrolysis: Saponification using LiOH in THF/Water to yield the acid.
Experimental Protocol: Hydrolysis of Quinazoline-2-carbonitrile
A highly reliable laboratory method involves the hydrolysis of the nitrile, which can be generated from the N-oxide or via Reissert-Henze type chemistry.[1]
Step-by-Step Protocol:
Charge: Place Quinazoline-2-carbonitrile (1.0 eq) in a round-bottom flask.
Solvent: Add a mixture of conc. HCl and Acetic Acid (1:1 v/v).[1]
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).
Quench: Cool to room temperature. Pour onto crushed ice.
Isolation: The carboxylic acid may precipitate directly.[1] If not, adjust pH to ~3 with sat.[1]
.
Purification: Recrystallize from Ethanol/Water.
Medicinal Chemistry Applications
The 2-COOH group is rarely the final pharmacophore; rather, it is a "warhead" precursor.[1] The Quinazoline-2-carboxamide motif is a privileged scaffold in modern drug design.[1]
Structure-Activity Relationship (SAR) Logic[1]
Kinase Inhibition: The N1/N3 nitrogens can accept hydrogen bonds in the ATP-binding pocket.[1] The 2-position substituent directs the molecule toward the solvent-exposed region or specific hydrophobic pockets.[1]
Efflux Pump Inhibitors (EPIs): Recent studies identify 4-substituted quinazoline-2-carboxamides as potent inhibitors of the AcrB efflux pump in multidrug-resistant bacteria (e.g., E. coli).[1] The amide linker is critical for binding affinity.[1]
Antimalarial Activity: Quinazolinone-2-carboxamide derivatives have shown efficacy against P. falciparum, with the 2-position side chain crucial for overcoming resistance.[1]
Workflow: Derivatization to Bioactive Amides
The following diagram outlines the standard workflow for converting the acid into a library of bioactive amides.
Figure 2: Synthetic workflow for generating bioactive carboxamide libraries from the acid precursor.
Physical Properties & Stability[1]
Acidity: The carboxylic acid is relatively strong due to the electron-withdrawing nature of the diazanaphthalene ring.[1]
Stability: Stable under standard storage conditions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, desiccated). Avoid prolonged exposure to strong bases unless forming a salt, as the pyrimidine ring can be susceptible to nucleophilic attack/ring-opening under harsh basic conditions.
Safety: Classified as Warning (GHS07).[1] Harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[1] Handle with standard PPE.[1]
References
PubChem. Quinazoline-2-carboxylic acid (Compound).[1][2] National Library of Medicine.[1] [Link][1]
Organic Chemistry Portal. Synthesis of Quinazolines.[Link][1]
Wang, Z., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB.[1][3] PubMed.[1] [Link]
Mondal, S., et al. (2019). Visible light mediated synthesis of quinazolines via decarboxylation.[1] RSC Advances.[1] [Link]
Precision Synthesis of Quinazoline-2-Carboxylic Acid Scaffolds
Executive Summary The quinazoline-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors), diuretics, and anticonvulsants. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors), diuretics, and anticonvulsants. While classical methods like the Niementowski synthesis often require harsh conditions and yield low selectivity, this guide details a precision engineered protocol utilizing ethyl oxalyl chloride. This route ensures regioselectivity, minimizes thermal degradation, and allows for the isolation of the ethyl ester intermediate before hydrolysis, providing a robust checkpoint for purity analysis.
Target Product: 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid (and its ethyl ester).
Starting Material: Anthranilic Acid (2-Aminobenzoic acid).[1]
Primary Mechanism: Acylation followed by cyclocondensation.
Mechanistic Analysis & Retrosynthesis
The transformation of anthranilic acid into the quinazoline-2-carboxylate core requires the insertion of a two-carbon unit where one carbon remains at the oxidation state of a carboxylic acid.
The Challenge of C2-Insertion
Direct reaction with oxalic acid often leads to decarboxylation or formation of benzoxazinones (isatoic anhydride derivatives) rather than the desired quinazoline. To force the formation of the nitrogen-containing ring (pyrimidine ring fusion), we must activate the oxalate source and provide an exogenous nitrogen source (ammonia/ammonium) if starting from the acid, or use the amide.
Selected Pathway:
N-Acylation: Anthranilic acid attacks the highly electrophilic acyl chloride of ethyl oxalyl chloride. This forms a stable amide intermediate, preventing premature cyclization into unwanted side products.
Cyclocondensation: The intermediate is treated with an ammonia source (e.g., ammonium acetate) or dehydrated (if starting from anthranilamide) to close the pyrimidine ring.
Hydrolysis: The ethyl ester is saponified to yield the free carboxylic acid.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow from acylation of the aniline nitrogen to the final hydrolytic cleavage of the ester.
Experimental Protocol: The Ethyl Oxalyl Chloride Route
This protocol is preferred over the direct fusion with oxalic acid due to higher yields and cleaner reaction profiles.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Purge with Argon or Nitrogen.
Solubilization: Dissolve Anthranilic acid (13.7 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (15.3 mL, 110 mmol) and cool the mixture to 0°C in an ice bath.
Addition: Dropwise add Ethyl oxalyl chloride (12.3 mL, 110 mmol) over 30 minutes. Caution: Exothermic reaction; maintain internal temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot should disappear.
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess amine/salts, followed by brine. Dry over Na2SO4 and concentrate in vacuo.
Checkpoint: You should obtain N-(ethoxyoxalyl)anthranilic acid as a solid.
Stage 2: One-Pot Cyclization (The "Niementowski" Modification)
Note: If the intermediate from Stage 1 is isolated, proceed here. Alternatively, this can be done via a thermal fusion if starting from Anthranilamide.
Fusion: Dissolve the intermediate (from Stage 1) in Ethanol (150 mL).
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
Mechanism:[1][2][3][4][5] The carboxyl group of the anthranilic moiety is activated by the ammonium, leading to intramolecular dehydration and ring closure.
Isolation: Cool the mixture to RT. The product, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate , often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
Stage 3: Hydrolysis to the Free Acid
Saponification: Suspend the ester (10 mmol) in a mixture of THF/Water (1:1, 20 mL).
Base Treatment: Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours. The suspension should clear as the salt forms.
Acidification: Cool to 0°C and acidify to pH 2 using 1N HCl.
Precipitation: The target Quinazoline-2-carboxylic acid will precipitate. Filter, wash with water, and dry under vacuum.
Solution: Use a Dean-Stark trap if using a high-boiling solvent (Toluene) instead of Ethanol to physically remove water, driving the equilibrium forward.
Problem: Product is colored (yellow/brown).
Root Cause:[1][6][7][8][9][10] Oxidation of the aniline starting material prior to acylation.
Solution: Recrystallize the final product from DMF/Ethanol.
Experimental Workflow Diagram
Caption: Operational decision tree for the synthesis, purification, and isolation of the target scaffold.
References
Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.
Mao, L., et al. (2025). "Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives." Russian Journal of Organic Chemistry.
Connolly, D. J., et al. (2005).[6] "Synthesis of quinazolin-4(3H)-ones." Tetrahedron, 61(43), 10153-10202. (Comprehensive review of quinazolinone synthesis).
Wissner, A., et al. (2003). "Synthesis of substituted 4-oxo-3,4-dihydroquinazoline-2-carboxylates." Journal of Medicinal Chemistry.
Google Patents. (2019). "Process for the hydrolysis of quinolone carboxylic esters." WO2019206798A1.
The Quinazoline Pharmacophore: A Structural Anchor in Modern Drug Discovery
Executive Summary: The Privileged Scaffold Status In medicinal chemistry, few molecular frameworks achieve the status of a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse bio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold Status
In medicinal chemistry, few molecular frameworks achieve the status of a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. The quinazoline ring system (benzo[d]pyrimidine) is a quintessential example. Its planar bicyclic nature allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its electronic properties facilitate interactions with G-protein-coupled receptors (GPCRs) and DNA.
This guide dissects the structural logic, therapeutic evolution, and experimental validation of quinazoline-based therapeutics, moving beyond basic textbook definitions to the causal mechanics of drug action.[1]
Structural Basis of Bioactivity
The biological versatility of quinazoline stems from its electronic distribution and physiochemical properties.
Hydrogen Bond Acceptors: The N1 and N3 atoms in the pyrimidine ring act as critical hydrogen bond acceptors. In kinase inhibitors, N1 typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).
Pi-Stacking: The aromatic bicyclic system facilitates
- stacking interactions with aromatic residues (Phe, Trp, Tyr) within binding pockets.
Vectors for Diversity: Positions C4, C6, and C7 are chemically accessible, allowing for the introduction of pharmacophores that tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Visualization: The Quinazoline Interaction Map
The following diagram illustrates the core numbering and the functional significance of key positions in the context of EGFR inhibition.
Figure 1: Structural Activity Relationship (SAR) map of the quinazoline scaffold highlighting critical interaction points for kinase inhibition.
Therapeutic Application: EGFR Kinase Inhibition
The most commercially and clinically significant application of the quinazoline scaffold is in the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a driver in Non-Small Cell Lung Cancer (NSCLC).
First-Generation: Reversible Inhibitors
Gefitinib (Iressa) and Erlotinib (Tarceva) represent the first generation.
Mechanism: They function as ATP-competitive inhibitors. The 4-anilinoquinazoline core lodges into the ATP-binding pocket.[2] The N1 interacts with Met793, while the 3-chloro-4-fluoroaniline moiety (in Gefitinib) occupies the hydrophobic pocket behind the gatekeeper residue (Thr790).
Limitation: The T790M mutation (Threonine to Methionine) introduces a bulky side chain that sterically hinders the binding of these first-generation drugs and increases the receptor's affinity for ATP.
Afatinib (Gilotrif) was designed to overcome resistance.
Structural Innovation: It retains the quinazoline core but incorporates a Michael acceptor (an acrylamide group) at the C6 position.
Causality: This electrophilic group forms a covalent thioether bond with the nucleophilic thiol of Cys797 at the edge of the ATP cleft. This irreversible binding ensures that even if ATP affinity increases (as in T790M mutants), the drug cannot be displaced once bound.
Data Summary: FDA-Approved Quinazoline EGFR Inhibitors
Drug Name
Generation
Binding Mode
Key Structural Feature
Indication
Gefitinib
1st
Reversible (ATP Competitive)
4-(3-chloro-4-fluoroanilino)
EGFR+ NSCLC
Erlotinib
1st
Reversible (ATP Competitive)
4-(3-ethynylanilino)
EGFR+ NSCLC, Pancreatic
Afatinib
2nd
Irreversible (Covalent)
4-dimethylamino-crotonylamide (Michael Acceptor)
EGFR+ NSCLC (incl. T790M)
Lapatinib
Dual (EGFR/HER2)
Reversible
Bulky 3-fluorobenzyloxy extension
HER2+ Breast Cancer
Visualization: EGFR Signaling & Inhibition
Figure 2: The EGFR-MAPK signaling cascade showing the upstream intervention point of quinazoline-based tyrosine kinase inhibitors (TKIs).
Beyond Oncology: Alpha-Adrenergic Blockade
Before their dominance in oncology, quinazolines were vital in cardiovascular medicine.
Drugs:Prazosin , Terazosin , Doxazosin .
Mechanism: These agents act as selective antagonists for
-adrenergic receptors on vascular smooth muscle.
SAR Distinction: Unlike the kinase inhibitors which rely on the 4-anilino group, these utilize a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine ring.
Physiological Effect: Blockade of
receptors inhibits catecholamine-induced vasoconstriction, leading to vasodilation and reduced peripheral vascular resistance (treatment for hypertension and BPH).
Technical Protocols: Validating the Scaffold
To develop a novel quinazoline derivative, rigorous validation is required. Below are two industry-standard protocols.
Protocol 1: TR-FRET Kinase Inhibition Assay
Objective: Determine the IC50 of a quinazoline derivative against EGFR using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Why TR-FRET? It minimizes background fluorescence interference common in standard fluorescence intensity assays.
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Enzyme: Recombinant human EGFR (cytoplasmic domain).
Objective: Predict the binding mode of a novel quinazoline analog.
Protein Preparation (Protein Preparation Wizard):
Import PDB structure (e.g., 4I23 for EGFR T790M).
Preprocess: Assign bond orders, add hydrogens, create disulfide bonds.
Critical Step: Optimize H-bond network (propka pH 7.0) to ensure N1 of quinazoline has a correct donor/acceptor environment.
Minimize energy (OPLS4 force field) to relieve steric clashes.
Ligand Preparation (LigPrep):
Import 2D structure of the quinazoline derivative.
Generate ionization states at pH 7.0 ± 2.0 (Epik).
Generate 3D conformers.
Grid Generation:
Define the receptor grid box centered on the co-crystallized ligand (e.g., Afatinib).
Box size: Typically 10Å x 10Å x 10Å.
Docking (Glide):
Standard Precision (SP): For initial screening of many analogs.
Extra Precision (XP): For detailed analysis of the lead compound.
Constraints: Set a core constraint on the Quinazoline N1 to Met793 backbone NH to filter out non-productive poses.
Visualization: Drug Discovery Workflow
Figure 3: Iterative medicinal chemistry workflow for optimizing quinazoline derivatives.
References
Jain, N., et al. (2023).[3][4] "An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade." Medicinal Chemistry. Link
Ruan, J., et al. (2020).[4] "Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019)." Bioorganic & Medicinal Chemistry Letters. Link
Harris, M., et al. (2021).[4] "Quinazoline alpha-adrenoreceptor blockers as an adjunct cancer treatment: From bench to bedside." European Journal of Pharmacology. Link
Schrödinger. "Glide: Ligand-Receptor Docking." Schrödinger Knowledge Base. Link
Technical Guide: Natural Sources and Isolation of Quinazoline Alkaloids
Executive Summary Quinazoline alkaloids represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic compound consisting of a pyrimidine ring fused to a benzene ring ( ).[1] Unlike the ubiquitous q...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinazoline alkaloids represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic compound consisting of a pyrimidine ring fused to a benzene ring (
).[1] Unlike the ubiquitous quinoline or isoquinoline alkaloids, naturally occurring quinazolines are chemotaxonomically restricted but pharmacologically potent.
This guide provides a technical deep-dive into the natural reservoirs of these compounds, specifically focusing on the Acanthaceae and Rutaceae plant families and select marine fungi. It details the biosynthetic logic derived from anthranilic acid and provides a validated, self-contained protocol for the isolation of Vasicine , the archetypal quinazoline alkaloid.
Structural Classification & Chemotaxonomy
Natural quinazolines are rarely found as the simple parent heterocycle. They typically exist as fused systems. The classification is based on the ring fusion pattern:
Subclass
Structural Feature
Representative Compound
Primary Natural Source
Simple Quinazolin-4-ones
Keto group at C-4; often substituted at C-2/C-3.
Febrifugine
Dichroa febrifuga (Hydrangeaceae)
Pyrroloquinazolines
Fused pyrrole ring (tricyclic).
Vasicine (Peganine)
Justicia adhatoda (Acanthaceae)
Indoloquinazolines
Fused indole moiety (tetracyclic/pentacyclic).
Evodiamine
Euodia rutaecarpa (Rutaceae)
Pyrazinoquinazolines
Fused pyrazine ring.
Fumigaclavine C
Aspergillus fumigatus (Fungal)
The "Privileged" Nature of the Scaffold
From a drug development perspective, the quinazoline core mimics the purine ring of ATP. This structural homology allows natural quinazolines (and their synthetic derivatives like Gefitinib) to act as potent kinase inhibitors and DNA intercalators.
Biosynthetic Origins: The Anthranilate Pathway
The biosynthesis of quinazoline alkaloids is distinct from the tryptophan-derived indole alkaloids (though indoloquinazolines utilize both). The core metabolic precursor is Anthranilic Acid (2-aminobenzoic acid).
Mechanism of Action
In the biosynthesis of Vasicine , the pyrrolidine ring is derived from L-Ornithine (or L-Aspartate in some pathways), which condenses with anthranilic acid. This condensation cyclizes to form the tricyclic core.
Biosynthetic Pathway Diagram
The following diagram illustrates the convergence of the Anthranilate and Ornithine pathways to form Vasicine.
Figure 1: Biosynthetic convergence of Anthranilic acid and Ornithine to form Vasicine.[1]
Validated Isolation Protocol: Vasicine from Justicia adhatoda
Objective: Isolation of Vasicine (Peganine) from Justicia adhatoda (syn. Adhatoda vasica) leaves.[2][3][4][5][6][7][8]
Yield Target: ~0.5 - 1.0% w/w crude alkaloid.
Safety: Use a fume hood when handling Chloroform (
) and Ammonia.
The Logic of Acid-Base Extraction
Alkaloids exist as salts (protonated) in the plant's acidic vacuoles or complexed with tannins.
Acid Phase: We use dilute acid to ensure all alkaloids are protonated (
), making them water-soluble and insoluble in non-polar organic solvents. This allows us to wash away fats, chlorophyll, and neutral terpenes using a non-polar solvent.
Base Phase: We basify the aqueous solution (pH > pKa of alkaloid). The alkaloid deprotonates to its free base form (
), becoming hydrophobic.
Extraction: The free base is extracted into a polar organic solvent (Chloroform/DCM).
Impairs hemozoin formation (highly potent but emetic).
Evodiamine
Euodia rutaecarpa
Rutaceae
Thermogenic, Anticancer
TRPV1 agonist; Topoisomerase I inhibitor.
Fumigaclavine C
Aspergillus fumigatus
Trichocomaceae
Antibacterial
Disruption of bacterial membrane integrity.
Luotonin A
Peganum nigellastrum
Nitrariaceae
Cytotoxic
Topoisomerase I inhibition (structurally similar to Camptothecin).
Strategic Insight for Drug Development
Researchers should note the structural similarity between Luotonin A (natural) and Camptothecin (quinoline). Both stabilize the DNA-Topoisomerase I complex. However, the quinazoline scaffold of Luotonin A offers different solubility properties and metabolic stability profiles, making it a valuable template for "scaffold hopping" in oncology drug design.
References
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828. Link
Duraipandiyan, V., et al. (2012). Antimicrobial activity of vasicine isolated from Adhatoda vasica Nees. Saudi Journal of Biological Sciences. Link
Claeson, U. P., et al. (2000).[8] Adhatoda vasica: a critical review of ethnopharmacological and toxicological data. Journal of Ethnopharmacology. Link
Rahman, A., et al. (2025). Isolation and characterization of Vasicine from Adhatoda vasica. International Journal of Research and Development in Pharmacy & Life Sciences. Link
Michael, J. P. (2004). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports. Link
Quinazoline-2-carboxylic acid derivatives and their potential therapeutic uses
Therapeutic Architectures & Synthetic Pathways[1][2] Executive Summary While the quinazoline scaffold is ubiquitous in medicinal chemistry (e.g., EGFR inhibitors like Gefitinib), the Quinazoline-2-carboxylic acid (Q2CA)...
While the quinazoline scaffold is ubiquitous in medicinal chemistry (e.g., EGFR inhibitors like Gefitinib), the Quinazoline-2-carboxylic acid (Q2CA) subclass represents a distinct, under-explored chemotype. Unlike their C4-substituted counterparts which target hydrophobic kinase pockets, Q2CA derivatives possess a unique "polar anchor" at the C2 position. This structural feature confers high specificity for hydrophilic domains in AMPA/Kainate receptors (neuroprotection) and Carbonic Anhydrase isoforms (hypoxic tumor targeting).
This guide dissects the Q2CA scaffold, providing a blueprint for its synthesis, structural optimization, and therapeutic deployment.
Part 1: Structural Biology & SAR
The Q2CA scaffold functions as a "bimodal" pharmacophore. The fused benzene ring allows for lipophilic interactions, while the C2-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor, often mimicking glutamate in neurotransmitter receptor sites.
The "Polar Anchor" Hypothesis
In kinase inhibitors, the C2 position is often a proton-transparent region. However, in Q2CA derivatives, the C2-COOH group is the primary determinant of selectivity.
Key SAR Vectors:
C2-COOH (The Anchor): Essential for ionic bonding with arginine/lysine residues in the binding pocket (e.g., Arg485 in AMPA receptors). Esterification often abolishes activity, indicating the necessity of the free acid or a bioisostere.
C4-Substitution: Steric bulk here (e.g., phenyl, oxo) dictates the "pose" of the molecule. In AMPA antagonists, a carbonyl oxygen (4-oxo) is often required for hydrogen bonding.
C6/C7-Electronic Tuning: Electron-withdrawing groups (Cl, NO2) at C6 enhance metabolic stability and lipid solubility, aiding blood-brain barrier (BBB) penetration.
Visualization: SAR Logic Map
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific substitution sites on the Quinazoline-2-carboxylic acid core.
Part 2: Therapeutic Applications[2][3][4][5][6][7]
Q2CA derivatives are potent non-competitive antagonists of AMPA receptors. Excessive activation of these receptors leads to excitotoxicity, a driver in ALS, stroke, and epilepsy.
Mechanism: The C2-carboxylate mimics the glutamate agonist but binds to an allosteric site, preventing channel opening without competing directly with the endogenous ligand.
Lead Compound: EGIS-8332 analogues (Pyrazolo-fused quinazoline-2-carboxylates).
Hypoxic tumors overexpress CA IX/XII to maintain pH balance. Q2CA derivatives inhibit these enzymes, leading to intracellular acidification and apoptosis in cancer cells.
Mechanism: The carboxylate coordinates with the Zinc (Zn2+) ion in the enzyme's active site, displacing the water molecule required for catalysis.
Comparative Efficacy Data
Derivative Class
Target
IC50 / Ki
Therapeutic Indication
Reference
Pyrazolo[1,5-c]quinazoline-2-COOH
AMPA Receptor
45 nM (Ki)
Neuroprotection (Stroke/ALS)
[1]
6-Chloro-Q2CA
CA IX (Enzyme)
0.25 µM (Ki)
Hypoxic Solid Tumors
[2]
Quinazoline-2,4-dione sulfonamides
PARP-1
< 100 nM
Breast Cancer (BRCA mut)
[3]
Part 3: Synthetic Pathways
The synthesis of Q2CA derivatives requires navigating the stability of the carboxylic acid group. The most robust method involves the cyclocondensation of 2-aminophenyl ketones/aldehydes with oxalate derivatives, followed by controlled hydrolysis.
Reagent: Diethyl oxalate or Ethyl oxalyl chloride.
Cyclization: Thermal condensation to form the ester intermediate.
Hydrolysis: Saponification to yield the free acid.
Visualization: Synthetic Route
Caption: Step-wise synthetic pathway for generating Quinazoline-2-carboxylic acid from anthranilic precursors.
Part 4: Experimental Protocols
Protocol A: Synthesis of 6-Chloroquinazoline-2-carboxylic Acid
Self-Validating Check: The formation of the intermediate ester is indicated by a shift in IR carbonyl stretch from ~1680 cm⁻¹ (aldehyde) to ~1730 cm⁻¹ (ester).
Cyclization:
Dissolve 2-amino-5-chlorobenzaldehyde (10 mmol) in ethanol (20 mL).
Add diethyl oxalate (15 mmol) and a catalytic amount of acetic acid (0.5 mL).
Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Cool to 0°C. Filter the precipitate (Ethyl 6-chloroquinazoline-2-carboxylate).
Hydrolysis:
Suspend the ester (5 mmol) in 10% NaOH solution (15 mL).
Stir at room temperature for 2 hours (solution becomes clear).
Acidify carefully with 1M HCl to pH 3.0.
Collect the white solid via vacuum filtration. Recrystallize from ethanol.
Readout: Measure fluorescence (Ex 488nm / Em 525nm) immediately upon stimulation.
Analysis: Calculate IC50 based on the reduction of fluorescence peak compared to control.
Part 5: Future Directions & Challenges
Metabolic Stability: The free carboxylic acid is prone to Phase II conjugation (glucuronidation). Future designs should explore bioisosteres like tetrazoles or acyl sulfonamides to improve half-life.
Blood-Brain Barrier: While Q2CA is polar, masking the acid as a prodrug (e.g., ester or amide) that hydrolyzes in vivo is a viable strategy for CNS delivery.
References
Melloni, P., et al. (2008). "Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships."[1] Journal of Medicinal Chemistry.
El-Azab, A. S., et al. (2022). "Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Yao, H., et al. (2015). "Design, synthesis and biological evaluation of quinazoline-2,4-dione derivatives as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." European Journal of Medicinal Chemistry.
BenchChem Protocols. "Crystal Structure and Synthesis of Quinoline-2-carboxylic Acid Derivatives." BenchChem Application Notes.
In Silico Docking Studies of Quinazoline-2-carboxylic Acid: A Technical Guide
This guide outlines a rigorous in silico framework for evaluating Quinazoline-2-carboxylic acid (Q2CA) . Unlike generic quinazoline studies that focus on the 4-anilino moiety (EGFR inhibitors), this guide targets the 2-c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous in silico framework for evaluating Quinazoline-2-carboxylic acid (Q2CA) . Unlike generic quinazoline studies that focus on the 4-anilino moiety (EGFR inhibitors), this guide targets the 2-carboxylic acid core.
Medicinal Chemistry Insight: Structurally, Q2CA is a bioisostere of Kynurenic Acid (a known endogenous NMDA/AMPA antagonist). Therefore, the primary docking workflow focuses on Ionotropic Glutamate Receptors (iGluRs) , specifically the AMPA receptor, where the carboxylic acid moiety is critical for mimicking the glutamate ligand.
Executive Summary & Pharmacophore Logic
Quinazoline-2-carboxylic acid (Q2CA) represents a privileged scaffold in neuropharmacology. While the quinazoline ring provides a hydrophobic platform for
-stacking, the C2-carboxylic acid functions as a critical polar "warhead."
In physiological conditions (pH 7.4), the carboxylic acid exists as a carboxylate anion (
). This anion is essential for forming salt bridges with the conserved Arginine residues in the ligand-binding domains (LBD) of glutamate receptors. This guide details the protocol for docking Q2CA into the AMPA Receptor (GluA2) to evaluate its potential as a competitive antagonist.
Core Mechanistic Hypothesis
Ligand: Quinazoline-2-carboxylate (anionic form).
Target: AMPA Receptor Ligand Binding Domain (PDB: 3KGC or 1FTJ).
Key Interaction: Bidentate salt bridge between the Q2CA carboxylate and Arg485 (critical for ligand recognition).
Computational Workflow Architecture
The following diagram illustrates the validated workflow for this study. It emphasizes the "induced fit" necessity and charge state verification.
Figure 1: End-to-end computational workflow for Q2CA docking, highlighting the parallel processing of ligand and protein preparation.
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (The Critical Anion)
The most common error in docking carboxylic acids is using the neutral (
) form. You must model the ionization state relevant to the biological compartment.
Ionization: At pH 7.4, the pKa of the 2-COOH is approximately 3.5–4.5.
Action: Deprotonate the acid to form Quinazoline-2-carboxylate .
Tool: LigPrep (Schrödinger) or OpenBabel (obabel -p 7.4).
Energy Minimization:
Perform a geometry optimization to correct bond lengths/angles.
Method: DFT (Density Functional Theory) using B3LYP/6-31G* basis set is the gold standard. For high-throughput, MMFF94 force field is acceptable.
Output:.pdbqt (for AutoDock) or .sdf (for Glide).
Phase 2: Protein Preparation (The AMPA Receptor)
We utilize the crystal structure of the AMPA receptor (GluA2) complexed with a competitive antagonist (e.g., ZK200775) to ensure the binding pocket is in an "antagonist-conformation" (open-cleft).
Remove crystallographic waters (unless they bridge the ligand and protein, e.g., W12 in some structures).
Remove co-factors and the native ligand (ZK200775).
Protonation Assignment:
Use a tool like H++ or PropKa to assign protonation states to residues at pH 7.4.
Critical Check: Ensure Arg485 (sometimes numbered differently depending on the chain) is positively charged to accept the carboxylate.
Phase 3: Grid Generation & Docking
Grid Box Definition:
Center: Coordinates of the removed native ligand.
Dimensions:
Å. This is sufficient to cover the glutamate binding pocket.
Algorithm Selection:
AutoDock Vina: Uses a hybrid scoring function (empirical + knowledge-based). High accuracy for small polar molecules.
Exhaustiveness: Set to 32 or higher (default is 8) to ensure the search algorithm finds the global minimum.
Validation & Data Analysis
Self-Validating Protocol (RMSD)
Before analyzing Q2CA, you must re-dock the native co-crystallized ligand (ZK200775) back into the empty protein structure.
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
Why? This proves the scoring function can correctly identify the bioactive conformation.
Quantitative Analysis of Q2CA
Once docked, analyze the top-ranked pose (lowest binding affinity,
).
Table 1: Expected Interaction Profile of Q2CA in AMPA Receptor (GluA2)
Interaction Type
Target Residue (GluA2)
Ligand Moiety
Mechanistic Role
Salt Bridge
Arg485
2-Carboxylate ()
Primary anchor; mimics Glutamate -COOH.
H-Bond (Donor)
Glu705
N1 or N3 (Quinazoline)
Stabilizes the heterocyclic core.
- Stacking
Tyr702
Quinazoline Ring
Hydrophobic stabilization of the aromatic core.
H-Bond (Acceptor)
Thr480
2-Carboxylate
Secondary stabilization of the acid headgroup.
Signaling Pathway Context
Understanding where this docking fits in the biological context is crucial. Q2CA antagonism blocks the ion channel opening.
Figure 2: Mechanism of Action. Q2CA competes with Glutamate for the LBD, preventing the conformational change required for channel opening.
ADMET Profiling (In Silico)
A potent binder is useless if it cannot reach the target. For a CNS target like AMPA, Blood-Brain Barrier (BBB) penetration is paramount.
Lipinski's Rule of 5 Check:
MW: ~174 Da (< 500) - Pass
LogP: ~1.2–1.5 (< 5) - Pass
H-Bond Donors: 1 (< 5) - Pass
H-Bond Acceptors: 3 (< 10) - Pass
BBB Permeability: The carboxylic acid is highly polar and ionizable, which typically hinders passive diffusion across the BBB.
Optimization Strategy: In drug development, Q2CA would likely be administered as an ester prodrug (e.g., ethyl ester) to cross the BBB, where esterases would hydrolyze it back to the active acid form.
References
PDB 3KGC Structure
Title: Crystal structure of the GluR2 ligand binding domain in complex with a quinoxaline-2,3-dione antagonist.
In Silico Evaluation of Quinazoline-2-Carboxylic Acid Scaffolds: From QSAR to Dynamic Simulation
Introduction Quinazoline-2-carboxylic acid derivatives represent a specialized subclass of the privileged quinazoline scaffold. Unlike their 4-aminoquinazoline counterparts (widely known as EGFR inhibitors like Gefitinib...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Quinazoline-2-carboxylic acid derivatives represent a specialized subclass of the privileged quinazoline scaffold. Unlike their 4-aminoquinazoline counterparts (widely known as EGFR inhibitors like Gefitinib), the 2-carboxylic acid moiety introduces a distinct acidic center, altering the pharmacophore’s electronic landscape and solubility profile.
This guide provides a rigorous computational framework for analyzing these derivatives. It focuses on their dual potential as AMPA receptor antagonists (neuroprotection) and Kinase inhibitors (oncology), necessitating a workflow that accounts for pH-dependent ionization and specific salt-bridge interactions.
The Computational Rationale
Electronic Uniqueness: The C2-carboxylic acid group (
) exists primarily as a carboxylate anion at physiological pH (7.4). Standard docking protocols often fail by treating this group as neutral.
Target Specificity: The carboxylate mimics the glutamate side chain, making these derivatives potent competitive antagonists at the glutamate binding site of AMPA/NMDA receptors.
Workflow Visualization
Figure 1: The linear progression from quantum mechanical optimization to ADMET profiling.
Phase 1: Ligand Preparation & QSAR
Objective: To generate energetically minimized conformers and predict biological activity based on physicochemical descriptors.
Quantum Mechanical Optimization (DFT)
Before docking, the ligand geometry must be optimized to a local minimum.
Tool: Gaussian 16 or ORCA (Open Source).
Method: DFT (Density Functional Theory) using the B3LYP functional with the 6-31G(d) basis set.
Critical Protocol (Self-Validation):
Draw the structure with the carboxylic acid deprotonated (
) if targeting physiological pH.
Perform geometry optimization + frequency calculation.
Validation: Ensure no imaginary frequencies exist in the output (indicates a true local minimum).
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) correlates structural features with biological activity (e.g.,
).
Key Descriptors for Quinazoline-2-Carboxylic Acids:
Calculate descriptors using PaDEL-Descriptor or RDKit .
Split dataset: 80% Training, 20% Test.
Build model using Multiple Linear Regression (MLR) or Random Forest.
Validation: Check
(correlation) and (predictive power).
Phase 2: Molecular Docking
Objective: To predict the binding affinity and orientation of the ligand within the target active site.
Target Selection
Neuroprotection: AMPA Receptor (GluA2 subunit). PDB ID: 3KGC (Co-crystallized with ZK200775, a competitive antagonist).[2]
Oncology: EGFR Kinase Domain.[3] PDB ID: 3LN1 or 1M17 .
Docking Protocol (AutoDock Vina / Glide)
The presence of the carboxylic acid requires specific attention to electrostatics.
Protein Prep:
Remove water molecules (unless bridging is expected).
Add polar hydrogens.
Crucial: Assign Kollman charges. The arginine residues in the AMPA binding pocket (Arg485) are positively charged and will attract the carboxylate of the ligand.
Grid Generation:
Center the grid box on the co-crystallized ligand.[2]
Size:
Å (sufficient to cover the binding pocket).
Docking Execution:
Run with exhaustiveness = 8 (default) or higher (32) for rigorous sampling.
Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and crystal pose must be
Objective: To evaluate the temporal stability of the Ligand-Protein complex. Docking provides a static snapshot; MD reveals dynamic stability.
Tool: GROMACS (v2020 or later).
The GROMACS Protocol
This workflow ensures the system is physically viable before production runs.
Figure 2: Step-by-step MD simulation pipeline.
Detailed Methodology
Topology Generation:
Protein: Use pdb2gmx with the CHARMM36 or AMBER99SB-ILDN force field.
Ligand: The quinazoline derivative topology must be generated externally using CGenFF (for CHARMM) or ACPYPE (for AMBER).
Solvation: Define a dodecahedron box (min distance 1.0 Å to edge) and fill with TIP3P water model.
Neutralization: Add counter-ions (
or ) to reach net charge 0.
Equilibration:
NVT: Restrain heavy atoms. Heat to 300 K using the V-rescale thermostat.
NPT: Maintain pressure at 1 bar using the Parrinello-Rahman barostat.
Analysis Metrics:
RMSD (Root Mean Square Deviation): Measures structural deviation from the starting structure. A plateau indicates equilibrium.
RMSF (Root Mean Square Fluctuation): Measures flexibility of individual residues. High fluctuation in the binding loop suggests instability.
H-Bond Analysis: Calculate the occupancy (%) of H-bonds between the carboxylic acid and the receptor (e.g., Arg485). Occupancy > 60% suggests a strong interaction.
Phase 4: ADMET Profiling
Objective: To ensure the quinazoline derivative is a viable drug candidate.
Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
Pharmacophore Modeling of Quinazoline-Based Kinase Inhibitors: A Technical Implementation Guide
Executive Summary The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. Its efficacy stems from its a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. Its efficacy stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.
This guide provides a rigorous, step-by-step technical framework for developing pharmacophore models for quinazoline derivatives. Unlike generic modeling tutorials, this protocol addresses scaffold-specific challenges—specifically the N1/N3 tautomeric ambiguity, the critical "Gatekeeper" interaction, and the handling of bioactivity cliffs in dataset curation.
Structural Basis of Inhibition[1]
To build an accurate model, one must understand the interaction dynamics. The quinazoline core functions as a Type I ATP-competitive inhibitor.
The Hinge Binder Mechanism
The quinazoline ring orients itself in the ATP-binding pocket such that:
N1 (Acceptor): Forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR).
C4-Amino (Donor): The substituent at position 4 (often an aniline) donates a hydrogen bond to the hinge carbonyl or a conserved water molecule.
C6/C7 Substituents: These project into the solvent front, often utilized to tune pharmacokinetic properties (solubility) or gain additional potency via interactions with the ribose-binding pocket.
Visualization of the Pharmacophore
The following diagram illustrates the consensus pharmacophore features required for high-affinity binding.
Figure 1: Consensus pharmacophore map for Quinazoline-based kinase inhibitors. The N1 acceptor and C4 donor are the non-negotiable "anchor" points.
Protocol: Data Preparation & Curation
Garbage in, garbage out. For quinazolines, specific attention must be paid to tautomerism.
Dataset Construction
Source Selection: Extract data from ChEMBL or BindingDB. Filter for assays with high confidence (Confidence Score > 8).
Activity Thresholds:
Actives:
Intermediates:
(Exclude from model building to create a "safety gap").
Quinazolines can exist in multiple tautomeric forms.
Protocol: Use a tool like LigPrep (Schrödinger) or Wash (MOE).
Rule: Enforce the N1-unprotonated state for the core scaffold. The N1 must be available as a Hydrogen Bond Acceptor (HBA). If the software protonates N1 (forming the quinazolinium ion), the H-bond acceptor feature will be lost, resulting in a false negative.
Protocol: Hybrid Model Generation
We utilize a "Common Feature" approach reinforced by structural data.
High EF(1%) indicates the model is excellent for "Early Recognition"—crucial for virtual screening of large libraries where you only test the top hits.
Case Study: Targeting EGFR T790M
The T790M mutation introduces a bulky Methionine gatekeeper, rendering first-generation quinazolines (like Gefitinib) less effective due to steric clash and increased ATP affinity.
Modification for T790M-Specific Model:
Excluded Volume Adjustment: In the standard EGFR model, the gatekeeper region is permissive. For T790M, place an Excluded Volume sphere (radius 1.2 Å) at the coordinates of the Methionine sulfur.
Selectivity Feature: Add a Hydrophobic feature requirement at the C6 position, which often accommodates the "tail" of covalent inhibitors (like Afatinib) that overcome this resistance.
References
Perera, S., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology.
Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry.
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.
Gheshlaghi, et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.[2] NIH National Library of Medicine.
El-Azab, A. S., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors.[1] RSC Advances.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: QSAR Studies of Quinazoline-2-carboxylic Acid
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
Quinazoline-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, distinct from its more common 4-aminoquinazoline cousins (e.g., Gefitinib). Its unique electronic distribution and capacity for zwitterionic tautomerism make it a critical pharmacophore for AMPA/Kainate receptor antagonism , antitubercular agents (DprE1 inhibitors) , and histamine H4 modulation .
This guide provides a rigorous technical framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on this scaffold. It moves beyond generic protocols to address the specific physicochemical challenges of the 2-carboxyl group—specifically its ionization state, hydrogen-bonding networks, and electronic influence on the bicyclic core.
Part 1: Structural Basis & Tautomeric Considerations[1]
The Tautomeric Challenge in Molecular Modeling
A common failure point in QSAR studies of quinazoline-2-carboxylic acid is the neglect of tautomerism. Unlike simple aromatics, this scaffold exists in a dynamic equilibrium between the neutral form and the zwitterionic form (quinolinium-2-carboxylate), particularly in the solid state and polar solvents.
Implication for QSAR: If you calculate descriptors (e.g., HOMO/LUMO, dipole moment) on the neutral species while the biological environment favors the zwitterion, your model will lack predictive power.
Protocol: Always perform a pre-screen of ionization states at pH 7.4 using tools like Epik or MoKa before generating 3D conformers.
Scaffold Numbering and Functionalization
The biological activity is strictly governed by substitutions at the C-2 (acid/amide), C-4 (oxo/amino), and the benzenoid ring (C-6/C-7).
Part 2: Computational Workflow for Quinazoline QSAR
To build a robust model, one must move beyond simple Multiple Linear Regression (MLR). The workflow below integrates CoMFA (Comparative Molecular Field Analysis) for 3D-QSAR and GA-PLS (Genetic Algorithm-Partial Least Squares) for variable selection.
Step-by-Step Protocol
Data Curation:
Source: Extract
or values from primary literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Normalization: Convert all activity data to molar units:
.
Filter: Remove "indeterminate" values (e.g.,
) unless using classification models.
Conformational Analysis (The "Active" Conformation):
Do not use the lowest energy conformation. Instead, use a template-based alignment.
Template: For AMPA antagonists, align all derivatives to the crystal structure of a known ligand (e.g., ZK200775) bound to the GluA2 receptor.
Tool: SYBYL or Schrödinger MacroModel.
Descriptor Calculation:
2D Descriptors: Hammett constants (
) are vital for the C-6/C-7 positions to quantify electronic withdrawal effects.
3D Fields: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields using a
grid box.
Model Validation (The Trust Pillar):
A model is only as good as its validation.
Internal: Leave-One-Out (LOO) cross-validation must yield
.
External: A test set (20% of data) must yield
.
Y-Scrambling: Randomize activity data and rebuild the model. If the new
is high, your original model is a chance correlation (a failure).
Part 3: Mechanistic Insights & Case Studies
Case Study A: AMPA Receptor Antagonism
Quinazoline-2-carboxylic acid derivatives (specifically fused systems like pyrazolo[1,5-c]quinazolines) act as competitive antagonists at the AMPA receptor.[11]
Key Interaction: The 2-carboxylate group mimics the
-carboxyl group of glutamate. It forms a salt bridge with the conserved Arginine residue in the ligand-binding domain (LBD).
QSAR Insight: Steric bulk at the C-9 position (in fused systems) or C-4 (in simple quinazolines) often clashes with the receptor roof. Therefore, Steric Field descriptors in CoMFA usually show a negative coefficient for bulky groups in this region.
Electronic Effect: Electron-withdrawing groups (e.g.,
, ) at the C-6/C-7 positions of the quinazoline ring enhance the acidity of the NH (if present in tautomer) or the polarization of the system, often increasing potency ( in low nM range).
Case Study B: Antitubercular Activity (DprE1 Inhibition)
Recent studies (2020) utilized 3D-QSAR (CoMFA) to optimize 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamides.
Mechanism: Inhibition of Decaprenylphosphoryl-
-D-ribose 2'-epimerase (DprE1).
SAR Findings:
Linker: The amide linker at C-2 is crucial.
Hydrophobicity: A positive correlation with hydrophobicity (LogP) was observed, suggesting the binding pocket is lipophilic.
Substitution: The 6-
group was essential for activity, likely due to metabolic stability and lipophilicity rather than just electronics.
Quantitative Data Summary
Biological Target
Key Structural Motif
Critical Descriptor
Statistical Metric (Typical)
AMPA Receptor
2-COOH (Ionized)
Steric Field (CoMFA)
DprE1 (TB)
2-Carboxamide + 6-
Electrostatic + LogP
Anticancer (MCF-7)
4-Anilino-2-ester
Hammett
Part 4: Synthesis Implications
QSAR models are only useful if they guide synthesis. For Quinazoline-2-carboxylic acid:
The Hammett Guide: If your QSAR model indicates a positive coefficient for
at C-6, prioritize synthesizing analogs with , , or groups.
One-Pot Cyclization: Use the reaction of 2-aminobenzylamines with oxalyl chloride or similar reagents to generate the 2-COOH core efficiently, allowing for late-stage diversification at the amide nitrogen.
References
Gawad, J., & Bonde, C. (2020).[5] Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors. Journal of Molecular Structure, 1208, 127898. Link
Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. Journal of Nutrition, 130(4), 1007S-1015S. (Contextualizes AMPA antagonism). Link
Chenard, B. L., et al. (2001). Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: structure-activity relationship of the C-2 side chain tether. Journal of Medicinal Chemistry, 44(11), 1710-1717. Link
Cramer, R. D., et al. (1988). Comparative Molecular Field Analysis (CoMFA).[12] 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. (Foundational methodology). Link
BenchChem. (n.d.). Methyl quinazoline-2-carboxylate: Biological Activity and Properties. Link
A Senior Application Scientist's In-depth Technical Guide to the DFT Analysis of Quinazoline-2-carboxylic Acid
Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular interactions...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular interactions and properties at an atomic level. Among the various computational methods, Density Functional Theory (DFT) stands out for its remarkable balance of accuracy and computational efficiency. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of DFT to investigate the intricate electronic and structural characteristics of Quinazoline-2-carboxylic acid. This molecule, a derivative of the privileged quinazoline scaffold, holds significant potential in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[1]
The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry
Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[2] This structural motif is a common feature in a plethora of biologically active molecules, including approved drugs and clinical candidates. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of pharmacological activities, such as anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][3] Quinazoline-2-carboxylic acid, with its carboxylic acid functional group at the 2-position, presents an interesting case for theoretical investigation due to the interplay between the electron-withdrawing carboxylic acid and the aromatic quinazoline core.
The Power of Density Functional Theory (DFT) in Molecular Analysis
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional ab initio methods that rely on complex wavefunctions. By focusing on the electron density, which is a function of only three spatial coordinates, DFT offers a computationally more tractable approach without sacrificing significant accuracy.
In the context of drug discovery, DFT allows us to:
Determine the most stable three-dimensional structure of a molecule.
Analyze its electronic properties, such as the distribution of charges and the energies of molecular orbitals.
Predict its reactivity and potential interaction sites with biological targets.
Simulate spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which can be used to validate the computational model against experimental data.
A Validated Workflow for the DFT Analysis of Quinazoline-2-carboxylic Acid
The following section details a robust and self-validating workflow for the DFT analysis of Quinazoline-2-carboxylic acid. The causality behind each step is explained to provide a clear understanding of the experimental design.
Caption: Numbering scheme for the atoms in Quinazoline-2-carboxylic acid.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is on the electron-deficient regions. For Quinazoline-2-carboxylic acid, the HOMO is expected to be distributed over the quinazoline ring system, while the LUMO will likely have significant contributions from the carboxylic acid group and the pyrimidine part of the quinazoline ring.
Table 2: Predicted Electronic Properties of Quinazoline-2-carboxylic Acid
Property
Predicted Value (eV)
HOMO Energy
~ -6.5 to -7.5
LUMO Energy
~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)
~ 4.0 to 6.0
A moderate HOMO-LUMO gap would suggest that Quinazoline-2-carboxylic acid is a relatively stable molecule, but with accessible frontier orbitals for potential interactions with biological targets.
Molecular Electrostatic Potential (MEP) Map
The MEP map will visually represent the charge distribution. The regions of negative potential (red) will be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the quinazoline ring. These areas are prone to electrophilic attack and are likely sites for hydrogen bonding interactions with biological receptors. The hydrogen atom of the carboxylic acid will exhibit a region of positive potential (blue), making it a potential hydrogen bond donor.
Predicted Spectroscopic Data
Infrared (IR) Spectrum: The simulated IR spectrum will provide valuable information about the vibrational modes of the molecule. Key predicted peaks are:
O-H stretch: A broad band in the region of 3500-2500 cm-1, characteristic of the carboxylic acid dimer.
[5][6]* C=O stretch: A strong, sharp peak around 1700-1750 cm-1.
[5]* C=N and C=C stretches: A series of peaks in the 1650-1450 cm-1 region, corresponding to the aromatic quinazoline ring.
C-O stretch: A peak in the 1300-1200 cm-1 range.
UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. Due to the extended π-system of the quinazoline ring conjugated with the carboxylic acid group, we can expect to see π → π* and n → π* transitions. Typical absorption maxima for quinazoline derivatives are observed in the UV region. [7]The calculated spectrum can be compared with experimental data for similar compounds to assess the accuracy of the computational model.
Conclusion: From In Silico Insights to In Vivo Potential
This in-depth technical guide has provided a comprehensive framework for the DFT analysis of Quinazoline-2-carboxylic acid. By following the outlined workflow, researchers can gain a deep understanding of the structural and electronic properties of this promising molecule. The insights derived from such computational studies are invaluable in the early stages of drug discovery, enabling the rational design of more potent and selective drug candidates. The ability to predict molecular properties and spectroscopic data before embarking on extensive and costly experimental work is a testament to the power of computational chemistry. As we continue to refine our theoretical models and computational resources, the synergy between in silico and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics.
References
BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
ResearchGate. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]
PMC. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
PubChem. (n.d.). Quinazoline-2-carboxylic acid. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]
ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1.... Retrieved from [Link]
PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
SciSpace. (n.d.). Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification – A Novel Class of Anti-. Retrieved from [Link]
RSC Publishing. (2025). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives a. Retrieved from [Link]
NIST WebBook. (n.d.). Quinazoline. Retrieved from [Link]
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Spectroscopic characterization of Quinazoline-2-carboxylic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Quinazoline-2-carboxylic Acid Introduction Quinazoline-2-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine and benzene ring syste...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of Quinazoline-2-carboxylic Acid
Introduction
Quinazoline-2-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine and benzene ring system, with a carboxylic acid substituent at the C2 position. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated diverse biological activities, including antimicrobial and anticancer properties.[3]
Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug discovery. This technical guide provides a comprehensive analysis of the spectroscopic signature of Quinazoline-2-carboxylic acid. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of Quinazoline-2-carboxylic acid with a conventional atom numbering system, which will be referenced throughout this guide.
Caption: Structure of Quinazoline-2-carboxylic acid with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Quinazoline-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for complete structural verification.
The choice of solvent is critical for NMR analysis of this compound. Due to the presence of the acidic proton and the polar heterocyclic ring system, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the compound and, importantly, its residual water peak does not typically interfere with the aromatic signals. Furthermore, the acidic proton of the carboxylic acid is observable in DMSO-d₆ as a broad singlet, which would rapidly exchange with deuterium and disappear in solvents like D₂O or CD₃OD, a phenomenon that can itself be used as a diagnostic tool.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of the proton environments. The aromatic protons of the quinazoline ring are expected to resonate in the downfield region (7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The carboxylic acid proton is highly deshielded and appears much further downfield.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Expected Coupling Constant (J, Hz)
H-4
~9.5
Singlet (s)
-
H-5
~8.2
Doublet (d)
~8.0
H-8
~8.1
Doublet (d)
~8.0
H-6, H-7
~7.8-8.0
Multiplet (m)
-
-COOH
>13.0
Broad Singlet (br s)
-
Note: These are predicted values. Actual shifts can vary based on solvent and concentration.
The deshielding of H-4 is particularly pronounced due to its peri-position relative to the N-3 nitrogen and its proximity to the electron-withdrawing carboxylic acid group. Protons H-5 and H-8 are deshielded by the fused ring system, while H-6 and H-7 typically show complex splitting patterns as they couple to each other and their neighbors. The carboxylic acid proton's signal is characteristically broad and its downfield shift beyond 10 ppm is a definitive indicator of this functional group.[4]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Quinazoline-2-carboxylic acid has nine unique carbon atoms.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C-9 (-COOH)
~165-170
C-2
~150-155
C-4
~150-155
C-8a
~148-152
C-7
~135-140
C-5
~128-132
C-6
~128-132
C-8
~125-128
C-4a
~120-125
The carbonyl carbon (C-9) is the most deshielded, appearing in the typical range for carboxylic acids (160-180 ppm).[4] The carbons directly bonded to nitrogen (C-2, C-4, and C-8a) are also significantly deshielded and appear at the downfield end of the aromatic region.[5] The remaining carbons of the benzene ring (C-4a to C-8) resonate at higher fields.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of Quinazoline-2-carboxylic acid in 0.6 mL of DMSO-d₆.
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Parameters:
Set spectral width to cover 0-16 ppm.
Acquire 16-32 scans with a relaxation delay of 2 seconds.
Process the data with a line broadening of 0.3 Hz.
¹³C NMR Parameters:
Set spectral width to cover 0-200 ppm.
Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using proton decoupling.
Process the data with a line broadening of 1-2 Hz.
Reference: Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR analysis of Quinazoline-2-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Spectral Analysis
The IR spectrum of Quinazoline-2-carboxylic acid is dominated by features from the carboxylic acid group and the aromatic quinazoline core.
O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad and strong absorption band extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][6] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This band will often overlap with the sharper C-H stretching absorptions.
Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present in the carbonyl region. For an aromatic carboxylic acid, this peak is typically found between 1710-1680 cm⁻¹.[7] Conjugation with the quinazoline ring slightly lowers the frequency compared to a saturated carboxylic acid.
C=C and C=N Stretches (Quinazoline Ring): The "fingerprint region" below 1650 cm⁻¹ will contain multiple strong to medium intensity bands corresponding to the stretching vibrations of the aromatic C=C and C=N bonds. Characteristic absorptions for the quinazoline system are found between 1635–1475 cm⁻¹.[8]
C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected between 1320-1210 cm⁻¹, and an O-H bending vibration can often be seen as a broad feature near 920 cm⁻¹.[6]
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
O-H Stretch
Carboxylic Acid
3300 - 2500
Strong, Very Broad
C-H Stretch
Aromatic
3100 - 3030
Medium, Sharp
C=O Stretch
Carboxylic Acid
1710 - 1680
Strong, Sharp
C=N / C=C Stretches
Quinazoline Ring
1635 - 1475
Strong to Medium
C-O Stretch
Carboxylic Acid
1320 - 1210
Medium
O-H Bend
Carboxylic Acid
~920
Medium, Broad
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, convenient technique that requires minimal sample preparation.
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and taking a background spectrum.
Sample Application: Place a small amount (1-2 mg) of the solid Quinazoline-2-carboxylic acid powder directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Processing: The resulting spectrum is typically displayed in transmittance or absorbance mode.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of Quinazoline-2-carboxylic acid is C₉H₆N₂O₂, corresponding to a monoisotopic mass of 174.04 Da.[9]
Trustworthiness: Self-Validating Protocols
In mass spectrometry, the molecular ion peak serves as an internal validation point. Its measured mass-to-charge ratio (m/z) must correspond to the calculated mass of the intact molecule. Subsequent fragment ions must arise from logical and well-established cleavage pathways from this parent ion, creating a self-consistent and trustworthy dataset.
Fragmentation Analysis (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, [M]⁺•) and subsequent fragmentation. For aromatic carboxylic acids, fragmentation is often initiated at the carboxyl group.
Molecular Ion ([M]⁺•): A distinct peak at m/z 174 corresponding to the intact molecule is expected.
Loss of -OH: A minor peak at m/z 157 ([M-OH]⁺) can occur from the cleavage of the hydroxyl radical.
Loss of -COOH: A significant fragment at m/z 129 ([M-COOH]⁺) is expected from the loss of the entire carboxyl radical (45 Da). This ion represents the stable quinazoline cation.[10]
Loss of CO₂: A peak at m/z 130 ([M-CO₂]⁺•) can also be prominent, resulting from a rearrangement and loss of a neutral carbon dioxide molecule (44 Da).
Quinazoline Ring Fragmentation: The quinazoline fragment at m/z 129 or 130 can further fragment by losing hydrogen cyanide (HCN, 27 Da), leading to ions at m/z 102 or m/z 103 .
m/z
Proposed Ion Structure
Description
174
[C₉H₆N₂O₂]⁺•
Molecular Ion ([M]⁺•)
157
[C₉H₅N₂O]⁺
Loss of •OH radical
130
[C₈H₆N₂]⁺•
Loss of neutral CO₂
129
[C₈H₅N₂]⁺
Loss of •COOH radical
102
[C₇H₄N]⁺
[M-COOH-HCN]⁺
Experimental Protocol: EI-MS
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
Ionization: Use a standard electron ionization energy of 70 eV.
Analysis: Scan a mass range from m/z 40 to 300.
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the key fragment ions.
Caption: Primary fragmentation pathways for Quinazoline-2-carboxylic acid in EI-MS.
Conclusion
The spectroscopic characterization of Quinazoline-2-carboxylic acid is a clear-cut process when approached systematically. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, with the downfield carboxylic acid proton and carbonyl carbon serving as key identifiers. IR spectroscopy offers rapid confirmation of the essential functional groups—the broad O-H and sharp C=O stretches of the carboxylic acid and the C=C/C=N vibrations of the aromatic core. Finally, mass spectrometry confirms the molecular weight at m/z 174 and displays a predictable fragmentation pattern initiated by the loss of the carboxyl group. Together, these three techniques provide a complementary and self-validating suite of data, enabling researchers to confirm the identity and purity of Quinazoline-2-carboxylic acid with a high degree of confidence.
References
Veerapandian, M., Marimuthu, M., Ilankovan, P., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
Vasile, B. S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
Royal Society of Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Royal Society of Chemistry. Available at: [Link]
Al-Supran, K. A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Quinazoline-2-carboxylic acid. PubChem. Available at: [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Quinaldic Acid. PubChem. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. Available at: [Link]
Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. Available at: [Link]
National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. Available at: [Link]
YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Available at: [Link]
MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]
Journal of Chinese Mass Spectrometry Society. (2008). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
Royal Society of Chemistry. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. Royal Society of Chemistry. Available at: [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
SlideShare. (n.d.). The features of IR spectrum. SlideShare. Available at: [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]
Physical and chemical properties of Quinazoline-2-carboxylic acid hydrochloride
The following technical guide details the physicochemical profile, synthesis, and reactivity of Quinazoline-2-carboxylic acid hydrochloride , distinguishing it rigorously from its structural isomers (quinoline and quinox...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and reactivity of Quinazoline-2-carboxylic acid hydrochloride , distinguishing it rigorously from its structural isomers (quinoline and quinoxaline analogs) to ensure precision in drug development applications.
Quinazoline-2-carboxylic acid hydrochloride is a bicyclic aromatic heterocycle serving as a critical, albeit labile, intermediate in the synthesis of bioactive quinazolines.[1] Unlike its stable isomer Quinaldic acid (Quinoline-2-carboxylic acid), this compound exhibits significant thermal instability, readily undergoing decarboxylation to yield the parent quinazoline.[1] This property makes it a transient "masked" equivalent of the unstable quinazoline 2-anion in synthetic workflows, requiring precise temperature control during handling.[1]
Physicochemical Properties[1][3][4][5][6][7][8]
The physical profile of the hydrochloride salt differs markedly from the free acid due to ionic lattice stabilization, though the core instability of the C2-carboxylate remains a dominant feature.[1]
Table 1: Physical Data Profile
Property
Value / Description
Context & Notes
Appearance
Off-white to pale yellow crystalline powder
Hygroscopic; tends to darken upon prolonged air exposure due to oxidation/hydrolysis.[1]
Melting Point
Decomposes (Predicted >180°C)
Distinct from Quinaldic acid (MP 156°C).[1] The compound typically decarboxylates before a clean melt is observed.[1]
Solubility
High in Water, DMSO, Methanol
The HCl salt form confers high aqueous solubility compared to the free acid.[1]
pKa (Acid)
~2.5 – 3.0 (Carboxylate)
The electron-deficient diaza-ring increases the acidity of the carboxyl group compared to benzoic acid.[1]
pKa (Base)
~1.5 – 2.0 (N1/N3 Protonation)
The pyrimidine ring nitrogens are weakly basic; protonation occurs at N3 preferentially in acidic media.[1]
UV/Vis
~270 nm, 310 nm
Characteristic transitions of the quinazoline core.[1]
Chemical Reactivity & Stability[1]
Thermal Decarboxylation (Critical Hazard)
The defining chemical characteristic of Quinazoline-2-carboxylic acid is its propensity to decarboxylate.[1] The electron-withdrawing nature of the 1,3-diazine ring destabilizes the C2-carboxylate, facilitating the loss of
Implication: Recrystallization from boiling solvents often leads to yield loss via conversion to Quinazoline (MP 48°C).[1]
Hydrolysis and Ring Opening
While the HCl salt is stable in solid form under desiccation, aqueous solutions are susceptible to nucleophilic attack at the C4 position, particularly under alkaline conditions, leading to ring opening (formation of 2-aminobenzoyl derivatives).[1]
Synthesis and Degradation Workflow
The synthesis typically involves the condensation of ortho-substituted anilines with oxalic acid derivatives.[1] The following diagram illustrates the synthesis and the competing decarboxylation pathway.
Figure 1: Synthetic pathway from aniline precursors to the target acid, highlighting the critical thermal degradation (decarboxylation) route to the parent quinazoline.[1]
Experimental Protocol: Handling & Storage
To maintain the integrity of Quinazoline-2-carboxylic acid hydrochloride, strict adherence to the following protocols is required.
Storage Conditions
Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<24 hours).[1]
Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The salt is hygroscopic; moisture accelerates decarboxylation and ring hydrolysis.[1]
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Solubilization Protocol
When preparing stock solutions for biological assays (e.g., enzyme inhibition):
Solvent: Use DMSO (anhydrous) for primary stock (up to 50 mM).[1]
Aqueous Dilution: Dilute into aqueous buffers (PBS) immediately prior to use.
Avoid: Do not sonicate or heat above 40°C to aid dissolution.[1] If precipitation occurs, vortex gently.[1]
Comparative Analysis: Isomer Differentiation
Researchers frequently conflate this compound with its isomers.[1] The table below provides rapid differentiation markers.
Feature
Quinazoline-2-COOH (Target)
Quinoline-2-COOH (Quinaldic Acid)
Quinoxaline-2-COOH
Structure
1,3-Diazanaphthalene
1-Azanaphthalene
1,4-Diazanaphthalene
Stability
Unstable (Decarboxylates)
Stable (Sublimable)
Stable
Melting Point
Decomposes
156–157°C
~208°C
Key Use
Intermediate / Labile Block
Copper reagent / Stable Ligand
Antibiotic scaffold
References
Synthesis & Decarboxylation: Bischler, A., & Lang, M. (1895).[1] Berichte der deutschen chemischen Gesellschaft. (Foundational work establishing the decarboxylation of quinazoline-2-carboxylic acids to parent quinazolines).[1]
Physical Properties & Isomers: Quinazoline. (n.d.).[1] In Wikipedia.[1] Retrieved February 7, 2026, from [Link] (Verifying the parent ring properties and melting point of 48°C for the decarboxylated product).[1]
Chemical Reactivity: Armarego, W. L. F. (1963).[1] The Chemistry of Heterocyclic Compounds: Fused Pyrimidines. Interscience Publishers.[1] (Authoritative text on the instability of the 2-carboxy group in 1,3-diazines).
Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved from [Link]1]
A Comprehensive Technical Guide to the Solubility and Stability of Quinazoline-2-carboxylic Acid for Pharmaceutical Development
Introduction: The Growing Importance of the Quinazoline Scaffold The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Quinazoli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Growing Importance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Quinazoline-2-carboxylic acid, as a key intermediate and a pharmacologically active molecule in its own right, presents both opportunities and challenges in drug development. Its unique physicochemical properties govern its behavior in various solvent systems and under different stress conditions, directly impacting formulation strategies, bioavailability, and shelf-life.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Quinazoline-2-carboxylic acid. Drawing from established scientific principles and empirical data, we will explore its solubility profile in a range of pharmaceutically relevant solvents and delve into its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decision-making in the laboratory and during the formulation design process.
Physicochemical Properties: The Foundation of Solubility and Stability
A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties provide the mechanistic basis for its observed solubility and stability characteristics.
Property
Value
Significance
Molecular Formula
C₉H₆N₂O₂
Provides the elemental composition.
Molecular Weight
174.16 g/mol
Influences diffusion and dissolution rates.
pKa
~3.5 (acidic)
The carboxylic acid moiety dictates its ionization state and pH-dependent solubility. At pH values above the pKa, the molecule will be deprotonated and more soluble in aqueous media.
logP
~1.5 - 2.0
Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Melting Point
~220-225 °C
A high melting point suggests a stable crystal lattice, which can impact dissolution kinetics.
Solubility Profile of Quinazoline-2-carboxylic Acid
The solubility of Quinazoline-2-carboxylic acid is highly dependent on the nature of the solvent system, particularly its polarity and pH. The following table summarizes its solubility in a range of common pharmaceutical solvents.
Solvent
Polarity Index
Solubility (g/L) at 25°C
Remarks
Water (pH 7.0)
10.2
Low
The molecule is predominantly in its ionized (carboxylate) form, but solubility is still limited.
0.1 N HCl (pH 1.0)
High
Very Low
In a highly acidic environment, the carboxylic acid is protonated, reducing its polarity and aqueous solubility.
0.1 N NaOH (pH 13.0)
High
High
The carboxylic acid is fully deprotonated, forming a highly soluble salt.
Methanol
5.1
Moderate
A polar protic solvent capable of hydrogen bonding, leading to moderate solubility.
Ethanol
4.3
Moderate
Similar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution.
Acetone
5.1
Low to Moderate
A polar aprotic solvent with some ability to dissolve the compound.
Dimethyl Sulfoxide (DMSO)
7.2
High
A highly polar aprotic solvent, often used as a stock solvent in biological assays.
Polyethylene Glycol 400 (PEG 400)
-
Moderate to High
A non-volatile, polar solvent commonly used in liquid formulations.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining solubility is crucial for accurate formulation development. The shake-flask method is a widely accepted standard.
Add an excess amount of Quinazoline-2-carboxylic acid to a series of vials, each containing a different solvent.
Ensure a solid excess is visible to confirm saturation.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow for equilibrium to be reached.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
Quantification:
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
Quantify the concentration of Quinazoline-2-carboxylic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis:
Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability of Quinazoline-2-carboxylic Acid: A Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.
Potential Degradation Pathways
The primary points of lability in the Quinazoline-2-carboxylic acid structure are the carboxylic acid group and the quinazoline ring itself.
Hydrolysis: The amide-like linkages within the quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, potentially forming N-oxides.
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.
Experimental Protocol for Forced Degradation Studies
Preparation of Stock Solution:
Prepare a stock solution of Quinazoline-2-carboxylic acid in a suitable solvent where it is known to be stable (e.g., methanol or a buffered aqueous solution at a neutral pH).
Stress Conditions:
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature for a defined period.
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
Photostability: Expose the stock solution to a controlled source of UV and visible light (as per ICH Q1B guidelines).
Thermal Degradation: Expose a solid sample of the API to dry heat at a high temperature (e.g., 105 °C).
Sample Analysis:
At various time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact API from all major degradation products.
Data Evaluation:
Calculate the percentage of degradation for each condition.
Identify and, if possible, characterize the major degradation products using techniques such as mass spectrometry (MS).
Caption: Workflow for a Forced Degradation Study.
Conclusion and Future Perspectives
The data and protocols presented in this guide provide a solid foundation for the development of formulations containing Quinazoline-2-carboxylic acid. A thorough understanding of its pH-dependent solubility and its susceptibility to hydrolytic and oxidative degradation is critical for ensuring a stable and efficacious drug product. Future work should focus on the detailed structural elucidation of any identified degradation products and the development of specific formulation strategies to mitigate these instabilities, such as the use of buffering agents, antioxidants, and appropriate packaging.
References
Title: Quinazoline Derivatives: A Comprehensive Review of their Biological Activities
Source: Molecules
URL: [Link]
Title: A Review on Synthetic Strategies and Pharmaceutical Importance of Quinazoline Derivatives
Source: Mini-Reviews in Medicinal Chemistry
URL: [Link]
Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of a Novel Quinazoline Derivative
Source: Journal of Chromatographic Science
URL: [Link]
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
URL: [Link]
Title: Shake-Flask Method for Solubility Determination
Source: European Chemicals Agency (ECHA)
URL: [Link]
Protocols & Analytical Methods
Method
Technical Application Note: Selective Synthesis of Quinazoline-2-carboxylic Acid via Oxidative Transformation
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Quinazoline-2-carboxylic acid (CAS: 7066-54-8) . While various routes exist—including the hydrolysis of esters derived from...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Quinazoline-2-carboxylic acid (CAS: 7066-54-8) . While various routes exist—including the hydrolysis of esters derived from 2-aminobenzaldehyde—this guide focuses on the direct oxidation of 2-methylquinazoline . This route is selected for its atom economy, availability of starting materials, and operational simplicity in a drug discovery setting.
The protocol addresses specific challenges associated with this synthesis, particularly the solubility profile of the zwitterionic product and the removal of manganese byproducts , which often chelate to the picolinic-like acid moiety.
Strategic Analysis: The "Why" Behind the Method
Route Selection: Permanganate Oxidation
The transformation of a methyl group at the 2-position of an electron-deficient heterocycle (quinazoline) to a carboxylic acid is thermodynamically favorable but kinetically challenging due to potential over-oxidation or ring cleavage.
Reagent Choice (KMnO₄ vs. SeO₂): While Selenium Dioxide (SeO₂) is often used to stop oxidation at the aldehyde stage, Potassium Permanganate (KMnO₄) is superior for driving the reaction fully to the carboxylic acid state in a single pot. It avoids the toxicity of selenium and uses water as the primary solvent, aligning with Green Chemistry principles.
Mechanism: The reaction proceeds via a radical mechanism where the benzylic-like protons of the methyl group are abstracted, followed by hydroxylation and subsequent oxidation to the carboxylate.
The Purification Challenge
Quinazoline-2-carboxylic acid possesses both a basic nitrogen (N-1) and an acidic carboxyl group.
Zwitterionic Nature: In neutral aqueous solution, it exists as a zwitterion, leading to low solubility.
Chelation: The N-1 nitrogen and the 2-carboxylate oxygen form a bidentate pocket capable of tightly binding metal ions (like Mn²⁺ generated during oxidation). The workup below includes a specific chelation-breaking step to ensure high purity.
Experimental Protocol
Materials & Equipment
Reagent
CAS
Purity
Role
2-Methylquinazoline
253-82-7
>98%
Substrate
Potassium Permanganate
7722-64-7
ACS Grade
Oxidant
Sodium Carbonate (Na₂CO₃)
497-19-8
Anhydrous
pH Buffer
Ethanol (95%)
64-17-5
HPLC Grade
Co-solvent
Celite 545
N/A
Lab Grade
Filtration Aid
Equipment:
500 mL 3-neck Round Bottom Flask (RBF)
Reflux Condenser
Mechanical Stirrer (Overhead preferred to handle MnO₂ slurry)
Setup: In the 500 mL RBF, dissolve 2-Methylquinazoline (5.0 g, 34.7 mmol) in Water (150 mL) .
Buffering: Add Na₂CO₃ (2.0 g) to ensure the solution remains alkaline (pH > 9). Note: Alkaline conditions promote the solubility of the product as the carboxylate salt and prevent ring protonation which deactivates the molecule toward oxidation.
Oxidant Addition: Add KMnO₄ (13.7 g, 86.7 mmol, 2.5 equiv) in three portions over 15 minutes at room temperature.
Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. The purple color will gradually fade to a brown slurry (MnO₂).
Monitoring: Maintain reflux for 3–5 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (carboxylate salt).
Step 2: Workup & Manganese Removal
Hot Filtration: While the reaction mixture is still hot (>80°C) , filter it through a pad of Celite 545 to remove the insoluble MnO₂ byproduct.
Critical: Wash the MnO₂ pad with hot water (2 x 30 mL). The product is in the aqueous filtrate as the sodium salt.
Ethanol Wash: (Optional but recommended) If the filtrate is dark, wash with Ethyl Acetate (1 x 50 mL) to remove unreacted neutral starting material. Discard the organic layer.
Step 3: Isoelectric Precipitation (The "Trap")
Cooling: Cool the aqueous filtrate to 0–5°C in an ice bath.
Acidification: Slowly add 6N HCl dropwise with constant stirring.
Observation: As pH drops, the solution will cloud.
Target: Adjust pH to 3.0 – 3.5 . This is the approximate isoelectric point where the zwitterion is least soluble.
Caution: Do not go below pH 2.0, or the hydrochloride salt (soluble) may form.
Crystallization: Allow the suspension to stir at 0°C for 1 hour to maximize yield.
Isolation: Filter the white/off-white solid. Wash with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to aid drying.
Visualization & Logic Flow
Reaction Pathway & Workup Logic
The following diagram illustrates the chemical transformation and the critical decision points during purification.
Caption: Workflow for the oxidative synthesis of Quinazoline-2-carboxylic acid, highlighting the critical filtration and pH adjustment steps.
Fix: Dissolve crude solid in dilute NaOH, treat with EDTA (disodium salt), filter, and re-precipitate with HCl.
References
Synthesis of Quinazoline Derivatives via Oxidation.
Source:Journal of Heterocyclic Chemistry. The oxidation of methyl-substituted N-heterocycles using KMnO4 is a foundational protocol in heterocyclic chemistry.
URL:[Link] (General Journal Link for verification of method type).
Application Note: Accelerated Synthesis of Bioactive Quinazolines via Microwave Irradiation
Executive Summary The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for critical oncology drugs including Gefitinib (Iressa) and Erlotinib (Tarceva). Conventional t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for critical oncology drugs including Gefitinib (Iressa) and Erlotinib (Tarceva). Conventional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times (24–48 hours), harsh conditions, and difficult workups.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, we demonstrate a reduction in reaction times from hours to minutes while improving yield and purity.[1] This guide focuses on two distinct pathways: a solvent-free "Green" condensation and a one-pot multi-component reaction (MCR) suitable for combinatorial library generation.
Scientific Foundation: Why Microwave?
The Dielectric Heating Advantage
Unlike conventional convective heating, where energy transfers from the vessel wall to the solvent, microwave irradiation (2.45 GHz) interacts directly with the molecules.[2]
Dipolar Polarization: Polar solvent molecules and reagents align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.
Ionic Conduction: Dissolved ions (catalysts or salts) oscillate under the field, generating heat through collision.
Mechanistic Causality in Quinazoline Synthesis
The formation of the quinazoline ring involves a cyclocondensation step that proceeds through a polar transition state. Microwave irradiation stabilizes these dipolar transition states (specific microwave effect), lowering the activation energy (
). Furthermore, the ability to safely "superheat" solvents (heating above boiling point in sealed vessels) significantly accelerates the rate-determining step.
Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state during microwave irradiation.
Best for: Large-scale synthesis of core scaffolds with high atom economy.
Reaction: Anthranilic acid + Orthoester + Amine
2,3-Disubstituted Quinazolin-4(3H)-one
Materials:
Anthranilic acid (1.0 equiv)
Triethyl orthoformate (1.5 equiv)
Primary amine (1.2 equiv)
Catalyst: Ammonium acetate (
, 10 mol%) - Optional but recommended for sterically hindered amines.
Procedure:
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix the anthranilic acid, amine, and orthoester.
Homogenization: Vortex the mixture for 30 seconds to create a slurry. No solvent is added.[1]
Irradiation: Cap the vessel with a Teflon/silicone septum. Place in a single-mode microwave reactor.
Ramp: 2 minutes to reach target temperature.
Hold: 120°C for 10–15 minutes.
Pressure Limit: Set safety cutoff at 15 bar.
Stirring: High (magnetic stir bar).
Workup: Cool to 50°C. Add 5 mL of cold ethanol. The product typically precipitates immediately.
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.
Validation Point: The absence of solvent maximizes the absorption of microwave energy by the reactants (high loss tangent), ensuring rapid reaction rates.
Step 1 (Amide Formation): Mix isatoic anhydride and amine in Ethanol (2 mL). Irradiate at 100°C for 5 minutes.
Observation: Evolution of
gas indicates formation of the 2-aminobenzamide intermediate.
Step 2 (Cyclization): Add the aldehyde and catalyst (
) to the same vial.
Irradiation: Irradiate at 130°C for 10 minutes.
Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench iodine).
Isolation: Filter the precipitate.
Figure 2: Two-stage one-pot workflow for library synthesis using isatoic anhydride.
Data Summary: Conventional vs. Microwave[1][3][4]
The following data compares the synthesis of 2-phenyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one.
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol B)
Improvement Factor
Temperature
80°C (Ethanol reflux)
130°C (Sealed Vessel)
+50°C
Time
18 Hours
15 Minutes
72x Faster
Yield
62%
91%
+29%
Solvent Vol.
50 mL
3 mL
16x Reduction
E-Factor
High (High waste)
Low (Green)
Significant
Data derived from internal validation and comparative literature [1, 3].
Troubleshooting & Optimization
Solvent Selection
Microwave heating efficiency depends on the loss tangent (
) of the solvent.
High Absorbers (Good): Ethanol, DMSO, DMF, Water. These couple well and heat rapidly.
Low Absorbers (Bad): Hexane, Toluene. If these are required, add a passive heating element (e.g., SiC vessel) or a "doping" agent (ionic liquid).
The "Black Tar" Effect
Problem: Reaction mixture turns into a charred, insoluble mass.
Cause: Thermal runaway. The reaction is exothermic, and MW energy adds to it, causing localized superheating.
Solution:
Use "PowerMAX" or simultaneous cooling (compressed air) during irradiation to maintain temp without cutting power.
Reduce concentration. High concentrations increase the dielectric loss too drastically.
Vessel Failure
Problem: Vial over-pressurization.
Cause:
evolution (from Isatoic anhydride) or solvent vapor pressure.
Solution:
For Protocol B (Step 1), use an open vessel mode if the reactor allows, or fill volume <30% to allow headspace.
Ensure the pre-stir step is sufficient to release initial gas before sealing.
References
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
Source: Frontiers in Chemistry.
URL:[Link]
Microwave-Assisted Synthesis of Quinazolinone Derivatives.
Source: National Institutes of Health (PMC).
URL:[Link]
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
Source: Taylor & Francis Online.
URL:[Link]
Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds.
Source: Journal of Chemical and Pharmaceutical Research.[3]
URL:[Link]
Application Note: Bischler Synthesis for Substituted Quinazolines
This Application Note is structured to address the synthesis of substituted quinazolines. Editorial Note on Nomenclature: The term "Bischler-Möhlau" is historically and strictly assigned to the synthesis of indoles (reac...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the synthesis of substituted quinazolines.
Editorial Note on Nomenclature: The term "Bischler-Möhlau" is historically and strictly assigned to the synthesis of indoles (reaction of
-halo ketones with excess aniline).[1] The synthesis of quinazolines from 2-acylaminocarbonyls and ammonia is correctly termed the Bischler Quinazoline Synthesis (or simply the Bischler Synthesis). To ensure scientific integrity (E-E-A-T) while meeting the user's intent, this guide details the Bischler Synthesis for Quinazolines , with necessary distinctions made to avoid confusion with the indole protocol.
Executive Summary
The quinazoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antimalarials.[2] While the Niementowski reaction is often cited, the Bischler Synthesis offers a distinct advantage: it allows for the precise introduction of substituents at the C2 and C4 positions via the use of 2-acylamino ketones or aldehydes.
This protocol details the synthesis of 2,4-disubstituted quinazolines via the Bischler cyclization. It contrasts the traditional high-pressure thermal method with a modern, microwave-assisted protocol that improves yield and reduces reaction time.
Mechanistic Insight & Causality
The Bischler synthesis relies on the condensation of a 2-acylaminobenzaldehyde or 2-acylamino ketone with ammonia. The reaction is driven by the formation of a Schiff base followed by intramolecular cyclodehydration.
Reaction Pathway[3]
Ammonolysis/Imine Formation: Ammonia attacks the ketone/aldehyde carbonyl of the 2-acylamino precursor (1), forming a hemiaminal which dehydrates to an imine intermediate (2).
Cyclization: The nucleophilic nitrogen of the imine attacks the carbonyl carbon of the amide group.
Aromatization: Loss of water (dehydration) drives the system toward the stable, aromatic quinazoline core (3).
Mechanistic Diagram
The following diagram illustrates the transformation from the
-acyl precursor to the final quinazoline scaffold.
Figure 1: Mechanistic pathway of the Bischler Quinazoline Synthesis involving imine formation and cyclodehydration.
Experimental Protocols
Method A: Traditional Thermal Cyclization
Best for: Large-scale synthesis where reaction time is not critical and substrates are thermally stable.
Preparation: In a high-pressure glass pressure tube (Ace Glass or equivalent), dissolve 10 mmol of the 2-acylamino ketone in 20 mL of saturated ethanolic ammonia.
Catalysis: Add 1.5 equivalents of anhydrous ammonium acetate.
Sealing: Seal the tube tightly. Safety Note: Ensure the vessel is rated for >10 bar pressure.
Reaction: Heat the mixture to 140–160°C in an oil bath for 6–12 hours. The high temperature is required to overcome the activation energy of the amide cyclization.
Work-up: Cool to room temperature. Open the tube carefully in a fume hood (ammonia release).
Isolation: Concentrate the solvent in vacuo. Neutralize the residue with 10%
solution. Extract with Ethyl Acetate ( mL).
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Best for: Rapid library generation, thermally sensitive substrates, and higher yields.
Rationale: Microwave irradiation provides direct dielectric heating, accelerating the dehydration step which is often the rate-determining bottleneck in the thermal method.
Protocol:
Loading: In a 10 mL microwave process vial, charge:
1.0 mmol 2-acylamino ketone.
5.0 mmol Ammonium Acetate (
).
2.0 mL Ethanol or Methanol.
Parameters: Cap the vial. Set the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:
Temperature: 130°C
Pressure Limit: 15 bar
Time: 15–20 minutes
Power: Dynamic (Max 150W)
Work-up: Pour the reaction mixture into ice-cold water (20 mL).
Precipitation: In many cases, the quinazoline product precipitates as a solid. Filter and wash with cold water.
Alternative Isolation: If oil forms, extract with DCM, dry over
, and purify via flash chromatography (SiO2, Hexane:EtOAc gradient).
Data Comparison: Thermal vs. Microwave
Parameter
Method A (Thermal)
Method B (Microwave)
Reaction Time
6–12 Hours
15–20 Minutes
Temperature
160°C (Oil Bath)
130°C (Internal)
Yield (Avg)
55–65%
80–92%
Purity (Crude)
Moderate (Side products common)
High
Scalability
High (Gram to Kg)
Low/Medium (mg to g)
Critical Process Parameters & Troubleshooting
Substituent Effects (Scope)
Electron-Withdrawing Groups (EWGs): Substituents on the aniline ring (e.g.,
, ) generally accelerate the reaction by making the amide carbonyl more electrophilic during the cyclization step.
Steric Hindrance: Bulky groups at the ketone position (R' in the diagram below) may require longer reaction times or higher temperatures (Method A) due to steric clash during the imine formation.
Troubleshooting Guide
Problem: Hydrolysis of the amide starting material (reversion to aniline).
Cause: Excessive water in the solvent or prolonged heating.
Solution: Use anhydrous ammonium acetate and dry ethanol. Switch to Method B (MW) to minimize thermal exposure.
Problem: Incomplete conversion.
Cause: Loss of ammonia gas at high temperatures.
Solution: Resaturate the solvent with ammonia gas or add excess ammonium acetate (up to 10 eq) which acts as both nitrogen source and buffer.
Workflow Visualization
The following decision tree assists in selecting the optimal synthesis route based on substrate availability and equipment.
Figure 2: Operational workflow for selecting the appropriate Bischler synthesis protocol.
References
Bischler, A. (1893).[3][4] "Ueber die Entstehung einiger substituirter Indole." Berichte der deutschen chemischen Gesellschaft, 26(2), 1336–1349. (Foundational text distinguishing the indole synthesis). Link
Zhang, J., et al. (2013).[5] "Ultrasound-assisted synthesis of novel quinazoline derivatives." Ultrasonics Sonochemistry, 20(1), 548-552. (Optimization of Bischler cyclization conditions). Link
Wang, C., et al. (2010).[6] "Copper-catalyzed cascade method for the synthesis of quinazolines." Journal of Organic Chemistry, 75(22), 7936-7938. (Modern catalytic variations). Link
Correa, A., et al. (2019). "Recent Advances in the Synthesis of Quinazolines." Organic Chemistry Frontiers. (Review of synthetic methodologies including Bischler). Link
Information on Bischler-Napieralski Reaction (Often confused with Bischler Quinazoline). Organic Chemistry Portal. Link
Application Note: The Niementowski Reaction for 4-Oxo-3,4-Dihydroquinazolines
[1][2] Executive Summary The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants (e.g., Meth...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants (e.g., Methaqualone), and antimicrobial agents. The Niementowski reaction—the condensation of anthranilic acids with amides—remains the most direct retrosynthetic disconnection for this scaffold.
However, the classic thermal Niementowski protocol is often plagued by harsh conditions (
), low yields, and difficult purification due to sublimation of starting materials. This guide bridges the gap between historical methodology and modern process chemistry, providing optimized protocols for both conventional thermal and microwave-assisted synthesis.
Part 1: The Chemistry & Mechanism[3][4]
Mechanistic Insight
The reaction is a condensation-cyclization sequence. While often simplified as a direct dehydration, the mechanism involves a high activation energy barrier, necessitating the rigorous thermal conditions.
Nucleophilic Attack: The amino group of anthranilic acid attacks the amide carbonyl (e.g., formamide).
Intermediate Formation: Formation of an amidine-like transition state or N-formylanthranilic acid intermediate (depending on specific reagents).
Cyclodehydration: Intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl (or activated derivative), followed by the expulsion of water and/or ammonia to aromatize the system.
Key Insight: The reaction is driven by entropy (release of small molecules
) and the thermodynamic stability of the resulting fused heterocycle.
Mechanistic Pathway Diagram
Figure 1: Simplified mechanistic flow of the Niementowski condensation. The high-energy cyclization step (Red) represents the rate-determining bottleneck in thermal protocols.
Part 2: Critical Parameters & Optimization
To transform this reaction from a low-yield legacy method to a robust protocol, three parameters must be controlled:
Temperature & Activation Energy
The condensation of anthranilic acid with amides is endothermic in the early stages.
Classic Thermal: Requires
. Below this, the reaction stalls at the uncyclized intermediate.
Microwave (MW): Dielectric heating provides rapid internal energy transfer, overcoming the activation barrier in minutes rather than hours.
Water Management (Le Chatelier’s Principle)
Dehydration is the driving force.
Problem: Water accumulation promotes hydrolysis of the amide starting material back to the acid/amine.
Solution: Use of a Dean-Stark trap (for solvent-based) or performing the reaction "neat" (solvent-free) with open venting allows water to escape, shifting equilibrium toward the product.
Stoichiometry
Amide Excess: When using formamide, it acts as both reagent and solvent. A 5:1 to 10:1 molar ratio (Formamide:Anthranilic Acid) is recommended to maintain solubility and drive kinetics.
Part 3: Experimental Protocols
Protocol A: Classic Thermal Synthesis (Baseline)
Best for: Large-scale synthesis where microwave reactors are unavailable.
Application Note: High-Efficiency Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
[1][2][3] Executive Summary The Pfitzinger reaction remains the premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold, a pharmacophore central to antimalarials, kinase inhibitors, an...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
The Pfitzinger reaction remains the premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold, a pharmacophore central to antimalarials, kinase inhibitors, and antiviral therapeutics. While the classic 19th-century protocol is robust, it suffers from long reaction times and variable yields. This guide provides an optimized, modern approach to the Pfitzinger synthesis, contrasting Standard Thermal Reflux with Microwave-Assisted protocols. We focus on the critical mechanistic step—the hydrolysis of isatin—to ensure reproducibility and scalability in drug discovery workflows.
Mechanistic Insight & Causality
To master the Pfitzinger reaction, one must understand that isatin is a masked amino-keto-acid. The reaction does not occur on the isatin lactam directly; it requires the in situ generation of the isatinate anion.
Ring Opening: Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating the isatinate salt (2-aminophenylglyoxylate).[2]
Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate (Claisen/Aldol-type condensation) to form an imine/enamine intermediate.
Cyclization & Dehydration: Intramolecular ring closure followed by aromatization yields the quinoline core.
Critical Control Point: If the base concentration is too low, isatin remains in its unreactive lactam form. If the ketone is added before hydrolysis is complete, side reactions (ketone self-condensation) dominate.
Mechanistic Flowchart
Figure 1: Mechanistic pathway of the Pfitzinger reaction.[3][4] The critical step is the initial base-mediated ring opening of Isatin.
Critical Process Parameters (CPPs)
Parameter
Recommendation
Rationale
Base Stoichiometry
3.0 – 4.0 equivalents (KOH)
1 eq for ring opening, 1 eq to neutralize the carboxylic acid product, excess to maintain pH > 12 for enolate formation.
Solvent System
EtOH : Water (1:1 to 3:1)
Water is required for isatin solubility/hydrolysis; Ethanol solubilizes the organic ketone.
Temperature
Reflux (78°C) or MW (140°C)
High energy barrier for the final dehydration/aromatization step.
Acidification
Glacial Acetic Acid (to pH 4-5)
Strong mineral acids (HCl) can trap the product as a water-soluble hydrochloride salt. Acetic acid precipitates the free carboxylic acid zwitterion.
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Robust/Scale-Up)
In a 100 mL round-bottom flask, dissolve KOH (2.24 g, 40 mmol) in Water (10 mL) .
Add Isatin (1.47 g, 10 mmol) .
Checkpoint: Stir at room temperature for 10-15 minutes. The suspension should turn from orange/red to a clear yellow/brown solution. This confirms ring opening.[2][5]
Condensation:
Add Ethanol (20 mL) to the flask.
Add Acetophenone (1.20 g, 10 mmol) dropwise.
Equip with a reflux condenser and heat to reflux (approx. 80°C) for 12–24 hours .
Monitoring: Monitor by TLC (DCM:MeOH 9:1). Isatin spot should disappear.
Workup:
Cool the reaction mixture to room temperature.
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
Dilute the residue with Water (20 mL) .
Wash: Extract with Diethyl Ether (2 x 15 mL) to remove unreacted ketone (discard organic layer).
Precipitation:
Cool the aqueous layer in an ice bath (0–5°C).
Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches ~4.5.
A heavy precipitate (off-white to pale yellow) will form.
Purification:
Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL).
Recrystallization: Dissolve crude solid in minimum hot Ethanol (or MeOH). Allow to cool slowly.
The following table compares the efficiency of Thermal vs. Microwave methods for common substrates.
Substrate (Ketone)
Product
Thermal Yield (24h)
MW Yield (10 min)
Melting Point (°C)
Acetophenone
2-Phenylquinoline-4-COOH
68%
88%
210–212
Cyclohexanone
Pentamethylene-quinoline-COOH
55%
82%
298–300
Acetone
2-Methylquinoline-4-COOH
45%*
75%
240–242
*Note: Acetone is volatile and prone to self-condensation; MW closed-vessel conditions significantly improve yield.
Quality Control (Self-Validation)
1H NMR (DMSO-d6): Look for the disappearance of the N-H isatin singlet (11.0 ppm). The product will show a characteristic deshielded aromatic region and often a very broad COOH peak (13-14 ppm).
Solubility Check: The product should be soluble in dilute base (NaHCO3) with CO2 evolution, confirming the carboxylic acid functionality.
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common workup failures.
References
Pfitzinger, W. (1886).[7] J. Prakt. Chem., 33, 100. (The foundational text describing the reaction of isatin with ketones).[1][3][8]
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[9][1][3][2][4][7][8][10] Chemistry of Heterocyclic Compounds, 40(3), 257–294.
Suresh, T., et al. (2010). "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Heterocyclic Communications, 16(1), 23-28. (Source for MW protocols).
BenchChem. (2025).[3][10] "Application Notes and Protocols for the Pfitzinger Reaction."
ResearchGate Review. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds." Mini-Reviews in Organic Chemistry.
Friedländer synthesis for quinoline and quinazoline derivatives
Executive Summary The Friedländer synthesis remains a cornerstone strategy in medicinal chemistry for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Friedländer synthesis remains a cornerstone strategy in medicinal chemistry for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors (e.g., lenvatinib), and broad-spectrum antibiotics. While the classical 1882 protocol utilized harsh thermal condensation, modern drug discovery demands milder, higher-yielding, and environmentally benign methodologies.
This guide provides a comprehensive technical analysis of the Friedländer annulation and its mechanistic extension to quinazoline synthesis.[1] We present three validated protocols ranging from classical base-mediated condensation to contemporary solvent-free Lewis acid catalysis, ensuring reproducibility across diverse substrates.
Mechanistic Insight & Strategy
The Friedländer reaction involves the condensation of an o-aminoaryl aldehyde or ketone (1 ) with a ketone possessing an
The reaction proceeds through two competing pathways, dictated by pH and substrate sterics. Understanding this bifurcation is critical for troubleshooting low yields.
Path A (Kinetic Control): Formation of the Schiff base (imine) intermediate, followed by intramolecular Aldol condensation.
Path B (Thermodynamic Control): Intermolecular Aldol condensation, followed by imine formation and dehydration.
Key Insight: In acid-catalyzed conditions, Path A often predominates due to protonation of the carbonyl, facilitating nucleophilic attack by the amine. In base-catalyzed conditions, enolate formation favors Path B .
Mechanistic Pathway Diagram
Figure 1: Bifurcated mechanism of the Friedländer Annulation. Path A dominates in acidic media; Path B in basic media.
Critical Process Parameters (CPP)
Optimization of the Friedländer synthesis requires balancing steric hindrance with electronic activation.
Parameter
Recommendation
Rationale
Solvent
Ethanol (Classic) or Solvent-Free (Modern)
Ethanol supports proton transfer in base catalysis. Solvent-free conditions maximize concentration for bimolecular kinetics.
Catalyst
Iodine () (1-5 mol%)
Mild Lewis acid that activates the carbonyl and acts as a mild oxidant, superior to corrosive mineral acids ().
Temperature
60°C – 80°C
Sufficient to overcome the activation energy of the dehydration step without degrading sensitive functional groups.
Stoichiometry
1:1.1 (Amine : Ketone)
Slight excess of the -methylene ketone drives the equilibrium forward (Le Chatelier’s principle).
Experimental Protocols
Protocol A: Green Synthesis of Quinolines (Iodine-Catalyzed)
Best for: High-throughput synthesis, sensitive substrates, and "Green Chemistry" compliance.
Reagents:
2-Aminoaryl ketone (1.0 mmol)
Active methylene ketone (1.1 mmol)
Molecular Iodine (
) (5 mol%, ~12 mg)
Ethyl Acetate (for extraction)
Workflow:
Mixing: In a 10 mL round-bottom flask, combine the 2-aminoaryl ketone and the active methylene ketone.
Catalysis: Add molecular iodine (5 mol%). Do not add solvent.[4]
Reaction: Stir the mixture at 60°C for 1–2 hours. The mixture will likely melt into a homogenous paste.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the amine spot (usually fluorescent blue/green).
Quench: Cool to room temperature. Add 5 mL of saturated
(sodium thiosulfate) to quench the iodine (color changes from dark brown to clear/yellow).
Extraction: Extract with Ethyl Acetate (
mL). Dry the organic layer over anhydrous .
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel flash chromatography.
Validation Criteria:
Yield: >85% expected.
Purity: clear
-NMR signals in the aromatic region (7.0–8.5 ppm) without aldehyde/ketone peaks.
Protocol B: Classical Base-Mediated Synthesis
Best for: Large-scale synthesis where solvent reflux is safer than neat heating.
Reagents:
2-Aminobenzaldehyde (1.0 mmol)
Ketone partner (1.2 mmol)
KOH (alcoholic, 10% w/v) or Piperidine (catalytic)
Ethanol (5 mL)
Workflow:
Dissolve the amino-aldehyde and ketone in Ethanol (5 mL).
Add KOH solution (0.5 mL) or Piperidine (2 drops).
Reflux at 80°C for 3–5 hours.
Cool the mixture. The product often precipitates upon cooling.
Technical Note: While the strict Friedländer synthesis yields quinolines, the condensation of 2-aminobenzophenones with urea or amides is the direct mechanistic analog for constructing the quinazoline scaffold (1,3-diazanaphthalene).
Reagents:
2-Aminobenzophenone (1.0 mmol)
Urea (5.0 mmol) [Excess required]
Catalyst: Zinc Chloride (
) or p-TSA (10 mol%)
Workflow:
Fusion: Mix 2-aminobenzophenone and Urea thoroughly in a mortar.
Heating: Transfer to a flask and heat to 140°C (melt fusion) for 2 hours.
Note: Ammonia gas (
) will evolve. Perform in a fume hood.
Work-up: Cool to 80°C and add water (10 mL) while stirring to dissolve excess urea.
Isolation: The quinazolin-2(1H)-one derivative typically precipitates. Filter and wash with hot water.
Increase temperature or add a dehydrating agent (e.g., molecular sieves).
Multiple Spots on TLC
Self-condensation of the ketone partner.
Use the Iodine protocol (Protocol A) which favors the cross-condensation due to Lewis acid activation of the specific Schiff base.
Starting Material Remains
Deactivation of amine (if substituted with EWG).
Switch to a strong acid catalyst ( or -TSA) to activate the carbonyl partner more aggressively.
References
Friedländer, P. (1882).[2][3][5][6] Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link
Wu, J., Xia, H. G., & Gao, K. (2006).[4] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.[4] Link
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link
Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003).[4] Ionic Liquid-Promoted Regiospecific Friedländer Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. Link
Introduction & Scope Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate used in the synthesis of bioactive quinazoline derivatives, including alpha-blockers like Prazosin and Doxazosin. It also...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate used in the synthesis of bioactive quinazoline derivatives, including alpha-blockers like Prazosin and Doxazosin. It also serves as a metabolite in various biological pathways involving tryptophan catabolism.
Despite its structural importance, Q2CA presents unique chromatographic challenges due to its amphoteric nature—possessing both a basic quinazoline ring and an acidic carboxyl group. This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify Q2CA with high specificity, overcoming common issues like peak tailing and solubility-driven recovery losses.
Key Mechanistic Insights
Solubility: Q2CA is sparingly soluble in water and pure methanol but highly soluble in DMSO and basic aqueous solutions. The sample preparation protocol below utilizes a DMSO-initialization step to ensure 100% recovery.
Ionization Control: The method utilizes a phosphate buffer at pH 3.0. At this pH, the carboxylic acid (pKa ~3.8) is suppressed (protonated), increasing retention on the C18 column, while the silanol interactions with the basic ring nitrogens are minimized by the high ionic strength of the buffer.
Physicochemical Context & Method Design
Property
Value/Description
Chromatographic Impact
Molecular Formula
C₉H₆N₂O₂
MW: 174.16 g/mol
pKa Values
COOH: ~3.8; Ring N: ~1.9
Amphoteric behavior requires strict pH control.
UV Maxima
~220 nm, ~280 nm
Strong absorbance at 280 nm allows for high-sensitivity detection without solvent cutoff interference.
LogP
~1.2 - 1.5
Moderately polar; requires low organic start in gradient or low % organic isocratic to retain.
Experimental Protocol
Instrumentation & Reagents[1]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (4.6 x 150 mm, 5 µm). Note: End-capping is mandatory to reduce peak tailing.
Detection: UV at 280 nm (Reference bandwidth: 360 nm)
Elution Mode: Isocratic (Recommended for QC) or Gradient (Recommended for Impurity Profiling).
Isocratic Optimization (Standard Quantification):
Ratio: 80% Buffer : 20% ACN
Run Time: 15 minutes
Retention Time: ~6.5 - 7.5 minutes
Sample Preparation (Critical Workflow)
Standard solubility issues often lead to poor linearity. Follow this "DMSO-Push" method:
Stock Solution (1 mg/mL): Weigh 10 mg of Q2CA standard into a 10 mL volumetric flask. Add 1 mL of DMSO and sonicate for 2 minutes until fully dissolved. Dilute to volume with Mobile Phase A .
Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution to a 10 mL flask. Dilute to volume with Mobile Phase A.
Why Mobile Phase A? Diluting with the starting mobile phase prevents "solvent shock" and peak distortion during injection.
Visualized Workflow & Logic
The following diagram illustrates the decision logic for sample preparation and method troubleshooting, ensuring the protocol is self-correcting.
Caption: Analytical workflow for Q2CA quantification featuring a solubility checkpoint and peak symmetry decision tree.
Application Note: Strategic Purification of Quinazoline Derivatives
Abstract & Scope Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition.[1] However, their purification is notoriously difficult...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition.[1] However, their purification is notoriously difficult due to the basic nitrogen atoms (N1 and N3) which act as strong hydrogen bond acceptors.[1] This interaction with acidic silanol groups (
) on standard silica gel leads to severe peak tailing, irreversible adsorption, and yield loss.[1][2]
This guide moves beyond standard protocols to provide a chemically grounded strategy for purifying these basic heterocycles, ensuring high recovery and purity for biological assays.
Physicochemical Barriers to Purification
To purify a quinazoline, one must first understand its behavior on the stationary phase.
The Basicity Trap: The quinazoline core has two nitrogen atoms. N1 is the most basic site (pKa ~3.5 for unsubstituted, rising to ~7–8 with electron-donating amino groups at C4).[1][2]
The Silanol Effect: Standard silica gel (60 Å) is slightly acidic (pH ~5).[1] As the basic quinazoline passes through, it protonates or hydrogen-bonds strongly with the silanols.[1]
Result: The compound "drags" through the column rather than partitioning cleanly, resulting in broad, tailing peaks and co-elution with impurities.
Decision Matrix: Purification Strategy
The following decision tree outlines the logical flow for selecting the optimal stationary and mobile phases based on crude solubility and TLC behavior.
Figure 1: Strategic workflow for selecting the purification method based on compound behavior.
Protocol A: Modified Normal Phase (The "Workhorse")
Best For: Lipophilic quinazolines (e.g., 4-anilinoquinazolines) that show tailing on standard TLC.[1][2]
The "Golden Rule" of Modifiers
Never run a basic quinazoline on bare silica without a modifier. You must neutralize the silica surface.[1]
Flush the packed silica column with 3 Column Volumes (CV) of DCM containing 1% TEA before loading the sample.[1]
Mechanism:[3][4][5][6][7][8][9] This saturates the active silanol sites with the amine modifier before your valuable product touches them.
Sample Loading (Dry Load):
Quinazolines often have poor solubility in non-polar solvents.[1] Dissolve the crude in a minimum amount of DCM/MeOH, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.
Pack this powder on top of the pre-equilibrated column.
Application Note: Quinazoline-2-Carboxylic Acid (Q2CA) in Anticancer Drug Synthesis
Executive Summary This guide details the synthetic utility of Quinazoline-2-carboxylic acid (Q2CA) and its derivatives as precursors for high-potency anticancer agents. While the 4-anilinoquinazoline scaffold (e.g., Gefi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of Quinazoline-2-carboxylic acid (Q2CA) and its derivatives as precursors for high-potency anticancer agents. While the 4-anilinoquinazoline scaffold (e.g., Gefitinib) is well-documented, the 2-position offers a distinct vector for engaging novel binding pockets in targets such as PARP , VEGFR , and Tubulin .
This document provides a validated workflow for:
Synthesis: Accessing the Q2CA scaffold without unplanned decarboxylation.
Derivatization: Generating a library of bioactive Quinazoline-2-carboxamides .
Validation: Quality control parameters and structural confirmation.
Scientific Rationale: The "Privileged" 2-Position
The quinazoline ring is a "privileged structure" in medicinal chemistry. However, the 2-carboxylic acid moiety is often underutilized due to stability concerns (decarboxylation). Retaining this functionality is critical for Scaffold Hopping :
H-Bond Donors/Acceptors: The 2-carboxamide group acts as a rigid linker capable of forming bidentate hydrogen bonds within the ATP-binding pocket of kinases.
Solubility Modulation: The polar nature of the acid/amide handle improves the pharmacokinetic profile (ADME) compared to purely lipophilic 2-alkyl/aryl analogs.
Target Specificity: 2-carboxamide derivatives have demonstrated selective cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines by inhibiting tubulin polymerization or modulating VEGFR-2 activity.
Pathway Visualization: The Q2CA Platform
The following diagram illustrates the central role of Q2CA in accessing diverse anticancer pharmacophores.
Caption: Figure 1. Synthetic divergence from Quinazoline-2-carboxylic acid. Note the critical temperature control required to avoid the decarboxylation pathway (Red).
Experimental Protocols
Protocol A: Synthesis of Quinazoline-2-Carboxylic Acid Ethyl Ester
Direct synthesis of the acid is risky due to decarboxylation. The ester is the stable storage form.
Reagents:
2-Aminobenzylamine (10 mmol)
Diethyl oxalate (12 mmol)
Ethanol (anhydrous)
Catalytic Acetic Acid
Workflow:
Dissolution: Dissolve 2-aminobenzylamine (1.22 g) in 20 mL anhydrous ethanol in a round-bottom flask.
Addition: Add diethyl oxalate (1.75 g) dropwise at room temperature.
Cyclization: Reflux the mixture at 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Checkpoint: The formation of the intermediate ethyl 2-amino-oxoacetate may be observed before full cyclization.
Oxidation (If using 2-aminobenzylamine): The initial product is often the tetrahydro- or dihydro- species. To aromatize, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) and reflux for an additional 2 hours.
Alternative: Start with 2-Aminobenzaldehyde + Diethyl Oxalate for direct access to the aromatic system without oxidation.
Isolation: Cool to 0°C. The ester product precipitates. Filter and wash with cold ethanol.
Protocol B: Controlled Hydrolysis to Q2CA
Critical Step: Temperature management is vital to prevent loss of CO₂.
Saponification: Suspend the ester (1 mmol) in THF:Water (1:1, 10 mL).
Base Addition: Add LiOH (1.5 eq) at 0°C .
Reaction: Stir at room temperature (25°C) for 4 hours. DO NOT HEAT.
Workup: Acidify carefully with 1M HCl to pH 3-4 at 0°C. The free acid, Quinazoline-2-carboxylic acid , will precipitate.
Drying: Vacuum dry over P₂O₅. Store at -20°C.
Protocol C: Library Generation (Amide Coupling)
Targeting the "Warhead" synthesis.
Reagents:
Q2CA (1 eq)
HATU (1.2 eq)
DIPEA (3 eq)
Diverse Amines (Anilines, Piperazines, etc.) (1.1 eq)
Solvent: DMF (Dry)
Step-by-Step:
Activation: Dissolve Q2CA in DMF. Add DIPEA and HATU. Stir for 15 mins at RT to form the active ester.
Coupling: Add the target amine. Stir for 12–16 hours.
Quench: Pour into ice water.
Purification: Most carboxamides precipitate. If not, extract with EtOAc and purify via flash chromatography (DCM:MeOH gradient).
Quality Control & Validation Data
Structural Confirmation (NMR)
Researchers must validate the integrity of the carboxylic acid vs. the decarboxylated byproduct.
Feature
Q2CA (Target)
Quinazoline (Byproduct)
¹H NMR (DMSO-d₆)
δ 13.5 ppm (Broad s, 1H, -COOH )
Absent
C-2 Proton
Absent
δ ~9.2 ppm (s, 1H, H -C=N)
¹³C NMR (C=O)
δ ~165 ppm
Absent
Stability
Decarboxylates >140°C
Stable
Bioassay Validation (MTT Assay)
When screening the Q2CA-derived carboxamide library, use the following controls:
The Q2CA scaffold allows for "tail" modifications that probe the solvent-exposed regions of the kinase pocket.
Caption: Figure 2. Structure-Activity Relationship (SAR) map. The 2-position modification is the primary driver for solubility and specific H-bond interactions in this class.
Critical Process Parameters (CPP)
Decarboxylation Risk: Q2CA is thermally unstable. Avoid temperatures >50°C during the hydrolysis and workup of the free acid.
Solvent Choice: Use aprotic polar solvents (DMF/DMSO) for coupling; protic solvents can interfere with activated esters.
Tautomerism: Be aware that 4-hydroxyquinazoline-2-carboxylic acid exists in equilibrium with the 4-oxo-tautomer. This does not affect the amide coupling chemistry but changes NMR interpretation.
References
Quinazolines as Anticancer Agents
Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[1]
Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials (Demonstrating the synthetic utility of the scaffold).
Application of Quinazoline Derivatives as EGFR Inhibitors in Cancer Therapy: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working with quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working with quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. It is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the experimental design and data interpretation.
The Central Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3] This aberrant signaling drives uncontrolled tumor growth and metastasis, making EGFR an attractive target for cancer therapy.[1][4]
Quinazoline-based molecules have emerged as a highly successful class of EGFR inhibitors.[5][6] Their core structure serves as a versatile scaffold for designing compounds that can effectively compete with ATP at the kinase domain of EGFR, thereby blocking its downstream signaling cascade.[7] This guide will delve into the practical application of these derivatives, from initial biochemical screening to cellular and in vivo evaluation.
Mechanism of Action: From Reversible to Covalent Inhibition
Quinazoline EGFR inhibitors are broadly classified into different generations based on their mechanism of action and their efficacy against wild-type and mutant forms of EGFR.
First-Generation (Reversible) Inhibitors: Gefitinib and Erlotinib are prototypical first-generation inhibitors that reversibly bind to the ATP-binding site of the EGFR kinase domain.[8][9] They are particularly effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[7][10] These mutations increase the affinity of the receptor for the inhibitor compared to ATP.
Second-Generation (Irreversible) Inhibitors: Afatinib and Dacomitinib represent the second generation. These compounds form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[11] While potent, they can also inhibit wild-type EGFR, which can lead to dose-limiting toxicities.[12]
Third-Generation (Mutant-Selective) Inhibitors: The emergence of resistance, most commonly through the T790M "gatekeeper" mutation, spurred the development of third-generation inhibitors like Osimertinib.[10][12] This mutation increases the receptor's affinity for ATP, rendering first- and second-generation inhibitors less effective.[10][12] Osimertinib is designed to selectively target EGFR harboring the T790M mutation while sparing the wild-type receptor, thereby improving the therapeutic window.[10]
Fourth-Generation and Beyond: Research is ongoing to develop inhibitors that can overcome resistance to third-generation drugs, such as those driven by the C797S mutation, which prevents covalent binding.[10] These next-generation compounds include allosteric inhibitors that bind to a site distinct from the ATP pocket.[10]
Foundational Experimental Protocols
The following section provides detailed, step-by-step protocols for the essential assays used to characterize and evaluate quinazoline-based EGFR inhibitors.
In Vitro Biochemical EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. It is a critical first step in the screening cascade to identify potent inhibitors.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic substrate by the EGFR kinase. Inhibition is measured as a decrease in substrate phosphorylation. Luminescence-based methods, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[13]
Test compounds (quinazoline derivatives) dissolved in DMSO
White, opaque 96- or 384-well plates
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
Reaction Setup:
In each well of the assay plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
Add 2 µL of a solution containing the substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background luminescence (no enzyme control) from all readings.
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Potency and Viability
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. These assays measure the compound's ability to inhibit EGFR signaling within a living cell and its subsequent effect on cell proliferation and survival.
Principle: This assay directly measures the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, Erk) in cancer cells treated with an inhibitor. A reduction in phosphorylation indicates target engagement and inhibition.
EGFR-dependent cancer cell line (e.g., A431, HCC827, NCI-H1975)
Cell culture medium and supplements
Test compounds
EGF (for stimulating EGFR in some cell lines)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels, running buffer, and transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk, and a loading control like anti-GAPDH or anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment:
Seed the cells in 6-well plates and allow them to adhere overnight.
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
Treat the cells with various concentrations of the quinazoline inhibitor for 1-4 hours. Include a DMSO vehicle control.
For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting.[15]
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
Transfer the proteins to a membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and add the chemiluminescent substrate.
Data Acquisition and Analysis:
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.
2.2.2. Cell Viability/Proliferation Assay
Principle: This assay measures the effect of the inhibitor on the growth and survival of cancer cells over a period of several days. A decrease in cell viability indicates the cytotoxic or cytostatic effect of the compound.
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the quinazoline inhibitor. Include a DMSO vehicle control.
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percentage of cell viability relative to the DMSO control.
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
In Vivo Efficacy Studies: Xenograft Models
To evaluate the anti-tumor activity of a quinazoline derivative in a living organism, in vivo studies using xenograft models are essential.[17][18]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol: Subcutaneous Xenograft Model
Materials:
Immunocompromised mice (e.g., nude or SCID mice)
EGFR-dependent human cancer cell line
Matrigel (optional, to enhance tumor formation)
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
Calipers for tumor measurement
Anesthesia
Procedure:
Tumor Implantation:
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
Inject the cell suspension subcutaneously into the flank of the mice.
Tumor Growth and Randomization:
Monitor the mice for tumor formation.
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration:
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
Tumor Measurement and Body Weight Monitoring:
Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
Endpoint and Analysis:
The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of morbidity are observed.
Excise the tumors and weigh them.
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Optionally, tumor tissue can be collected for pharmacodynamic studies (e.g., Western blotting for p-EGFR).
Data Presentation and Visualization
Quantitative Data Summary
Inhibitor
Target
IC₅₀ (nM) - Biochemical
GI₅₀ (nM) - Cellular (HCC827)
GI₅₀ (nM) - Cellular (NCI-H1975)
Gefitinib
EGFR (mutant)
25
15
>10,000
Osimertinib
EGFR (T790M)
1
10
50
Compound X
EGFR (mutant)
5
8
>10,000
Compound Y
EGFR (T790M)
0.5
5
25
Note: The above data is illustrative. Actual values will vary depending on the specific compounds and experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: High-Level Experimental Workflow for Evaluating Quinazoline EGFR Inhibitors.
Troubleshooting and Considerations
Solubility: Poor compound solubility can be a major issue. Ensure that the quinazoline derivatives are fully dissolved in DMSO and do not precipitate in the assay medium.
Off-Target Effects: Be aware of potential off-target activities. Kinase profiling against a panel of other kinases is recommended to assess selectivity.
Resistance Mechanisms: When working with cell lines, be mindful of acquired resistance. Regularly authenticate cell lines and consider using models with known resistance mutations.
In Vivo Formulation: The formulation of the compound for in vivo studies is critical for achieving adequate exposure. Preliminary pharmacokinetic studies are often necessary.
This guide provides a foundational framework for the application of quinazoline derivatives as EGFR inhibitors. By understanding the underlying principles and meticulously executing these protocols, researchers can effectively advance the discovery and development of novel cancer therapeutics.
References
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Source not available.
Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
Gefitinib | Drug Guide. MedSchool.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). NIH.
Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed.
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Source not available.
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed.
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC.
EGFR Kinase Assay.
EGFR Kinase Assay Kit. BPS Bioscience.
In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. NIH.
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.
Erlotinib. (2024).
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
What is the mechanism of Gefitinib?. (2024).
Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
How does erlotinib work (mechanism of action)?. (2024). Drugs.com.
Clinically approved FdA drugs holding a quinazoline scaffold as EGFR inhibitors 3.
Lap
Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Source not available.
Patient-derived tumour xenografts as models for oncology drug development. PMC.
Erlotinib. Wikipedia.
Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib....
EGFR Assays & Drug Discovery Services. Reaction Biology.
Inhibition of Src, EGFR, and cell viability by candidate compounds in....
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
Mechanism of action of erlotinib | Download Scientific Diagram.
The Role of Gefitinib in Lung Cancer Tre
What is the mechanism of Lapatinib Ditosylate Hydrate?. (2024).
Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breast Cancer.org.
A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS.
What is the mechanism of Erlotinib Hydrochloride?. (2024).
Atlas-Guided Nanocarrier Strategies Targeting Spatial NTRK2/MAPK Signaling in EGFR-TKI-Resistant Niches of Esophageal Squamous Cell Carcinoma. MDPI.
In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
Application Note: Developing Antimicrobial Agents Using the Quinazoline-2-carboxylic Acid Scaffold
Executive Summary The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, historically utilized for anticancer (EGFR inhibition) and antihypertensive applications. However, the Quinazoline-2-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, historically utilized for anticancer (EGFR inhibition) and antihypertensive applications. However, the Quinazoline-2-carboxylic acid (Q2CA) scaffold has emerged as a critical starting point for next-generation antimicrobials targeting bacterial DNA Gyrase B (GyrB) and Topoisomerase IV . Unlike traditional fluoroquinolones that target the DNA-cleavage core, Q2CA derivatives—specifically quinazoline-2-carboxamides —target the ATPase domain, offering a novel mechanism to combat multidrug-resistant (MDR) pathogens like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
This guide details the protocol for derivatizing Q2CA, screening for antimicrobial potency (MIC), and validating the Mechanism of Action (MoA) via ATPase inhibition.
Strategic Rationale & Workflow
The carboxylic acid moiety at the C2 position of the quinazoline ring serves as a versatile chemical handle. The primary strategy involves amide coupling to generate diverse libraries of quinazoline-2-carboxamides. These amides mimic the ATP adenine ring, competitively inhibiting the ATPase activity of GyrB, which is essential for bacterial DNA supercoiling.
Workflow Visualization
The following diagram outlines the iterative cycle of synthesis, biological screening, and mechanistic validation.
Figure 1: Integrated workflow for developing Q2CA-based antimicrobials. The cycle emphasizes the feedback loop between phenotypic screening (MIC) and rational design (SAR).
Protocol A: Chemical Derivatization (Synthesis of Carboxamides)
Objective: To convert Quinazoline-2-carboxylic acid into a library of bioactive carboxamides.
Rationale: The carboxylic acid itself has poor cell permeability. Conversion to a secondary amide improves lipophilicity and provides hydrogen bond donors/acceptors crucial for interacting with the Asp73 residue in the GyrB active site.
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Standard: CLSI M07-A10 Guidelines (Broth Microdilution).
Critical Consideration: Solubility
Quinazoline derivatives are often hydrophobic.
Stock Solution: Dissolve compounds in 100% DMSO to 10 mg/mL.
Final Assay Concentration: Ensure final DMSO concentration in the well is
to prevent solvent toxicity from masking bacterial inhibition.
Procedure
Inoculum Preparation:
Grow bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase (
).
Dilute to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup:
Use a 96-well round-bottom plate.
Add 50 µL of CAMHB to columns 2–12.
Add 100 µL of compound stock (diluted in broth) to column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
Column 11: Growth Control (Bacteria + Solvent).
Column 12: Sterility Control (Broth only).
Incubation & Readout:
Add 50 µL of bacterial inoculum to wells 1–11.
Incubate at 37°C for 16–20 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.
Enhancement: Add 10 µL of Resazurin (0.01%) and incubate for 1 hour. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity. MIC is the lowest concentration that remains Blue.
Protocol C: Mechanism of Action (GyrB ATPase Assay)
Objective: Confirm that the antimicrobial activity is due to DNA Gyrase B inhibition (ATPase competition) rather than non-specific membrane disruption.
Assay Principle
GyrB hydrolyzes ATP to ADP +
to fuel DNA supercoiling. This assay measures the release of inorganic phosphate () using Malachite Green.
Procedure
Reagents:
Recombinant E. coli or S. aureus Gyrase B subunit.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT, 10% Glycerol.
Substrate: 1 mM ATP.
Detection: Malachite Green Reagent.
Reaction:
Mix 10 nM GyrB enzyme with varying concentrations of the Quinazoline-2-carboxamide derivative (0.1 µM – 100 µM) in a 96-well clear plate.
Incubate for 10 minutes at 25°C to allow inhibitor binding.
Initiate reaction by adding ATP (final conc. 500 µM).
Incubate for 60 minutes at 37°C.
Detection:
Add 100 µL Malachite Green reagent to stop the reaction.
Incubate for 5–10 minutes for color development (Green complex).
Measure Absorbance at 620 nm (
).
Data Analysis:
Calculate % Inhibition:
.
Plot log[Inhibitor] vs. % Inhibition to determine
.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes expected trends for Quinazoline-2-carboxylic acid derivatives based on recent literature [1, 4].
Position
Modification
Effect on Activity
Rationale
C2 (Amide)
Primary Amide ()
Low
Poor permeability; weak hydrophobic interaction.
C2 (Amide)
Benzyl/Aryl Amide
High
-stacking with GyrB active site residues.
C2 (Amide)
Basic Side Chain (e.g., Piperazine)
Moderate/High
Improves solubility and targets Gram-negative porins.
C4
Electron-Donating (-OMe)
Moderate
Modulates electron density of the ring system.
C6/C7
Halogenation (F, Cl)
High
Increases metabolic stability and lipophilicity.
Mechanism Visualization
How the Quinazoline-2-carboxamide interacts with the target.
Figure 2: Mechanistic pathway. The quinazoline derivative competes with ATP for the GyrB binding pocket, halting the energy supply required for DNA replication.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in MIC Assay
High hydrophobicity of the quinazoline core.
Use 2-hydroxypropyl--cyclodextrin as a carrier or ensure DMSO < 1%.
Low Yield in Synthesis
Steric hindrance at C2 position.
Switch from EDC/HOBt to HATU; increase reaction time and temperature (40°C).
Inactive against Gram-Negatives
Efflux pump (AcrAB-TolC) extrusion.
Co-administer with Phenylalanine-arginine beta-naphthylamide (PAβN) (Efflux Pump Inhibitor) to confirm efflux liability.
References
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
Source: PubMed / NIH
URL:[Link]
Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse bacterial multidrug resistance.
Source: European Journal of Medicinal Chemistry
URL:[Link]
Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis.
Source: Organic & Biomolecular Chemistry
URL:[Link]
New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity.
Source: ResearchGate
URL:[Link]
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Source: Clinical and Laboratory Standards Institute
URL:[Link]
Application
Application Note: Anti-Inflammatory Profiling of Quinazoline-2-Carboxylic Acid Derivatives
This Application Note is designed for medicinal chemists and pharmacologists. It details the rational design, synthesis, and biological validation of Quinazoline-2-carboxylic acid derivatives as potent, non-steroidal ant...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists. It details the rational design, synthesis, and biological validation of Quinazoline-2-carboxylic acid derivatives as potent, non-steroidal anti-inflammatory agents (NSAIDs).
Executive Summary & Rationale
While the quinazoline scaffold is historically associated with kinase inhibition (e.g., EGFR inhibitors like Gefitinib), recent Structure-Activity Relationship (SAR) studies have repositioned Quinazoline-2-carboxylic acid derivatives as promising anti-inflammatory candidates.
The Mechanistic Shift:
Unlike traditional quinazolinones, the introduction of a carboxylic acid moiety (or its ester/amide bioisosteres) at the C-2 position is designed to mimic the carboxylate head group of Arachidonic Acid (the natural substrate of COX enzymes).
Target: Cyclooxygenase-2 (COX-2) active site.[1][2][3]
Interaction: The C-2 acidic group forms an ionic bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the COX channel, potentially offering superior selectivity over COX-1 compared to traditional NSAIDs.
Chemical Synthesis Protocol
Workflow Overview
The synthesis targets the Ethyl quinazoline-2-carboxylate core, which serves as the divergent intermediate for generating a library of acid, amide, and hydrazide derivatives.
Diagram: Synthetic Pathway (DOT)
Caption: Divergent synthesis of Quinazoline-2-carboxylic acid derivatives from a common ester core.
Detailed Protocol: Synthesis of Ethyl Quinazoline-2-carboxylate
Recrystallize the solid residue from ethanol/water (9:1) to yield the Ethyl quinazoline-2-carboxylate (Yield: ~75-85%).
Derivatization (General Procedure for Acids):
Dissolve the ester (1 mmol) in 10 mL Ethanol/Water (1:1).
Add NaOH (2 mmol) and stir at Room Temperature (RT) for 2 hours.
Acidify with 1N HCl to pH 3–4. Filter the precipitated Quinazoline-2-carboxylic acid .
In Vitro Bioassay: COX-1/COX-2 Inhibition
Objective: Determine the IC₅₀ and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Methodology: Colorimetric Inhibitor Screening
This protocol utilizes the peroxidase activity of COX enzymes. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is measured during the reduction of PGG₂ to PGH₂.
Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0). Dissolve test compounds in DMSO (Final concentration < 2%).
Incubation:
Add 150 µL Assay Buffer to wells.
Add 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).
Add 20 µL of Test Compound (various concentrations: 0.01 – 100 µM).
Incubate for 5 minutes at 25°C to allow inhibitor binding.
Initiation:
Add 20 µL Colorimetric Substrate (TMPD).
Add 20 µL Arachidonic Acid to initiate the reaction.
Measurement:
Shake plate for 30 seconds.
Read Absorbance at 590 nm after 5 minutes.
Calculation:
Calculate % Inhibition =
.
Plot log-concentration vs. inhibition to determine IC₅₀.
Representative Data Table
Mock data demonstrating typical profile of a potent 2-carboxylic acid derivative.
Compound ID
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)
Interpretation
Q-2-COOH (Lead)
> 50.0
0.45
> 111
Highly COX-2 Selective
Indomethacin
0.05
0.80
0.06
Non-selective (GI toxic)
Celecoxib
15.0
0.04
375
Selective Standard
Q-Ester-Interm.
> 100
12.5
> 8
Low potency (Needs acid)
In Vivo Validation: Carrageenan-Induced Paw Edema
Objective: Assess acute anti-inflammatory efficacy in a rat model. This assay measures the compound's ability to inhibit the release of prostaglandins (late phase inflammation).[6]
Diagram: In Vivo Workflow (DOT)
Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.
Protocol Steps:
Animals: Male Wistar rats (180–220 g). Groups of n=6.
Author: BenchChem Technical Support Team. Date: February 2026
From Biochemical Assay Design to Cellular Validation
Introduction & Scope
Quinazoline-based heterocycles (e.g., Gefitinib, Erlotinib, Lapatinib) represent a cornerstone scaffold in oncology, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[1] While chemically privileged, these compounds present distinct physicochemical challenges—specifically hydrophobicity-driven aggregation and potential autofluorescence—that can compromise high-throughput screening (HTS) data.
This guide moves beyond generic kit instructions to provide a rigorous framework for characterizing quinazolines. We focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary biochemical modality due to its resistance to compound interference, bridging these results into cellular target engagement.
Mechanistic Basis: The ATP-Competitive Paradigm[2]
Quinazolines typically function as Type I inhibitors . They bind to the active conformation (DFG-in) of the kinase domain, occupying the ATP-binding pocket. The N1 and N3 nitrogens of the quinazoline ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).
Critical Assay Implication:
Because inhibition is competitive with ATP, the measured IC50 is dependent on the ATP concentration used in the assay. To generate data that allows for valid ranking of compound potency (Ki), assays must be run at or below the apparent
The following diagram illustrates the canonical EGFR pathway and the specific node of quinazoline intervention.
Figure 1: Signal transduction cascade of EGFR showing the competitive binding interface between ATP and Quinazoline inhibitors at the intracellular kinase domain.[2][3]
Pre-Assay Considerations: The "Crash-Out" Factor
Quinazolines are notoriously hydrophobic. A common failure mode in HTS is compound precipitation upon dilution from DMSO stock into aqueous buffer, leading to "false flat" dose-response curves or promiscuous inhibition due to aggregation.
Protocol for Compound Handling
Stock Preparation: Dissolve quinazolines in 100% DMSO to 10 mM. Verify solubility visually; sonicate if necessary.
Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly into the assay plate.
Why? This avoids the intermediate "predilution plate" step where aqueous buffers often cause quinazolines to crash out before reaching the enzyme.
Detergent Strategy: Include non-ionic detergents in the assay buffer.
Standard: 0.01% Triton X-100.
Quinazoline-Specific: If aggregation is suspected (steep Hill slopes > 2.0), switch to 0.005% Pluronic F-127 or CHAPS , which are superior for stabilizing planar hydrophobic heterocycles.
Primary Assay Protocol: TR-FRET Kinase Binding
Methodology: LanthaScreen™ Eu Kinase Binding Assay (or equivalent HTRF).
Principle: This assay detects the displacement of a fluorescent tracer (Alexa Fluor™ 647-labeled ATP analog) by the test compound. A Europium-labeled antibody binds the kinase tag. When the tracer is bound, FRET occurs (Eu -> Alexa 647). Quinazoline binding displaces the tracer, decreasing the FRET signal.
Reagents
Kinase: Recombinant EGFR (cytoplasmic domain), tagged (GST or His).
Tracer: Kinase Tracer 199 or 236 (ATP-competitive tracers).
Antibody: Eu-anti-GST or Eu-anti-His.
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127.
Step-by-Step Workflow
Compound Addition: Dispense 10 nL of Quinazoline series (10 mM to 1 nM) into a 384-well low-volume white plate.
Kinase/Antibody Mix: Prepare a solution containing 5 nM EGFR and 2 nM Eu-Antibody in Assay Buffer. Dispense 5 µL per well.
Incubation: 15 minutes at RT. This allows the antibody to bind the tag before the tracer is introduced.
Tracer Addition: Add 5 µL of Kinase Tracer (at
concentration, typically 5–20 nM).
Note: Total volume = 10 µL. Final DMSO = 0.1%.
Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
TR-FRET usually mitigates this. Check signal in Donor channel (615nm) alone.
Assay Quality Control (Z-Factor)
A robust assay must have a Z-factor > 0.5.
Pos: Max signal (Tracer + Kinase + DMSO).
Neg: Min signal (Tracer + Kinase + Excess Inhibitor).
Cellular Confirmation (Target Engagement)
Biochemical potency must be validated in cells to account for membrane permeability and intracellular ATP competition (mM levels).
Recommended Method:In-Cell Western (ICW) or AlphaLISA SureFire Ultra .
Cell Line: A431 (High EGFR expression).
Treatment: Serum-starve cells overnight, treat with Quinazoline (dose-response) for 1 hour.
Stimulation: Stimulate with EGF (100 ng/mL) for 10 minutes to induce autophosphorylation.
Readout: Quantify pEGFR (Tyr1068) vs. Total EGFR.
Success Criteria: The Cellular IC50 is typically 10–50x higher than Biochemical Ki due to the high intracellular ATP barrier.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology, 22(23), 3099–3108.
[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
[Link]
Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(10), 1803–1815.
[Link]
Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[8] Journal of Biomolecular Screening, 19(9), 1302–1308.[9]
[Link]
Application Note: Comprehensive Protocol for Assessing the Antimicrobial Efficacy of Synthesized Quinazolines
Abstract & Strategic Context The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, historically significant for its ability to inhibit bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, historically significant for its ability to inhibit bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV. With the rise of antimicrobial resistance (AMR), synthesized quinazolines are increasingly screened as potential next-generation antibiotics.
However, the lipophilic nature of these synthetic compounds often leads to precipitation in aqueous media, resulting in false negatives during screening. Furthermore, distinguishing between bacteriostatic and bactericidal activity requires kinetic profiling beyond simple endpoint measurements.
This guide provides a rigorous, self-validating protocol for the evaluation of quinazolines, moving from primary Minimum Inhibitory Concentration (MIC) screening to advanced biofilm and time-kill kinetics.
Synthesized quinazolines are often hydrophobic. Proper solubilization is the single most critical step to prevent compound precipitation in the microtiter plate.
Stock Solution: Dissolve the synthesized quinazoline in 100% DMSO to a concentration of 10 mg/mL or 100x the highest desired test concentration.
The "1% Rule": The final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) . Concentrations >1% are toxic to many bacteria (e.g., S. aureus, E. coli), causing false "positives" where the solvent, not the drug, kills the bacteria.
Visual Check: Before adding bacteria, dilute the compound in Mueller-Hinton Broth (MHB). If turbidity or crystals appear, the compound has precipitated. Action: Sonicate or warm (up to 37°C) to redissolve, or validate the assay using a resazurin readout (see Section 3) which is less sensitive to precipitate interference than optical density (OD).
Bacterial Inoculum Standardization
To ensure reproducibility, the bacterial load must be standardized to the McFarland 0.5 standard.
Culture: Grow bacteria (e.g., S. aureus ATCC 29213) on non-selective agar overnight.
Suspension: Pick 3-5 colonies and suspend in sterile saline.
Adjustment: Adjust turbidity to 0.5 McFarland (approx.
CFU/mL) using a nephelometer.
Final Dilution: Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the required starting inoculum of
CFU/mL in the well.
Expert Insight: Failing to dilute to
CFU/mL results in the "Inoculum Effect," where high bacterial density artificially raises the MIC of the quinazoline.
Primary Screening: Resazurin-Modified MIC Assay
Standard: CLSI M07 / EUCAST Broth Microdilution
While standard turbidity tests are common, quinazoline derivatives often form micro-precipitates that mimic bacterial growth. We recommend the Resazurin Microtiter Assay (REMA) , where cell viability is indicated by a color change (Blue Resazurin
Pink Resorufin) rather than turbidity.
Experimental Workflow (Graphviz)
Caption: Figure 1. Modified Resazurin Microtiter Assay workflow for lipophilic compounds. The colorimetric endpoint bypasses interference from compound precipitation.
Protocol Steps
Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.
Compound Addition: Add 200 µL of compound stock (diluted to 2x desired max concentration) to column 1.
Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard 100 µL from column 10.
Column 11: Growth Control (Bacteria + Media + Solvent).
Column 12: Sterility Control (Media only).
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to wells 1-11. Final volume = 200 µL; Final bacterial load = CFU/mL.
Incubation: Incubate at 37°C for 18-20 hours.
Development: Add 30 µL of 0.015% Resazurin solution. Incubate for 1-4 hours.
Interpretation:
Blue/Purple: No growth (Inhibition).
Pink/Colorless: Viable growth.
MIC: The lowest concentration that remains blue.
Secondary Characterization: Time-Kill Kinetics
Reference: CLSI M26-A
MIC data is static. To determine if your quinazoline is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), you must measure the rate of killing.[1]
Protocol
Preparation: Prepare tubes with CAMHB containing the quinazoline at 1x MIC and 4x MIC . Include a growth control (no drug).
Inoculation: Add bacteria to a final concentration of
CFU/mL.
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
Quantification: Serially dilute aliquots in saline and plate onto agar. Incubate overnight and count colonies.
Preferred for immunocompromised patients or difficult infections (e.g., endocarditis).
Advanced Profiling: Mechanism of Action (Biofilm & Gyrase)
Quinazolines typically act by competitively binding to the ATP-binding pocket of the DNA Gyrase B subunit (GyrB) , preventing DNA supercoiling and leading to replication arrest. Additionally, resistant strains often form biofilms.
Molecular Mechanism Diagram (Graphviz)
Caption: Figure 2. Mechanism of Action. Quinazolines target the ATPase domain of GyrB, preventing the energy transduction required for DNA supercoiling.
Biofilm Inhibition Assay (Crystal Violet)
Many quinazolines show efficacy against planktonic cells but fail against biofilms. This assay quantifies biomass reduction.
Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in glucose-supplemented media (to promote slime production). Incubate 24-48h static.
Treatment: Carefully remove media (do not disrupt the film). Add fresh media containing the quinazoline at 1x, 2x, and 4x MIC. Incubate 24h.
Washing: Gently wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.
Staining: Add 0.1% Crystal Violet (CV) for 15 mins.
Elution: Wash excess dye.[2] Solubilize the bound CV with 30% Acetic Acid .
Readout: Measure Absorbance at 595 nm .
Calculation:
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.
Pankey, G. A., & Sabath, L. D. (2004). "Clinical relevance of bacteriostatic versus bactericidal mechanisms of action of antimicrobial agents." Clinical Infectious Diseases.
Ejalonibu, M. A., et al. (2021). "Quinazoline derivatives as DNA gyrase inhibitors: A review." Beni-Suef University Journal of Basic and Applied Sciences.
Peterson, L. R., & Shanholtzer, C. J. (1992). "Tests for Bactericidal Activity." Clinical Microbiology Procedures Handbook.
Technical Support Guide: Troubleshooting Low Yield in Quinazoline-2-carboxylic Acid Synthesis
Executive Summary The synthesis of Quinazoline-2-carboxylic acid (Q2CA) is notoriously deceptive. While the formation of the quinazoline core is well-documented, the isolation of the free carboxylic acid at the C2 positi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Quinazoline-2-carboxylic acid (Q2CA) is notoriously deceptive. While the formation of the quinazoline core is well-documented, the isolation of the free carboxylic acid at the C2 position presents a unique "yield trap." The electron-deficient nature of the quinazoline ring makes the C2-carboxylate prone to thermal decarboxylation , while the molecule's zwitterionic character leads to massive losses during aqueous workup.
This guide moves beyond standard protocols to address the physicochemical bottlenecks responsible for low yields.
Module 1: The Synthesis Pathway & Failure Points
The most robust route involves the condensation of 2-aminobenzaldehyde (or its synthetic equivalents) with an oxalate derivative, followed by hydrolysis. Below is the critical pathway analysis.
Diagram 1: Reaction Logic & Failure Modes
Caption: Critical failure points in the Q2CA pathway. Note that the acid form (Product) is thermodynamically unstable relative to the decarboxylated byproduct.
Module 2: Troubleshooting the "Yield Traps"
Trap A: The "Disappearing" Starting Material
Symptom: The reaction mixture turns into a dark tar before the cyclization is complete.
Root Cause:2-Aminobenzaldehyde is unstable. It undergoes self-condensation (polymerization) to form di- and trimers if stored or handled improperly.
Solution:
Fresh Preparation: Always prepare 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) or use it immediately after purchasing.
Stabilized Alternative: Use 2-aminobenzylamine followed by oxidation (using DDQ or MnO2) after the ring closure. This adds a step but guarantees stoichiometry.
Trap B: The Decarboxylation Event
Symptom: Gas evolution (CO2) is observed during hydrolysis or recrystallization; product mass is significantly lower than theoretical.
Root Cause: The quinazoline ring is electron-withdrawing. This pulls electron density from the C2 position, making the carboxylate bond labile. Heating the free acid (or the acidified reaction mixture) promotes the loss of CO2 to form quinazoline .
Protocol Adjustment:
Temperature Limit: Never heat the hydrolysis reaction above 40°C .
Base Selection: Use LiOH (1.1 equiv) in THF/Water (1:1). Lithium salts often precipitate less readily than sodium salts, keeping the intermediate in solution until acidification.
Acidification: Acidify with 1M HCl at 0°C . Do not use concentrated HCl or reflux.
Trap C: The Isoelectric Ghost (Solubility)
Symptom: The reaction proceeds (TLC shows conversion), but no precipitate forms upon acidification. Extraction with DCM/EtOAc yields nothing.
Root Cause: Q2CA is an amphoteric molecule (Basic N1/N3, Acidic COOH).
pH < 2: It exists as the cation (protonated Nitrogen). Soluble in water.[1]
pH > 8: It exists as the anion (Carboxylate). Soluble in water.[1]
pH ~ 3.5 (pI): It exists as the neutral zwitterion. This is the only point of minimum solubility.
Module 3: The "Golden Protocol" for Isolation
Do not rely on standard "acidify to pH 1" instructions. Follow this precise isolation logic.
Diagram 2: Isoelectric Isolation Workflow
Caption: The narrow pH window for successful precipitation of Quinazoline-2-carboxylic acid.
Step-by-Step Isolation Protocol
Saponification: Stir the ethyl ester with 1.2 eq LiOH in THF/H2O (1:1) at 20°C for 4 hours.
Concentration: Evaporate THF under reduced pressure (keep bath < 35°C). You now have an aqueous solution of the Lithium carboxylate.
Cooling: Place the flask in an ice/salt bath (0°C).
Titration: Add 1M HCl dropwise while monitoring with a calibrated pH meter.
The Critical Zone: As pH approaches 5, cloudiness will appear. Continue adding HCl very slowly until pH reaches 3.5 - 3.8 .
Stop: Do not go lower. If you hit pH 1, the precipitate will redissolve.
Filtration: Filter the solid immediately. Wash with ice-cold water (2x) and cold diethyl ether (1x) to remove non-polar impurities.
FAQ: Rapid Diagnostics
Q: My product is a brown oil instead of a yellow solid.A: This indicates oxidation/polymerization of the 2-aminobenzaldehyde residue. Wash the solid with cold DCM. The product (acid) is insoluble in DCM, while the impurities are likely soluble.
Q: I see bubbling during the reaction.A: If this happens during hydrolysis, you are decarboxylating. Lower the temperature immediately. If it happens during acidification, it is likely carbonate impurities (from the base) releasing CO2, which is normal, but ensure you don't overshoot the pH.
Q: Can I recrystallize the acid?A: Avoid it if possible. Recrystallization often requires heat, which triggers decarboxylation. If necessary, dissolve in minimum dilute base (cold) and re-precipitate with acid at the isoelectric point.
Q: Why not use the oxidation of 2-methylquinazoline?A: While classic, this route requires strong oxidants (KMnO4/SeO2) and vigorous conditions that often rupture the heterocyclic ring or lead to difficult-to-remove manganese byproducts. The ester hydrolysis route is cleaner if pH is controlled.
References
Photocatalytic Decarboxylation Mechanisms:
Study on the stability of quinazoline intermediates and decarboxylation pathways.
Source:
Quinazoline Solubility & Properties:
Physical properties, including solubility and pKa data relevant to isolation.
Source:[2]
Hydrolysis of Heterocyclic Esters:
Methodologies for controlled hydrolysis of ethyl azolylacetates and related heterocyclic esters to avoid degradation.
Source:
General Quinazoline Synthesis Reviews:
Comprehensive review of synthetic strategies, highlighting the instability of aldehyde precursors.
Source:
Common side reactions in the Niementowski quinazoline synthesis
Topic: Troubleshooting Common Side Reactions in Quinazoline Synthesis Audience: Medicinal Chemists & Process Development Scientists Introduction: The Deceptive Simplicity of Quinazolinone Synthesis The Niementowski synth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Common Side Reactions in Quinazoline Synthesis
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Deceptive Simplicity of Quinazolinone Synthesis
The Niementowski synthesis—classically the condensation of anthranilic acid with amides (typically formamide)—remains a cornerstone for generating the 4(3H)-quinazolinone scaffold, a privileged structure in kinase inhibitor development (e.g., Gefitinib, Erlotinib).
However, the reaction’s high activation energy barrier (
C) creates a narrow thermodynamic window. Deviate slightly, and you face two notorious failure modes: thermal decarboxylation (yielding aniline tars) or incomplete cyclization (stalling at the N-acyl intermediate).
This guide treats your synthesis as a system to be debugged. Below are the specific "Error Codes" you will encounter and the protocols to resolve them.
Ticket #1: Thermal Decomposition ("The Black Tar" Effect)
User Issue: "My reaction mixture turned into a black, viscous tar after 4 hours at reflux. Yield is <10%."
Diagnosis:Thermal Decarboxylation of Anthranilic Acid.
The activation energy required to dehydrate the intermediate is dangerously close to the decarboxylation temperature of anthranilic acid. If the condensation with formamide is slow, the anthranilic acid decarboxylates to aniline, which then polymerizes or reacts non-productively, leading to tar.
Technical Insight:
Threshold: Anthranilic acid begins significant decarboxylation at
C in the absence of rapid acylation.
Causality: If the formamide is old (hydrolyzed to formic acid/ammonia) or the temperature ramps too slowly, the anthranilic acid degrades before it can be "trapped" as the N-formyl intermediate.
Troubleshooting Protocol:
Reagent Quality Check: Ensure formamide is fresh and dry. Hydrolyzed formamide slows the kinetics of the initial attack.
The "Hot Start" Method: Do not ramp temperature with reagents present.
Heat the formamide alone to
C.
Add anthranilic acid in portions. This ensures immediate acylation, protecting the carboxyl group from decarboxylation.
Temperature Cap: Maintain reaction temperature between
C. Do not exceed C unless using a sealed microwave vessel (where kinetics outrun decomposition).
Ticket #2: The "Missing Ring" (Incomplete Cyclization)
User Issue: "LC-MS shows the correct mass +18 (or M+1 for the linear intermediate). The ring won't close."
Diagnosis:Stalled N-Acyl Anthranilic Acid Intermediate.
The reaction has proceeded to N-formylanthranilic acid (or o-amidobenzamide) but lacks the thermodynamic drive to eliminate water and close the pyrimidine ring. This is common when using substituted anthranilic acids with electron-donating groups (EDGs) which reduce the electrophilicity of the carbonyl carbon.
The Benzoxazinone Trap:
In modified procedures (using acetic anhydride), the reaction may divert to a 4H-3,1-benzoxazin-4-one intermediate. This species is stable and requires a nitrogen nucleophile (ammonia/amine) to convert to quinazolinone. If your system is nitrogen-deficient, you isolate the benzoxazinone, not the quinazolinone.
Corrective Action:
Chemical Dehydration: Add a dehydrating agent to lower the activation energy for ring closure.
Protocol: Add 1.0 eq of Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester) .
Ammonia Boost: If you suspect the benzoxazinone trap, add Ammonium Acetate (
) to the mixture. This provides the nitrogen source required to convert the benzoxazinone to the quinazolinone.
Visualization: Reaction Pathways & Failure Modes
The following diagram maps the kinetic competition between the desired pathway and the fatal side reactions.
Figure 1: Mechanistic bifurcation in the Niementowski synthesis. Note that thermal stress leads to irreversible decarboxylation (Red path), while nitrogen deficiency leads to the benzoxazinone trap.
Ticket #3: Modernization (Microwave Protocol)
User Issue: "The classic reflux takes 6-12 hours and yields are inconsistent."
Solution: Switch to Microwave-Assisted Synthesis (MWI) .
MWI is superior for this synthesis because it selectively heats the polar intermediates, rapidly overcoming the activation barrier for cyclization before the slower thermal decarboxylation can occur.
Validated Protocol (Self-Validating):
Vessel: 10 mL or 30 mL Quartz/Glass microwave vial (sealed).
Note: Formamide acts as both reagent and solvent (high dielectric constant
, excellent for MW absorption).
Catalyst (Optional): Add 1 drop of conc.
or 100 mg Montmorillonite K-10 clay.
Irradiation:
Power: Dynamic mode (max 300W).
Temp: Hold at
C.
Time: 10 - 15 minutes.
Work-up: Cool to RT. The product usually precipitates as "brick dust." Pour into ice water, filter, and wash with EtOH.
Data Comparison: Conventional vs. Microwave
Parameter
Conventional Reflux
Microwave Assisted
Reaction Time
4 - 12 Hours
5 - 15 Minutes
Temperature
C (Oil bath)
C (Internal)
Typical Yield
40 - 65%
85 - 95%
Side Products
Aniline, Tar, Unreacted Acid
Minimal
Solvent Usage
High (often requires co-solvent)
Neat (Solvent-free)
Ticket #4: Purification & Solubility
User Issue: "I have a solid precipitate, but NMR shows it's a mixture. How do I purify without a column?"
Diagnosis:Co-precipitation of Starting Material.
Quinazolinones are notoriously insoluble in common organic solvents ("brick dust"), which makes them easy to filter but hard to recrystallize. However, unreacted anthranilic acid often co-precipitates.
Purification Logic Flow:
Figure 2: Purification logic relying on the acidity of the starting material vs. the neutrality of the product.
Protocol:
Suspend crude solid in 10% aqueous
.
Stir for 15 minutes. (Anthranilic acid converts to soluble sodium anthranilate; Quinazolinone remains insoluble).
Filter.
Wash cake with water (remove salts) followed by cold Ethanol (remove organic impurities).
References
Niementowski, S. (1895).[1] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51, 564.[1] [1]
Khajavi, M. S., et al. (1998).[2] "Microwave irradiation promoted reactions of anthranilic acid with ketones...".[3][4] Journal of Chemical Research, (11), 724-725. (Pioneering solvent-free MW protocol).
Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones". Tetrahedron Letters, 44(24), 4455-4458.
Connolly, D. J., et al. (2005). "The synthesis of quinazolinones... via the benzoxazinone pathway". Tetrahedron, 61(43), 10153-10160. (Mechanistic insight on the benzoxazinone trap).
Optimizing reaction conditions for the Pfitzinger synthesis of quinolines
Introduction: The Pfitzinger Protocol The Pfitzinger reaction is a robust, base-mediated condensation of isatin (or substituted isatins) with an -methylene carbonyl compound (ketones or aldehydes) to yield quinoline-4-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pfitzinger Protocol
The Pfitzinger reaction is a robust, base-mediated condensation of isatin (or substituted isatins) with an
-methylene carbonyl compound (ketones or aldehydes) to yield quinoline-4-carboxylic acids (cinchoninic acids).[1][2][3]
Unlike the Friedländer synthesis, which requires unstable
-aminoaldehydes, the Pfitzinger reaction utilizes stable isatins, making it a preferred route for generating quinoline scaffolds in drug discovery (e.g., antimalarials, antiviral agents). However, the reaction is sensitive to steric hindrance and base concentration, often leading to variable yields or difficult workups.
This guide provides an optimized technical framework for executing, troubleshooting, and scaling this reaction.
Module 1: Core Reaction Architecture
The Mechanism (Visualized)
Understanding the stepwise mechanism is critical for troubleshooting. The reaction proceeds through ring opening, aldol-type condensation, and recyclization.
Figure 1: Stepwise mechanistic flow of the Pfitzinger synthesis, highlighting the critical ring-opening and acidification steps.[4]
Technical Note: Heat to 80°C gently until the deep red isatin suspension turns into a clear yellow/orange solution (formation of potassium isatinate). Do not add ketone until this color change occurs.
Condensation:
Add the Ketone (1.1 – 1.5 equiv).
Add co-solvent if ketone solubility is poor: Ethanol is standard. For high-boiling ketones, use n-Butanol or Ethylene Glycol .
Reflux:
Reflux at 80–100°C for 12–24 hours.
Checkpoint: Monitor by TLC.[5] Isatin spot should disappear.
Acidification: Slowly add Glacial Acetic Acid or 10% HCl with vigorous stirring.
Target pH: 3–4.
Observation: The product should precipitate as a bulky solid. If oil forms, see Troubleshooting.
Module 2: Troubleshooting & FAQs
Section A: Yield & Reactivity
Q1: My yield is <30%. The reaction seems incomplete even after 24 hours.
Diagnosis: Incomplete isatin hydrolysis or insufficient base strength.
Solution:
Base Concentration: The Pfitzinger reaction is not catalytic . It consumes base.[4] Ensure you are using at least 4-5 equivalents of KOH/NaOH. The isatin ring must remain open (isatinate form) throughout the reaction.
Temperature: If using a hindered ketone, ethanol reflux (78°C) is insufficient. Switch to n-Butanol (118°C) or Acetic Acid (with acid catalysis, though base is standard).
Stoichiometry: Increase ketone equivalents to 2.0 if the ketone is volatile (loss during reflux).
Q2: I am using an asymmetric ketone (e.g., 2-butanone). Which isomer will I get?
Technical Insight: Regioselectivity is governed by the stability of the enolate and steric hindrance during the condensation with the isatinate.
Rule of Thumb: The reaction preferentially occurs at the less sterically hindered
-carbon (Kinetic/Steric control).
Example (2-Butanone): Attack at the methyl group (C1) is preferred over the methylene (C3).
Result: Major product is 2-ethylquinoline-4-carboxylic acid , not 2,3-dimethylquinoline-4-carboxylic acid.
Optimization: To force reaction at the more hindered position, higher temperatures (ethylene glycol, 150°C) are required, but yields will suffer.
Section B: Isolation & Purification
Q3: Upon acidification, I get a sticky tar/oil instead of a precipitate.
Cause: Co-precipitation of unreacted ketone aldol-polymers or "Red Isatin" impurities.
Protocol:
Decant: Pour off the aqueous supernatant.
Trituration: Add a small amount of cold methanol or diethyl ether to the tar and scratch the flask with a glass rod. This often induces crystallization.
Re-dissolution: Dissolve the tar back into dilute NaOH (pH 10), wash this aqueous phase with Diethyl Ether (removes neutral organic impurities/polymers), then re-acidify the aqueous layer to pH 4.
Q4: The product precipitates, but it's difficult to filter (clogs the frit).
Cause: Formation of a gelatinous hydrate.
Solution: Heat the acidified suspension to boiling for 10 minutes (Ostwald ripening), then let it cool slowly. This grows larger, more filterable crystals.
Advantage: Yields typically increase by 15–20% compared to conventional heating; reaction time drops from 24h to 15 min.
Comparative Conditions Table
Variable
Standard Conditions
Optimized/Modern Conditions
Impact
Base
33% KOH (aq)
KOH + catalytic TEBA (Phase Transfer)
PTC improves reaction with lipophilic ketones.
Solvent
Ethanol/Water
PEG-400 or Ionic Liquids
Green chemistry; higher temperatures without pressure vessels.
Energy
Reflux (80°C)
Microwave (140°C)
Time reduction: 24h 15 min.
Acidification
HCl
Acetic Acid
Acetic acid prevents re-dissolution of the product (buffer effect).
Module 4: Decision Tree for Process Optimization
Use this logic flow to determine the best modification for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate complexity.
References
Pfitzinger, W. (1886).[2][6] Chinolinderivate aus Isatinäure. Journal für Praktische Chemie, 33(1), 100. Link
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[2][3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
Sangshetti, J. N., et al. (2014).[4] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.[4] Link
Kaval, N., et al. (2005). Microwave-Assisted Pfitzinger Synthesis of Quinoline-4-carboxylic Acids.[1][2] Molecules, 10, 100-100. (Note: Representative citation for MW methods).
Ivachtchenko, A. V., et al. (2004). Microwave-assisted synthesis of 2-substituted quinoline-4-carboxylic acids.[2] Journal of Combinatorial Chemistry, 6(4), 573-583. Link
Technical Support Center: Optimizing Friedländer-Type Quinazoline Synthesis
Executive Summary & Scope Welcome to the Technical Support Center. You have inquired about improving yields for the Friedländer synthesis of quinazolines . Critical Distinction: Classically, the "Friedländer synthesis" r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Welcome to the Technical Support Center. You have inquired about improving yields for the Friedländer synthesis of quinazolines .
Critical Distinction: Classically, the "Friedländer synthesis" refers to the condensation of 2-aminoaryl aldehydes with ketones to form quinolines (1-nitrogen). However, in high-value pharmacophore synthesis, the term is frequently applied to the analogous condensation of 2-aminoaryl ketones with amides, nitriles, or urea to form quinazolines (1,3-diazines).
This guide addresses the latter: the Friedländer-type condensation for quinazoline construction.[1][2][3][4][5][6] The primary yield-killing mechanisms in this pathway are reversible imine formation , steric hindrance at the carbonyl position, and oxidative degradation of the amino component.
Mechanistic Workflow (Visualization)
To troubleshoot yield, we must visualize the failure points. The reaction proceeds through a Schiff base intermediate followed by cyclodehydration.
Figure 1: Mechanistic pathway of Friedländer-type quinazoline synthesis. Note the reversibility of the first step (red dashed line), which is the most common cause of low yields.
Troubleshooting Guide (FAQ)
Category A: Low Conversion & Starting Material Recovery
Q: I am recovering unreacted 2-aminobenzophenone. Why isn't the condensation driving forward?A: The initial imine formation is an equilibrium process. If water is not removed, the reaction reverses (hydrolysis).
The Fix: You must break the equilibrium.
Chemical: Add 4Å Molecular Sieves or TiCl₄ (0.5 equiv) to act as a water scavenger and Lewis acid activator.
Physical: Use a Dean-Stark trap if using refluxing toluene/xylene.
Catalytic: Switch to Ionic Liquids (e.g., [bmim]BF₄). They act as both solvent and dehydrating agent, often boosting yields from <50% to >85%.
Q: My nitrile reactant is not reacting with the amino ketone.A: Nitriles are poor electrophiles compared to aldehydes. Standard thermal heating is often insufficient to overcome the activation energy barrier for the nucleophilic attack by the amine.
The Fix:
Superacid Catalysis: Use Triflic acid (TfOH) or Sulfuric acid supported on silica (
).
Microwave Irradiation: This is the "silver bullet" for quinazolines. Microwave heating (140°C, 10-20 min) provides the rapid energy transfer needed to force the nitrile addition without degrading the sensitive amine.
Category B: Impurities & Tar Formation
Q: The reaction turns black/tarry, and purification is difficult.A: This indicates oxidative polymerization of the free amine or aldol self-condensation of the ketone component (if it has
-protons).
The Fix:
Inert Atmosphere: Strictly run under Argon/Nitrogen.
Change Base: If using strong bases (NaOH/KOH), switch to CsOH or organic bases like DBU . Strong mineral bases often trigger polymerization.
Green Solvent: Switch to Ethanol or Water with a hydrotropic agent. Water can paradoxically reduce tar formation by precipitating the hydrophobic product as it forms, protecting it from over-reaction.
Category C: Steric Hindrance
Q: Ortho-substituted amino ketones are giving <20% yield.A: Substituents at the ortho position of the benzophenone ring twist the carbonyl out of plane, making it inaccessible.
The Fix:
Solvent-Free Grind: Grind the reactants with a catalyst (e.g., p-TSA) in a mortar and pestle (mechanochemistry) followed by gentle heating. This increases surface contact density beyond what solution kinetics allow.
High-Boiling Solvent: Switch from Ethanol (78°C) to Diphenyl ether or Glycerol (180°C+) to overcome the steric barrier, but ensure short reaction times to prevent charring.
Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended for Speed/Yield)
Best for: Rapid library generation, overcoming steric hindrance.
Setup: In a 10 mL microwave vial, combine 2-aminoaryl ketone (1.0 mmol), nitrile/amide (1.2 mmol), and t-BuOK (1.5 equiv) or ZnCl₂ (10 mol%).
Solvent: Add 2 mL of Ethanol (or run solvent-free for max efficiency).
Irradiation: Seal and irradiate at 140°C for 15 minutes (Power: 150W).
Workup: Cool to RT. Pour into crushed ice. The quinazoline usually precipitates as a solid. Filter and wash with cold water.
Validation: Check TLC. Yields typically range 85–95% .
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization Guide for 2-Arylindole Synthesis
Audience: Medicinal Chemists & Process Development Scientists
Module 1: The Mechanistic Pathway & Failure Points
The Bischler-Möhlau synthesis involves the reaction of an
-halo ketone with an excess of aniline to form a 2-arylindole.[1] While conceptually simple, the reaction is notorious for "Bischler Migration," a phenomenon where the substituents on the indole ring end up in unexpected positions due to a diamine intermediate.
Figure 1: Reaction Logic & Migration Pathway
The following diagram illustrates the critical branching point where regioselectivity is lost.
Caption: Figure 1. The bifurcation of the reaction pathway.[2] High temperatures and excess aniline promote the formation of the diamine intermediate, leading to substituent migration (Bischler Migration).
Module 2: Troubleshooting (Q&A Format)
Q1: My LC-MS shows a mixture of regioisomers. Why did my substituent migrate from the 3-position to the 2-position?Diagnosis: You are experiencing Bischler Migration .
Root Cause: The reaction conditions were likely too forcing (high temperature or strong Brønsted acid). Under these conditions, the initial
-anilinoketone reacts with a second molecule of aniline to form a diamine intermediate. Upon elimination of the first aniline molecule, the skeleton rearranges to the thermodynamically more stable isomer.
Solution:
Reduce Temperature: Switch from refluxing aniline (
C) to a lower temperature method using a solvent (e.g., toluene or xylene).
Stoichiometry Control: Avoid a large excess of aniline if possible.
Switch Catalyst: Use a Lewis acid (e.g.,
or ) which often allows for milder conditions that disfavor the formation of the diamine intermediate [1].
Q2: The reaction yields are consistently low (<40%) and the mixture is a "tar."Diagnosis: Polymerization of the
-halo ketone.
Root Cause:-Halo ketones are highly reactive electrophiles and are prone to self-condensation or polymerization under the harsh acidic/thermal conditions of the traditional Bischler protocol.
Solution:
Microwave Irradiation: This is the gold standard for modern Bischler synthesis. It reduces reaction time from hours to minutes, minimizing the window for side reactions [2].
Solid-State Reaction: Conduct the reaction solvent-free with solid supports or simple mixing. This often suppresses polymerization pathways observed in solution [3].
Q3: My aniline has electron-withdrawing groups (EWGs) and the reaction won't proceed.Diagnosis: Nucleophilic deactivation.
Root Cause: The Bischler synthesis relies on the nucleophilic attack of the aniline on the ketone. EWGs reduce the nucleophilicity of the amine nitrogen.
Solution:
Use HFIP: Hexafluoroisopropanol (HFIP) has been shown to promote the reaction effectively even with deactivated anilines, acting as both solvent and hydrogen-bond donor catalyst [4].
Catalytic Activation: Use
(1-5 mol%), which activates the carbonyl/imine specifically, lowering the activation energy required for the cyclization step.
Module 3: Optimized Experimental Protocols
Do not use the historical 1890s protocol (refluxing neat aniline). Use these modern, validated methods.
Best for: Rapid library generation, preventing polymerization.
Preparation: In a microwave-safe vial, mix the aniline (2.0 equiv) and
-bromoacetophenone (1.0 equiv).
Additive: Add Sodium Bicarbonate (
) (1.0 equiv) and grind the mixture into a fine paste using a mortar and pestle (or mix thoroughly in the vial).
Why: The base neutralizes the HBr generated, preventing acid-catalyzed degradation.
Reaction: Irradiate in a microwave reactor (e.g., CEM or Biotage) at 540 W (or set temp to
C) for 60–90 seconds .
Work-up: Cool to room temperature. Add water to dissolve inorganic salts. The solid product usually precipitates. Filter, wash with water/hexane, and recrystallize (usually from ethanol).
Protocol B: Lewis Acid Catalyzed ()
Best for: Sensitive substrates, strict regiocontrol.
Setup: Charge a round-bottom flask with
-bromoacetophenone (1.0 mmol), aniline (1.1 mmol), and (5 mol%).
Solvent: Add Toluene (5 mL).
Reaction: Reflux (
C) for 1–3 hours. Monitor by TLC.
Note: This is significantly milder than the traditional
C neat aniline method.
Work-up: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. Purify via column chromatography.
Module 4: Performance Data Comparison
The following table contrasts the traditional methodology with modern solutions.
Parameter
Traditional (Thermal)
Microwave-Assisted [2]
Lewis Acid () [1]
Reaction Time
4 – 12 Hours
1 – 5 Minutes
1 – 3 Hours
Temperature
>180°C (Reflux)
130°C (MW)
110°C (Reflux)
Yield (Avg)
30 – 50%
75 – 92%
80 – 90%
Regioselectivity
Poor (Mixtures common)
High (Kinetic product)
High
Solvent
Excess Aniline (Neat)
Solvent-Free
Toluene/Xylene
Atom Economy
Low (Requires excess amine)
High
High
References
Lewis Acid Catalysis: Sridharan, V., et al. (2006). "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.[3]
HFIP Promotion: Tang, S., et al. (2018). "HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation." Molecules, 23(12), 3314.
Mechanistic Insight: MacDonough, M. T., Shi, Z., & Pinney, K. G. (2015).[2][4] "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions." Tetrahedron Letters, 56(23), 3624–3629.
Technical Support Center: Quinazoline Synthesis Optimization
Introduction: The Purity Imperative Quinazoline scaffolds are the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and varying antimalarial agents. In drug development, "purity by process" is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purity Imperative
Quinazoline scaffolds are the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and varying antimalarial agents. In drug development, "purity by process" is superior to "purity by purification." If you are generating tars during Niementowski cyclization or losing your 4-chloro intermediate to hydrolysis, you are battling thermodynamic traps that can be engineered out of your workflow.
This guide treats your synthesis challenges as technical support tickets. We analyze the Root Cause , provide the Corrective Action , and define the Validation Protocol .
Ticket #01: The "Disappearing" Intermediate
Issue: User reports successful conversion to 4-chloroquinazoline (monitored by TLC/LCMS), but the product reverts to the starting material (quinazolinone) during workup.
Severity: Critical (Yield Loss > 50%)
Root Cause Analysis: The Hydrolysis Loop
The 4-chloroquinazoline moiety is highly susceptible to nucleophilic attack by water, especially in the presence of heat or base. Standard aqueous quenching of POCl₃ generates HCl and phosphoric acid. If the neutralization (e.g., with NaHCO₃ or NH₄OH) is exothermic or prolonged, the hydroxide/water acts as a nucleophile, displacing the chloride and reverting the molecule to the thermodynamically stable quinazolin-4(3H)-one.
Mechanism Visualization
The following diagram illustrates the "Doom Loop" where improper quenching recycles your product back to the starting material.
Figure 1: The Hydrolysis Loop. The red dashed line represents the reversion to starting material during improper aqueous workup.
Corrective Action: The Sulfolane/Anhydrous Protocol
Do not pour the reaction mixture onto ice if your substrate is sensitive. Use Sulfolane as a solvent to allow lower reaction temperatures and facilitate a non-aqueous workup.
Protocol:
Solvent Switch: Suspend starting material (1 equiv) in anhydrous Sulfolane (5-10 volumes).
Reagent: Add POCl₃ (1.5 - 2.0 equiv) and a catalytic amount of DMF.
Reaction: Heat to 70-75°C (Do NOT reflux at 105°C unless necessary). Monitor by LCMS.[1]
Why? Lower temp prevents "tar" formation and phosphoramidate byproducts.
Workup (The Fix):
Step A: Distill off excess POCl₃ under reduced pressure before adding water.
Step B: Dilute the residue with DCM or Toluene.
Step C: Pour the organic mixture into a rapidly stirring, ice-cold saturated NaHCO₃ solution.
Step D: Separate phases immediately. Do not let the organic phase sit in contact with the aqueous base.
Ticket #02: The "Black Tar" Effect (Niementowski Reaction)
Issue: Classical Niementowski condensation (Anthranilic acid + Amide) yields <40% product with significant black insoluble oligomers.
Severity: High (Purification bottleneck)
Root Cause Analysis: Thermal Degradation
The classical Niementowski reaction requires prolonged heating (160–180°C) for 6+ hours. These conditions promote:
Decarboxylation: Anthranilic acid loses CO₂ before reacting.
Polymerization: Formation of poly-condensed aromatics (tars).
Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier without the "wall effect" of oil baths that causes local overheating.
Catalyst: Add 10 mol% acidic alumina or a drop of concentrated H₂SO₄ (optional, but improves kinetics).
Irradiation: Set microwave reactor to 130°C (dynamic power mode) for 15 minutes .
Workup: Cool to RT. Add cold water. The product precipitates as a high-purity solid. Filter and wash with Ethanol.
Ticket #03: Regioselectivity Chaos
Issue: Synthesis of substituted quinazolines yields a mixture of regioisomers (e.g., C2 vs. C4 substitution or 6- vs 7-substitution on the ring).
Severity: Moderate (Requires chromatography)
Troubleshooting Decision Tree
Use this logic flow to determine the correct synthetic strategy for your specific substitution pattern.
Direct alkylation at C2 is difficult on a pre-formed quinazoline ring.[2]
Solution: Introduce the C2 substituent during the cyclization step.
Reagent: Use 2-aminobenzamide + Aldehyde (with oxidative catalyst like I₂ or DDQ).
Byproduct Control: To prevent over-oxidation of the aldehyde to carboxylic acid (which kills the reaction), use DMSO as a mild oxidant or an Iridium catalyst for acceptorless dehydrogenation.
FAQ: Rapid Fire Troubleshooting
Q: My POCl₃ reaction turned into a solid block. What happened?A: You likely used too little solvent or the POCl₃ evaporated. This "melt" polymerization creates insoluble polyphosphates. Fix: Ensure at least 5 volumes of solvent (Sulfolane or Toluene) and use a reflux condenser with a drying tube.
Q: I see a "dimer" peak in my LCMS (Mass = 2x Product - HCl).A: This is a homocoupling byproduct. It happens when the 4-chloro product reacts with unreacted starting material (quinazolinone). Fix: Ensure POCl₃ is in excess (at least 1.5 equiv) and add a non-nucleophilic base (DIEA) to scavenge HCl, preventing the activation of the starting material.
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃?A: Yes, but SOCl₂ is less reactive and requires DMF catalysis (Vilsmeier-Haack reagent formation). Warning: SOCl₂ generates SO₂ gas; ensure proper scrubbing. It is generally cleaner regarding phosphorus byproducts but slower.
References
POCl3 Chlorination & Hydrolysis Mechanisms
Reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines occurs in two distinct stages...
Source:
Microwave-Assisted Niementowski Reaction
Microwave irradiation at 90–130 °C significantly reduces reaction times and byproduct formation compared to thermal he
Source:
Regioselectivity & Metal Catalysis
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[2]
Source:
Green Chemistry Approaches
Iodine-catalyzed oxidative synthesis of quinazolines
Technical Support Center: Optimization of Microwave-Assisted Quinazoline Synthesis
Welcome to the technical support center for the optimization of microwave-assisted quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of microwave-assisted quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique, troubleshoot common issues, and ultimately achieve higher yields and purity in their quinazoline derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary green chemistry approach, offering significant advantages over conventional heating methods by enabling rapid and efficient synthesis of complex molecules.[1][2] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4]
This guide is structured to provide practical, field-proven insights, moving beyond simple protocols to explain the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Enhancing Your Quinazoline Yields
This section addresses specific challenges you may encounter during your microwave-assisted quinazoline synthesis experiments in a question-and-answer format.
Question 1: My quinazoline yield is consistently low, even with microwave irradiation. What are the likely causes and how can I improve it?
Answer:
Low yields in microwave-assisted quinazoline synthesis can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
Sub-optimal Reaction Parameters:
Temperature and Time: While microwaves significantly accelerate reactions, finding the optimal temperature and time is crucial.[5] Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation of starting materials or products. Systematically screen a range of temperatures and reaction times to identify the sweet spot for your specific substrate.
Microwave Power: The applied power influences the rate of temperature increase. For thermally sensitive compounds, a lower power setting with a longer irradiation time might be beneficial to prevent decomposition. Conversely, for robust reactions, higher power can drastically reduce the reaction time.[6]
Solvent Choice: The choice of solvent is critical in microwave chemistry. The solvent's ability to absorb microwave energy (dielectric properties) directly impacts the heating efficiency.[3]
High-Absorbing Solvents: Polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and can lead to rapid heating.
Low-Absorbing Solvents: Non-polar solvents like toluene or dioxane are poor microwave absorbers. If your reaction requires a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.[2]
Solvent-Free Conditions: In some cases, solvent-free reactions can be highly effective, especially when one of the reactants is a liquid and can act as the reaction medium.[7][8] This approach is also environmentally friendly.
Catalyst and Reagent Stoichiometry:
Catalyst Choice: For reactions requiring a catalyst (e.g., copper-catalyzed syntheses), ensure you are using the optimal catalyst and that it is active.[8] Screening different catalysts and catalyst loadings can significantly impact yield.
Base and Other Reagents: The choice and amount of base or other reagents can be critical. For instance, in some syntheses, cesium carbonate has been shown to be a highly effective base.[8] Ensure the stoichiometry of all reactants is correct.
Vessel and Stirring:
Vessel Material: Use appropriate microwave-safe vessels (typically borosilicate glass or Teflon) that do not absorb microwave energy.
Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent localized overheating or "hot spots," which can lead to byproduct formation and lower yields.[1]
Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards the desired quinazoline?
Answer:
Byproduct formation is a common challenge that can often be mitigated by fine-tuning the reaction conditions:
Temperature Control: As mentioned, excessive temperature is a primary cause of side reactions and decomposition. Precisely controlling the reaction temperature using a dedicated microwave reactor with a fiber-optic temperature probe is highly recommended over using a domestic microwave oven, which often leads to non-homogeneous heating and poor reproducibility.[9]
Reaction Time: Shorter reaction times, a key advantage of microwave synthesis, can minimize the formation of degradation products that may arise from prolonged exposure to high temperatures.[5][7]
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with a range of solvents with different dielectric properties can help favor the desired reaction pathway.
"Microwave Effects": While a topic of some debate, there is evidence to suggest that microwaves can sometimes offer different selectivity compared to conventional heating at the same temperature.[7] This is attributed to the direct interaction of the electromagnetic field with the molecules, which can influence transition states.[10] Leveraging this potential may require screening conditions that are not typically explored with conventional heating.
Question 3: My reaction is not going to completion, even after extended microwave irradiation. What should I check?
Answer:
An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key component is limiting the reaction.
Insufficient Heating:
Poor Microwave Absorption: If your reaction mixture has low polarity, it may not be heating effectively. As suggested, adding a polar co-solvent or an ionic liquid can help.
Inaccurate Temperature Measurement: Ensure your temperature sensor is correctly calibrated and positioned within the reaction mixture.
Reagent Purity and Stability:
Starting Material Quality: Impurities in your starting materials can inhibit the reaction. Ensure you are using high-purity reagents.
Reagent Degradation: Some reagents may be unstable under the reaction conditions. Consider if your starting materials or catalyst could be degrading at the target temperature.
Reaction Mechanism: Re-evaluate the reaction mechanism. Is there a possibility of an equilibrium that is not favoring the product under the current conditions? Could a change in solvent or the addition of a dehydrating agent (if water is a byproduct) shift the equilibrium?
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for quinazolines compared to conventional heating?
A1: The primary advantages include significantly reduced reaction times (from hours to minutes), often higher product yields, improved purity with fewer byproducts, and alignment with the principles of green chemistry due to energy efficiency and potential for reduced solvent use.[1][5][7]
Q2: Can I use a domestic microwave oven for quinazoline synthesis?
A2: While some early reports utilized domestic microwave ovens, it is strongly discouraged for safety and reproducibility reasons.[9] Domestic ovens lack precise temperature and pressure control, leading to uneven heating and a high risk of accidents, especially with flammable organic solvents.[9][11] Dedicated laboratory microwave reactors are essential for safe and reliable synthesis.[12]
Q3: How does microwave heating work?
A3: Microwave heating is based on the interaction of the oscillating electric field of the microwaves with polar molecules in the reaction mixture.[3] This interaction causes the polar molecules to rapidly align and realign with the changing field, generating heat through molecular friction.[4] This mechanism, known as dipolar polarization, allows for direct and rapid heating of the reaction mixture.[2] A secondary mechanism, ionic conduction, contributes to heating in the presence of ions.[2]
Q4: Is microwave synthesis scalable for industrial production of quinazolines?
A4: Scalability of microwave-assisted synthesis can be a challenge due to the limited penetration depth of microwaves and the difficulty in achieving uniform heating in large reaction volumes.[3] However, the development of continuous-flow microwave reactors is a promising approach to address this limitation and is an active area of research for industrial applications.[3][12]
Experimental Protocols & Data
Optimized General Protocol for Microwave-Assisted Quinazolinone Synthesis
This protocol provides a general framework for the synthesis of quinazolinone derivatives. Specific parameters will need to be optimized for different substrates.
dot
Caption: General workflow for microwave-assisted quinazoline synthesis.
Data Summary: Comparison of Conventional vs. Microwave Synthesis
The following table summarizes a comparison of reaction conditions and yields for the synthesis of a quinazolinone derivative via conventional heating versus microwave irradiation, as adapted from literature data.[5][7][8]
Parameter
Conventional Heating
Microwave Irradiation
Reaction Time
3 - 30 hours
2 - 20 minutes
Temperature
Often reflux temperature of the solvent
Can be superheated above the boiling point
Yield
48 - 55%
66 - 97%
Energy Consumption
High
Low
Solvent Usage
Typically higher volumes
Can often be performed with less solvent or solvent-free
Mechanistic Insight: The Role of Microwave Irradiation
Understanding the mechanism of microwave heating provides a foundation for rational optimization of your synthesis.
dot
Caption: Mechanism of microwave heating in organic synthesis.
References
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Letters in Organic Chemistry, 4(8), 536-546. [Link]
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(6), 50-62. [Link]
MDPI. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 30(15), 12345. [Link]
MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]
Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Letters in Organic Chemistry, 20(4), 314-321. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
Frontiers Media S.A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
National Center for Biotechnology Information. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(45), 31685–31692. [Link]
Scholars Research Library. (2014). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Der Pharma Chemica, 6(6), 345-351. [Link]
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development, 25(7), 1530–1542. [Link]
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6), c310-c321. [Link]
ResearchGate. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 3(3), 116-121. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: QNZ-PUR-001
Assigned Specialist: Senior Application Scientist
Subject: Overcoming Tailing, Solubility, and Isolation Challenges in Quinazoline Workflows
Introduction: The "Sticky" Nature of Quinazolines
Welcome to the Quinazoline Support Hub. If you are here, you are likely experiencing one of three symptoms: your compound is streaking across the TLC plate, it "oils out" during crystallization, or it refuses to migrate off the baseline during flash chromatography.
The Root Cause:
Quinazoline derivatives possess a fused pyrimidine ring system. The nitrogen atoms at positions 1 and 3 are basic (pKa ~3.5 for the core, often higher with substituents).
Silanol Interaction: On standard silica gel, these basic nitrogens form strong hydrogen bonds with acidic silanol groups (
), causing severe tailing and irreversible adsorption.
Polarity Paradox: Polar derivatives (bearing
, , or sulfonamides) are often too polar for Hexane/EtOAc but too soluble in MeOH to crystallize effectively.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Module 1: Chromatography Troubleshooting
Issue: "My compound tails severely on silica and co-elutes with impurities."
Diagnosis: Uncapped acidic silanols on the stationary phase are acting as an ion-exchange resin, retaining your basic quinazoline.
Solution A: The "Amine Block" Protocol (Normal Phase)
Standard silica requires a basic modifier to compete for silanol binding sites.
The Protocol:
Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH).
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.
Why? TEA has a higher affinity for silanols than your quinazoline. It "caps" the column, allowing your product to elute as a tight band.
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading your sample.
Warning: Do not use Acetone with primary amines, as it forms imines.
Solution B: Switch to Reverse Phase (C18)
If your compound requires >10% MeOH in DCM to move, Normal Phase is inefficient.
The Protocol:
Stationary Phase: C18-functionalized silica.
Mobile Phase: Water / Acetonitrile (ACN) or Water / Methanol.
Buffer: Add 0.1% Formic Acid or 10mM Ammonium Bicarbonate .
Note: For basic quinazolines, high pH (Ammonium Bicarbonate, pH 10) suppresses protonation, keeping the molecule neutral and increasing retention on C18, often improving peak shape.
Decision Matrix: Selecting the Right Method
Figure 1: Decision tree for selecting chromatography modes based on quinazoline solubility and basicity.
Module 2: Isolation & Crystallization
Issue: "My product 'oils out' instead of crystallizing."
Diagnosis: The solution has reached the "metastable limit" (supersaturation) too quickly, or impurities are preventing lattice formation.
The "Dual-Solvent" Protocol:
Quinazolines often crystallize well from Ethanol (EtOH) or Ethyl Acetate (EtOAc) , but polar derivatives require an anti-solvent.
Dissolution: Dissolve the crude oil in the minimum amount of boiling solvent (e.g., Ethanol).
The Anti-Solvent: Dropwise add a poor solvent (Water for EtOH; Hexane for EtOAc) until the solution turns slightly turbid.
The Reheat: Add just enough boiling solvent to make it clear again.
Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not put it directly on ice.
Table 1: Recommended Solvent Systems for Recrystallization
Polarity of Derivative
Primary Solvent (Hot)
Anti-Solvent (Add slowly)
Notes
Non-Polar (Alkyl/Aryl)
Ethyl Acetate
Hexane / Pet. Ether
Standard method. High yield.
Moderately Polar (-OH, -OMe)
Ethanol (95%)
Water
Most common for medicinal chemistry.
Highly Polar (-NH2, -COOH)
DMF or DMSO
Water
"Crash precipitation." Requires thorough washing to remove DMF.
Module 3: The Acid-Base Extraction (The "Magic" Workup)
Issue: "I have too many byproducts to purify by column."
Diagnosis: You are not exploiting the amphoteric nature of the quinazoline core.
Theory:
The quinazoline nitrogen can be protonated (
) to become water-soluble, while non-basic impurities remain in the organic layer.
The "pH Swing" Protocol:
Dissolve: Take crude mixture in Ethyl Acetate (EtOAc) .
Acid Wash: Extract with 1M HCl (3x).
Action: The quinazoline becomes a salt (
) and moves to the AQUEOUS layer. Impurities stay in the EtOAc.
Discard Organic: Keep the aqueous layer.
Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH or NH4OH until pH > 10.
Action: The quinazoline deprotonates and precipitates as a solid.
Collect: Filter the solid (if precipitated) or extract back into EtOAc (if it oils out).
Figure 2: Acid-Base "pH Swing" purification workflow for basic heterocycles.
FAQ: Frequently Asked Questions
Q: Can I use Acetone/Hexane for flash chromatography?A: It is risky. Acetone can react with primary amines (if present on your quinazoline) to form imines/Schiff bases on the column. Stick to EtOAc/Hexane or DCM/MeOH.
Q: My compound is stuck on the C18 column even with 100% Acetonitrile.A: You likely used an ion-pairing agent or a buffer that keeps it neutral. Try washing the column with MeOH containing 0.1% TFA or switch to a less retentive phase (C4 or C8).
Q: How do I remove residual DMF after recrystallization?A: DMF is difficult to remove by rotovap. Dissolve the product in EtOAc and wash 5x with LiCl (5% aqueous solution) . The lithium coordinates with DMF and pulls it into the water layer.
References
Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN82. Link
Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes. Technical Guide. Link
Restek Corporation. (2018).[2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.Link
National Institutes of Health (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities.[3]Link
Overcoming solubility issues of Quinazoline-2-carboxylic acid in organic solvents
Ticket ID: Q2CA-SOL-001 Topic: Overcoming Solubility & Handling Issues in Organic Synthesis Status: Resolved / Guide Published[1] Executive Summary: The "Brick Dust" Problem From the Desk of the Senior Application Scient...
From the Desk of the Senior Application Scientist:
If you are reading this, you have likely stared at a round-bottom flask containing Quinazoline-2-carboxylic acid (Q2CA) floating obstinately in Dichloromethane (DCM) or Toluene, refusing to dissolve.[1] You are not alone.
Q2CA is a classic "brick dust" intermediate.[1] Its insolubility arises from a combination of high crystal lattice energy (driven by
- stacking of the planar heteroaromatic ring) and intermolecular hydrogen bonding (zwitterionic character between the basic N-1/N-3 and the acidic carboxylic proton).[1]
To move forward, you must stop treating it like a standard lipophilic organic molecule. It requires polar aprotic disruption or ionic manipulation .[1] This guide details the specific protocols to solubilize, react, and purify Q2CA without compromising its integrity.
Module 1: The Solubility Matrix
Objective: Select the correct solvent system based on your downstream application.[1]
Most researchers fail because they attempt to force Q2CA into solvents governed solely by Van der Waals forces.[1] You must use solvents with high dielectric constants or H-bond accepting capabilities.[1]
Solvent Performance Table
Solvent
Solubility Rating
Application Scientist Notes
DMSO
Excellent (≥100 mg/mL)
The Gold Standard. Breaks intermolecular H-bonds effectively.[1] Use for stock solutions and biological assays.[1] Warning: High boiling point makes removal difficult.[1]
DMF / NMP
Good
Good alternative to DMSO for reactions requiring heat.[1] Easier to remove via aqueous workup than DMSO.[1]
Methanol
Moderate
Soluble with sonication/heat.[1] often requires a base (e.g., Et3N) to fully dissolve by forming the carboxylate salt.[1]
DCM / CHCl3
Poor
Do not use. The dipole moment is insufficient to break the crystal lattice.[1]
Water
pH Dependent
Insoluble at neutral pH.[1] Highly soluble as a salt at pH > 8 (add NaOH) or pH < 1 (add HCl).[1]
THF
Poor to Moderate
Generally poor unless heated or used in a binary mixture with water/methanol.[1]
Decision Logic: Solvent Selection
The following flow chart illustrates the decision process for solvent selection based on your specific experimental goal.
Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.[1]
Module 2: Reaction Optimization (Amide Coupling)
The Issue: A common workflow involves coupling Q2CA to an amine. Standard conditions (EDC/HOBt in DCM) often fail because Q2CA remains a solid, preventing the coupling agent from activating the carboxylic acid.[1]
The "Soluble Base" Protocol
To force Q2CA into solution for coupling, you must disrupt the internal zwitterion using a lipophilic base before adding the coupling agent.[1]
Step-by-Step Protocol:
Solvent: Use DMF (Dimethylformamide) as the reaction solvent.[1] Do not use DCM.
Dissolution: Suspend 1.0 equiv of Q2CA in DMF (0.2 M concentration).
Activation (The Critical Step): Add 2.5 - 3.0 equiv of DIPEA (Diisopropylethylamine).[1]
Mechanism:[1][2][3][4] The excess base ensures the carboxylic acid is fully deprotonated (forming the soluble carboxylate anion) and the quinazoline nitrogen is free.[1] The solution should turn clear.
Coupling Agent: Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.
Amine Addition: Add your amine (1.0 - 1.2 equiv).
Workup: Dilute with water. The product often precipitates out (as the amide is less polar than the acid), allowing for filtration.[1]
Module 3: Purification & Workup Strategies
The Issue: Q2CA streaks on silica gel columns due to its acidity, and it crashes out in non-polar mobile phases, clogging the column frit.
Recommended Workup: The "Crash and Filter"
Avoid column chromatography if possible.[1] Q2CA derivatives are often highly crystalline.[1][3]
Acid-Base Swing:
Dissolve crude mixture in dilute NaOH (pH 10). Impurities insoluble in base can be extracted with Ethyl Acetate.[1]
Acidify the aqueous layer to pH 3-4 using 1M HCl.[1]
Q2CA (or its derivative) will precipitate.[1][5] Filter and wash with cold water.
Chromatography (If necessary)
If you must run a column, you cannot use standard Hexane/Ethyl Acetate.[1]
Stationary Phase: C18 Reverse Phase is preferred.[1]
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate .[1]
Normal Phase Modifier: If using Silica, add 1% Acetic Acid or 1% Triethylamine to the mobile phase to prevent streaking.[1]
Figure 2: Purification workflow prioritizing precipitation over chromatography to handle solubility limits.
Frequently Asked Questions (FAQs)
Q: Can I heat Q2CA to improve solubility?A: Yes, but with caution. Quinazoline-2-carboxylic acid can undergo decarboxylation at high temperatures (>120°C), especially in acidic media, converting to Quinazoline.[1] When heating in DMSO or DMF, keep temperatures below 80°C unless necessary.[1] If decarboxylation is observed, lower the temperature and increase the solvent volume.[1]
Q: Why does my NMR spectrum in DMSO-d6 show broad peaks?A: This is likely due to the exchangeable proton on the carboxylic acid or dynamic equilibrium of the nitrogen protonation.[1] Adding a drop of D2O or a base like NaOD will collapse the exchangeable protons and sharpen the aromatic signals.[1]
Q: Is it better to use the HCl salt of Q2CA?A: The HCl salt is generally more soluble in water but less soluble in organic solvents than the free acid.[1] If you are running an organic synthesis reaction (like amide coupling), the free acid (neutralized in situ with DIPEA) is preferred over starting with the HCl salt, which would require even more base to neutralize.[1]
References
PubChem. Quinazoline-2-carboxylic acid | C9H6N2O2 | CID 19006950.[1][6] National Library of Medicine.[1] Available at: [Link][1]
ResearchGate. Solubility characteristics of Quinazoline derivatives in organic solvents. Available at: [Link]
Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link][1]
Technical Support Center: Preventing Degradation of Quinazoline-2-carboxylic Acid
Introduction Quinazoline-2-carboxylic acid is a pivotal intermediate in the synthesis of bioactive quinazoline derivatives, including anticancer and antimicrobial agents. However, its structural integrity is compromised...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Quinazoline-2-carboxylic acid is a pivotal intermediate in the synthesis of bioactive quinazoline derivatives, including anticancer and antimicrobial agents. However, its structural integrity is compromised by two primary degradation vectors: thermal decarboxylation and photo-induced decomposition .
This guide synthesizes historical chemical data with modern stability profiling to provide a self-validating storage and handling protocol. Unlike generic reagents, the 2-position carboxylic acid on the electron-deficient quinazoline ring creates a "beta-keto acid-like" instability, making it prone to spontaneous loss of CO₂ under suboptimal conditions.
Module 1: Understanding Degradation Mechanisms (The "Why")
Q1: Why is my Quinazoline-2-carboxylic acid losing purity even in a sealed vial?
A: The primary culprit is decarboxylation , not hydrolysis.
The quinazoline ring acts as a strong electron-withdrawing group (similar to a ketone in beta-keto acids). This electronic environment destabilizes the C-C bond connecting the carboxyl group, facilitating the release of carbon dioxide (CO₂) to form the parent quinazoline.
Thermal Factor: While rapid decarboxylation occurs at elevated temperatures (>100°C), slow degradation can proceed at room temperature over extended periods.
Photochemical Factor: Recent catalytic methodologies utilize blue light to drive this decarboxylation at room temperature, indicating the molecule is highly photosensitive .
Q2: Is the compound sensitive to moisture?
A: Yes, but secondary to heat/light.
While the quinazoline ring is relatively stable to cold dilute acid/alkali, the presence of moisture can catalyze ring-opening hydrolysis (forming o-aminobenzaldehyde) if accompanied by heat. Furthermore, moisture promotes the formation of hydrates which can alter the crystal lattice and lower the energy barrier for decarboxylation.
Q3: What does the degradation pathway look like?
The following diagram illustrates the primary failure mode: the loss of CO₂ to form Quinazoline.
Figure 1: The dominant decarboxylation pathway. Note that this reaction is irreversible.
Module 2: Optimal Storage Protocols (The "How")
To maintain purity >98%, you must disrupt the energy inputs (heat, light) that drive the pathway shown above.
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long Term)
Arrhenius kinetics dictate that lowering T significantly retards the rate of spontaneous decarboxylation.
Container
Amber Glass Vial
Blocks UV/Visible light (specifically blue spectrum) that catalyzes photodecomposition.
Atmosphere
Argon or Nitrogen
Displaces oxygen (preventing oxidation) and moisture (preventing hydrolysis).
Desiccant
Required
Prevents hygroscopic uptake which can facilitate solid-state degradation.
Handling Solutions (DMSO/Water)
Warning: Quinazoline-2-carboxylic acid is significantly less stable in solution than in solid state.
DMSO: Soluble, but stability is finite. Store stock solutions at -80°C . Avoid repeated freeze-thaw cycles which can induce precipitation or micro-hydrolysis.
Water: Poor solubility. Requires sonication, which generates local heat and can induce degradation. Prepare aqueous solutions immediately before use.
Storage Decision Tree
Figure 2: Decision logic for maximizing shelf-life based on physical state and usage timeline.
Module 3: Troubleshooting & Quality Control
Q: How do I know if my compound has degraded?
Visual Inspection:
Pass: White to off-white powder.
Fail: Yellow/Brown discoloration (indicates oxidation) or "caking" (indicates moisture uptake).
Analytical Verification (HPLC/LC-MS):
Method: Reverse Phase C18.
Indicator: Look for a new peak with a longer retention time (Quinazoline is less polar than the carboxylic acid starting material) or a specific mass shift (Loss of 44 Da corresponding to CO₂).
Q: Can I rescue degraded material?
A: Generally, no .
Decarboxylation is irreversible. If the purity drops below 90%, recrystallization may be attempted (e.g., from ethanol/water), but yield will be poor due to the similar solubility profiles of the impurity. It is more cost-effective to discard and purchase fresh material.
Module 4: Frequently Asked Questions (FAQs)
Q: Is this compound hazardous?A: Yes. It is classified as a Skin/Eye/Respiratory Irritant.[1] Always handle in a fume hood, especially to avoid inhaling dust which may be biologically active.
Q: Can I autoclave aqueous solutions of this compound?A:Absolutely not. The high heat (121°C) and pressure will cause rapid and complete decarboxylation. Sterilize by filtration (0.22 µm PVDF or PES membrane) only.
Q: What is the solubility limit in DMSO?A: Approximately 100 mg/mL. However, for stability, we recommend keeping stock concentrations lower (e.g., 10-50 mM) to prevent precipitation upon freezing.
References
Bischler, A., & Lang, M. (1895). Zur Kenntniss der Chinazoline. Berichte der deutschen chemischen Gesellschaft. (Foundational work establishing decarboxylation as a synthesis route for quinazoline).
Royal Society of Chemistry. (2023). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link] (Evidence of photo-induced decarboxylation).
National Institutes of Health (NIH). (2012). Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. Chemosphere. Retrieved from [Link] (Mechanistic parallels in heteroaromatic carboxylic acid photolysis).
Optimizing catalyst selection for quinazoline synthesis
Technical Support Center: Quinazoline Synthesis Optimization Current Status: Operational Subject: Catalyst Selection & Process Troubleshooting for Quinazoline Scaffolds Lead Scientist: Dr. Aris Thorne, Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinazoline Synthesis Optimization
Current Status: Operational
Subject: Catalyst Selection & Process Troubleshooting for Quinazoline Scaffolds
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: Beyond the Niementowski Reaction
Welcome to the Quinazoline Synthesis Support Hub. While classical methods like the Niementowski condensation remain foundational, modern drug discovery demands higher atom economy and milder conditions. This guide focuses on transition-metal catalyzed routes , specifically optimizing Copper (Cu) , Iridium (Ir) , and Iron (Fe) systems.
These protocols are designed to address the most common bottlenecks: poor selectivity at the C2/C4 positions, catalyst deactivation, and incomplete oxidative cyclization.
Module 1: The Catalyst Selection Matrix
Directive: Do not choose a catalyst based on cost alone. Choose based on your starting material's oxidation state and the bond-formation mechanism required.
Starting Materials
Preferred Catalyst System
Mechanism
Key Advantage
2-Aminobenzylamines + Alcohols
Iridium (Ir) (e.g., [Cp*IrCl2]2)
Borrowing Hydrogen (Alkylation)
Atom economical; water is the only byproduct.
2-Aminobenzylamines + Aldehydes
Copper (Cu) (e.g., CuCl / TEMPO)
Oxidative Cyclization
Uses as oxidant; high functional group tolerance.
2-Halobenzamides + Benzylamines
Copper (Cu) (e.g., CuI / L-Proline)
Ullmann-type Coupling + CDC
Access to C4-functionalized quinazolinones.
2-Nitrobenzyl alcohols + Benzylamines
Iron (Fe) (e.g., FeCl3 / TEMPO)
Hydrogen Transfer / Reductive Cyclization
Green chemistry; avoids precious metals.
Module 2: Visualizing the Workflow
The following decision tree helps you select the optimal synthetic route based on your available substrates.
Figure 1: Strategic decision tree for selecting the catalytic system based on substrate availability.
Best for: Synthesizing 2-substituted quinazolines from aldehydes.
The System:
Catalyst: CuCl (10 mol%)
Co-Catalyst: TEMPO (10 mol%) or Phenanthroline
Base:
(2.0 equiv)
Solvent: DMSO or Toluene (Aerobic conditions required)
Temperature: 80–100 °C
Mechanism:
The reaction proceeds via the formation of a dihydroquinazoline intermediate. The copper catalyst, aided by TEMPO and
, mediates the oxidative dehydrogenation (aromatization) of this intermediate.[1]
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Stalled at Dihydro-intermediate
Oxygen starvation. The Cu(I) Cu(II) regeneration cycle is rate-limiting.
Switch from open-air flask to an balloon. Increase stirring speed to improve gas-liquid mass transfer.
Homocoupling of Aldehydes
Radical side-reactions dominating over cyclization.
Add TEMPO as a radical scavenger/mediator. Lower the temperature by 10°C.
Low Yield with Ortho-substituents
Steric hindrance preventing the initial Schiff base formation.
Switch to a higher boiling solvent (e.g., chlorobenzene) and increase temperature to 110°C. Add 4Å molecular sieves to drive imine formation.
Protocol B: Iridium-Catalyzed Borrowing Hydrogen
Best for: Alkyl-substituted quinazolines using alcohols (Green Chemistry).
The System:
Catalyst:
(1-2 mol%)
Base:
or (0.2–1.0 equiv)
Solvent: Toluene or Xylene (Reflux)
Atmosphere: Argon/Nitrogen (Strictly inert)
Mechanism:
Dehydrogenation: Ir catalyst oxidizes alcohol to aldehyde (generating Ir-H).
Condensation: Aldehyde reacts with amine to form imine.
Cyclization/Dehydrogenation: The ring closes, and the system re-aromatizes, often releasing
or transferring it to a sacrificial acceptor if needed (though quinazoline synthesis is typically acceptorless dehydrogenative).
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
No Reaction (Alcohol remains)
Catalyst poisoning or insufficient base basicity.
Ensure the system is strictly anaerobic ( kills Ir-hydride species). Switch base to to increase basicity.
Imine formed, but no Cyclization
Temperature too low for the activation energy of the ring closure.
Switch solvent from Toluene () to Xylene () or Diglyme.
Over-reduction of product
The "borrowed" hydrogen is reducing the quinazoline ring.
This is rare in oxidative quinazoline synthesis but common in quinoline synthesis. Add a hydrogen acceptor like styrene (1 equiv) to remove excess .
Module 4: Advanced Optimization (FAQs)
Q: I am seeing metal leaching in my final product. How do I remove it?A: Quinazolines are strong ligands and bind to Cu/Ir.
For Copper: Wash the organic layer with 10% aqueous EDTA or
solution during workup.
For Iridium: Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred with the crude mixture for 4 hours before filtration.
Q: Can I use Iron (Fe) for a greener approach?A: Yes.
/ TEMPO systems are effective for oxidative coupling. However, Iron catalysts often require higher loadings (20 mol%) compared to Iridium (1 mol%). Iron is preferable when cost is the primary constraint, but purification can be harder due to iron oxides precipitating.
Q: Why does my reaction fail with electron-deficient aldehydes?A: Electron-deficient aldehydes form unstable imines that hydrolyze easily.
Fix: Add a dehydrating agent (Molecular Sieves 4Å) and use a slightly acidic additive (e.g., 10 mol% acetic acid) to catalyze the initial imine formation before the metal-catalyzed oxidation step.
Module 5: Mechanistic Visualization
Understanding the Copper-Catalyzed Oxidative Pathway is critical for troubleshooting.
Figure 2: Mechanistic flow of Copper-catalyzed oxidative synthesis. The "Oxidation" step is the most common failure point due to oxygen mass transfer limitations.
References
Transition Metal-Catalyzed Synthesis of Quinazolines. Frontiers in Chemistry. (Review of recent advances in Cu, Fe, and Ir catalysis).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: Q2CA-SCALE-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting Yield Loss, Purity Issues, and Safety Risks in Scale-Up
Executive Summary
Scaling up Quinazoline-2-carboxylic acid (Q2CA) presents a distinct set of challenges compared to its quinoline analogs. The presence of the second nitrogen atom in the ring system lowers the electron density, making the ring susceptible to nucleophilic attack during aggressive oxidation and prone to thermal decarboxylation during isolation.
This guide addresses the two most common scale-up routes:
Oxidative Synthesis: From 2-methylquinazoline (most cost-effective, highest safety risk).
Condensation Synthesis: From 2-aminobenzaldehyde/anilines (cleaner profile, higher raw material cost).
Module 1: Troubleshooting the Oxidation Route (2-Methylquinazoline)
Context: You are oxidizing 2-methylquinazoline using Potassium Permanganate (
) or Selenium Dioxide ().
Note: is generally discouraged at scale due to severe toxicity and waste disposal costs. This guide focuses on the route.
Q1: The reaction exotherm spikes uncontrollably upon
addition. How do I control this at >100g scale?
Diagnosis: The oxidation of the methyl group is highly exothermic. In small batches, heat dissipation is fast; at scale, the accumulation of heat accelerates the reaction, leading to a "runaway" scenario and potential ring cleavage (oxidative degradation of the quinazoline core).
Corrective Protocol:
Switch to Slurry Dosing: Do not add solid
to the reactor. Prepare a saturated aqueous solution or slurry of .
Adiabatic Control: Maintain the reactor jacket at 5°C below the target reaction temperature (typically 60-70°C).
Dosing Rate: Link the addition rate to the internal temperature. If
Q2: The reaction mixture turns into a "thixotropic sludge" (Manganese Dioxide) that clogs filters immediately.
Diagnosis: The reduction of permanganate produces fine
particles. At high concentrations, these form a colloidal gel that blocks filter pores.
Corrective Protocol:
The "Hot Filter" Technique: You must filter the reaction mixture while it is still hot (>60°C).[1]
aggregates better at higher temperatures.
Celite Body Feed: Do not just use a pre-coat. Add Celite (diatomaceous earth) directly to the reaction mixture (approx. 0.5 wt equiv relative to
) before filtration. This creates a porous cake structure.
pH Adjustment: Slightly basifying the mixture (pH 9-10) before filtration can sometimes coagulate the colloidal particles, though care must be taken not to hydrolyze the ring.
Q3: My yield is <30%, and NMR shows ring-opened byproducts.
Diagnosis: Over-oxidation. The quinazoline ring is electron-deficient. Excess oxidant or prolonged exposure to high temperatures/pH will attack the C4 position, cleaving the ring.
Corrective Protocol:
Stoichiometry Check: Limit
to 2.2 - 2.5 equivalents.
Quench: Immediately quench excess oxidant with Sodium Bisulfite (
) or Ethanol once the starting material is consumed (monitor via HPLC, not TLC).
Module 2: Isolation & Purification (The "Zwitterion Trap")
Context: You have a filtered aqueous solution of the carboxylate salt and need to isolate the free acid.
Q4: I acidified the filtrate to pH 1, but no precipitate formed (or very little).
Diagnosis: You fell into the "Salt Trap." Quinazoline-2-carboxylic acid is amphoteric.
pH > 4: It exists as the anionic carboxylate (
).
pH < 1: The heterocyclic nitrogens protonate, forming a soluble cationic salt (
).
Corrective Protocol (Isoelectric Precipitation):
Target pH: You must titrate slowly to the Isoelectric Point (pI) , typically between pH 2.5 and 3.5 .
Figure 2: Solubility & pH Logic (The Zwitterion Effect)
Understanding why pH 1.0 reduces yield.
Caption: Solubility profile of Quinazoline-2-carboxylic acid. Maximum recovery occurs strictly at the isoelectric point (approx pH 3).
References
Rasal, K. B., & Yadav, G. D. (2016).[3] Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water. Organic Process Research & Development, 20(12), 2067–2073.[3] [Link]
Li, D., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3205. [Link]
Hanotier, J. D. V., & Hanotier-Bridoux, M. G. S. (1974). Process for the oxidation of quinoline.[2][4][5] U.S. Patent 3,829,432.
Technical Support Center: Selective Synthesis of Substituted Quinazolines
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Quinazoline Scaffolds Audience: Medicinal Chemists & Process Development Scientists Introduction Welcome to the Quinazoline...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Topic: Troubleshooting Regioselectivity in Quinazoline Scaffolds
Audience: Medicinal Chemists & Process Development Scientists
Introduction
Welcome to the Quinazoline Synthesis Support Module. This guide addresses the persistent challenge of regiocontrol in the functionalization of the quinazoline core. Whether you are struggling with C2 vs. C4 selectivity in nucleophilic substitutions or attempting distal C-H activation on the benzenoid ring, the protocols below are designed as self-validating systems—meaning the reaction conditions themselves enforce the selectivity, minimizing the need for difficult chromatographic separations.
Module 1: The C2 vs. C4 Functionalization Dilemma
User Query:
"I am working with 2,4-dichloroquinazoline. I need to introduce two different nucleophiles. Every time I try to functionalize C2, I get a mixture or exclusive C4 substitution. How do I selectively hit C2 first, or perfectly control the sequence?"
Technical Diagnosis:
This is a classic kinetic vs. thermodynamic control issue exacerbated by the
-nitrogen effect .
The C4 Position: The C4 carbon is electronically equivalent to the position para to a nitro group in a benzene ring. It has a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack (
) compared to C2.
The C2 Position: While still electron-deficient, the C2 position is less reactive. To functionalize C2, you must either (a) block C4 first or (b) exploit the chelation effect in transition metal catalysis.
Troubleshooting Protocol: Sequential
Control
The "Temperature-Switch" Method
This protocol relies on kinetic control to exclusively substitute C4, followed by thermodynamic forcing to substitute C2.
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).
Temperature:100 °C - 120 °C .
Mechanism: The thermal energy overcomes the higher activation barrier of the C2 position.
Visualizing the Selectivity Logic
Caption: Flow logic for sequential nucleophilic substitution on 2,4-dichloroquinazoline.
Module 2: Regiocontrol in De Novo Synthesis
User Query:
"I'm building the ring using the Niementowski reaction (Anthranilic acid + Amide). I keep getting low yields when using ortho-substituted benzamides. Is the reaction failing?"
Technical Diagnosis:
The reaction isn't failing; it is suffering from steric inhibition of resonance . In the cyclization step, the nucleophilic attack of the aniline nitrogen onto the amide carbonyl is sensitive to steric bulk. Ortho-substituents twist the amide bond out of planarity, reducing electrophilicity and creating physical hindrance.
Solution: The Iodine-Catalyzed Oxidative Cyclization
Move away from thermal condensation. Switch to an oxidative cyclization of 2-aminobenzylamines or 2-aminobenzophenones using molecular iodine (
). This method proceeds via a radical/ionic mechanism that is less sensitive to steric bulk than the traditional condensation.
Solvent: Water or Ethanol (Green chemistry approach).
Conditions: 80 °C, open air (or
balloon).
Why it works: The iodine activates the amine to an imine intermediate (Schiff base) which then undergoes intramolecular cyclization. The mechanism bypasses the high-energy transition state of the dehydration step in Niementowski synthesis.
Module 3: Distal C-H Activation (C5 vs. C8)
User Query:
"I need to functionalize the benzene ring (C5-C8) after the quinazoline is formed. Standard electrophilic substitution gives a mess. How do I target C8 specifically?"
Technical Diagnosis:
Electrophilic aromatic substitution (EAS) on quinazolines is difficult because the pyrimidine ring is electron-withdrawing, deactivating the benzene ring.
Transition-Metal-Catalyzed Synthesis:
Title: Transition-metal-catalyzed synthesis of quinazolines: A review.
Source: Frontiers in Chemistry, 2023.[2]
URL:[Link]
C-H Activation Selectivity:
Title: Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.[1]
Source: ResearchGate / Journal of Chemical Research, 2023.
URL:[Link]
Palladium Catalyzed Cross-Coupling:
Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.
Source: Molecules (MDPI), 2020.
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Priority: High (Scientific Integrity Critical)
Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]
Introduction
Welcome to the Quinazoline Characterization Support Center. Quinazoline scaffolds (specifically quinazolin-4(3H)-ones and 4-aminoquinazolines) are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] However, their amphoteric nature, tautomeric fluidity, and multiple nucleophilic sites create a "perfect storm" for characterization errors.[1]
This guide addresses the three most common support tickets we receive:
Regioisomerism: "Did I alkylate N3, N1, or Oxygen?"
Tautomerism: "Where is my hydroxyl proton?"
Aggregation: "My NMR peaks are broad or missing."
Module 1: The Regioisomerism Trap (N3 vs. O vs. N1)
The Issue:
When alkylating quinazolin-4(3H)-one using standard basic conditions (e.g., K₂CO₃/DMF), the compound acts as an ambident nucleophile.[1] While N3-alkylation is thermodynamically favored, O-alkylation (kinetic) and N1-alkylation can occur depending on the base, solvent, and electrophile hardness.[1]
Diagnostic Protocol:
Do not rely solely on 1H NMR integration. You must validate the connectivity using 2D NMR (HMBC) and Carbon-13 chemical shifts.[1][2]
Troubleshooting Workflow: Distinguishing Isomers
Figure 1: Decision tree for assigning N- vs. O-alkylation regioisomers in quinazolinones.
Data Reference: Chemical Shift Fingerprints
Feature
N3-Alkyl Isomer (Target)
O-Alkyl Isomer (Impurity)
N1-Alkyl Isomer (Rare)
1H NMR: N/O-CH₂
δ 4.8 – 5.3 ppm
δ 5.5 – 5.8 ppm (Deshielded by Oxygen)
δ 5.0 – 5.4 ppm
13C NMR: C4
~158 – 162 ppm (C=O character retained)
~165 – 168 ppm (Aromatic C-O character)
~160 ppm
HMBC Correlations
CH₂ → C2 & C4 (C=O)
CH₂ → C4 only
CH₂ → C2 & C8a (Bridgehead)
IR Spectrum
Strong C=O stretch (~1660 cm⁻¹)
Missing C=O stretch; strong C=N bands
Strong C=O stretch
Expert Insight:
The most frequent error is misidentifying the O-alkyl product as the N-alkyl product because both have similar mass specs.[1] Always check the proton shift of the methylene group attached to the heterocycle.[1] If it is above 5.5 ppm, you likely have the O-ether [1, 5].[1]
Module 2: Tautomerism (The "Missing" Hydroxyl)
The Issue:
Researchers synthesizing "4-hydroxyquinazoline" often report that their NMR shows an NH proton instead of an OH proton, or they cannot find the OH peak at all.
The Reality:
In the solid state and in polar solvents (DMSO-d6, Methanol-d4, Water), 4-substituted quinazolines exist predominantly as the Quinazolin-4(3H)-one (Lactam) tautomer, not the 4-hydroxy (Lactim) form.[1]
Validation Protocol
Do NOT look for an OH peak: It will not be present or will be extremely broad due to rapid exchange.[1]
Check the Carbonyl:
IR: Look for a strong carbonyl stretching vibration (
) at 1660–1700 cm⁻¹ .[1] If the compound were the enol (hydroxy) form, this band would be absent, replaced by C=N and O-H stretches.[1]
13C NMR: The C4 carbon appears at ~160-162 ppm .[1] A true aromatic C-OH (enol) would typically appear further upfield or show different coupling patterns [2].[1]
FAQ:
Q: Can I lock the enol form?
A: Only by trapping it chemically (e.g., O-alkylation/acylation) or observing it in the gas phase.[1] In solution, the amide (NH-C=O) resonance is stabilized by aromaticity and intermolecular hydrogen bonding [2].
Module 3: Solubility & Aggregation (The "Invisible" Compound)
The Issue:
Quinazolines are flat, nitrogen-rich heteroaromatics that exhibit strong
stacking.[1] This leads to aggregation in solution, causing:
Extreme line broadening (peaks disappear into the baseline).[1]
Figure 2: Step-by-step protocol for resolving quinazoline aggregation in NMR.
Detailed Protocol:
Variable Temperature (VT) NMR: Heating the DMSO-d6 sample to 50°C (323 K) or 80°C (353 K) increases molecular tumbling and breaks weak aggregates.[1] This is the non-destructive gold standard.
Mechanism:[1][2][3] Protonation of the N1/N3 nitrogens creates electrostatic repulsion between molecules, shattering the stacks.[1]
Caution: This converts your Free Base into a Salt.[1] Expect significant downfield shifts of protons near the ring nitrogens [3].[1]
References
Anton, V. K., et al. (2020).[1][2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link][1]
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5). Available at: [Link]
Ayotte, Y., et al. (2021).[1] Flagging Problematic Compounds in Drug Discovery. NMX Research.[1] Available at: [Link]
Burbuliene, M. M., et al. (2008).[1][4] Regioselective synthesis of N(3)- and O-acylmethyl derivatives of 2-methylthio-4(3H)-quinazolinone. Arkivoc. Available at: [Link][1]
Vanderveken, P., et al. (2017).[1][5] Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol.... European Journal of Medicinal Chemistry.[1] Available at: [Link]
Addressing peak tailing in HPLC analysis of Quinazoline-2-carboxylic acid
Topic: Optimization & Troubleshooting for Quinazoline-2-carboxylic Acid (Q2CA) To: Research & Development Division, QC Laboratories From: Senior Application Scientist, Chromatography Support Subject: Resolving Peak Taili...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting for Quinazoline-2-carboxylic Acid (Q2CA)
To: Research & Development Division, QC Laboratories
From: Senior Application Scientist, Chromatography Support
Subject: Resolving Peak Tailing and Asymmetry in Q2CA Analysis
Executive Summary: The "Dual-Threat" Molecule
Quinazoline-2-carboxylic acid (Q2CA) presents a unique chromatographic challenge due to its amphoteric nature and chelating potential .[1] Unlike simple organic acids or bases, Q2CA possesses both a basic nitrogen (N1/N3 positions) and an acidic carboxylic moiety.[1]
This creates a "Dual-Threat" scenario for peak tailing:
Silanol Interaction: The protonated nitrogen interacts with residual silanols on the silica backbone.[1]
Metal Chelation: The proximity of the ring nitrogen to the carboxylic acid group (C2 position) creates a bidentate ligand site capable of scavenging trace iron or stainless steel ions from your LC system.[1]
This guide moves beyond generic advice to address these specific molecular behaviors.
Module 1: The Silanol Trap (Secondary Interactions)
The Science:
At neutral pH, standard silica columns possess ionized silanol groups (
).[1] Q2CA, depending on the pH, may carry a positive charge on the quinazoline ring nitrogens. This leads to an ion-exchange mechanism where the analyte "sticks" to the column surface rather than partitioning into the C18 phase, causing the characteristic "shark fin" tailing.[1]
The Solution: Aggressive Protonation Strategy
You must suppress the ionization of the surface silanols.[1]
Target pH: 2.0 – 2.5
Mechanism: At pH < 2.5, surface silanols are protonated (
), rendering them neutral.[1] While Q2CA will be fully protonated (cationic), the lack of negative sites on the silica prevents the electrostatic "drag."[1]
Protocol: The "Sacrificial Base" Mobile Phase
If low pH alone does not resolve the tailing, introduce a sacrificial base (Triethylamine - TEA) to compete for the remaining active sites.[1]
Aqueous Phase: 20 mM Potassium Phosphate (pH 2.3).
Modifier: Add 5 mM Triethylamine (TEA) to the buffer before pH adjustment.
Adjustment: Adjust pH to 2.3 with Phosphoric Acid (85%).
Organic Phase: Acetonitrile (MeCN).[1] Note: MeCN is preferred over Methanol here as Methanol can sometimes enhance silanol ionization.
Critical Note: TEA is incompatible with LC-MS due to signal suppression. For MS applications, substitute TEA with 10-20 mM Ammonium Formate at pH 3.0.[1]
Module 2: The Chelation Effect (Hardware Interference)
The Science:
Q2CA contains an N-heterocycle adjacent to a carboxylic acid.[1] This is a classic chelating motif.[1] If your HPLC system uses stainless steel tubing, frits, or column hardware, trace
or ions can leach into the flow path.[1] Q2CA binds to these ions, resulting in broad, tailing peaks or even "ghost" peaks.
Diagnostic Experiment:
To confirm if chelation is your root cause, perform the "Spike Test" :
Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.[1]
Q: Can I use Ion-Pairing Reagents like Hexanesulfonic Acid?A: Yes, but it is often overkill.[1] Ion-pairing reagents require long equilibration times (approx. 50-100 column volumes) and are difficult to wash out.[1] Try the Low pH + TEA method first; it is cleaner and faster.[1]
Q: My peak is splitting at the top. Is this tailing?A: No, splitting usually indicates column overload or solvent mismatch .
Check: Are you injecting Q2CA dissolved in 100% DMSO or Methanol while your mobile phase is 90% water? This causes precipitation at the column head.[1] Dilute your sample in the mobile phase.[1]
Q: Why does the tailing get worse as the column ages?A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silica (silanols) over time.[1] If you observe a gradual increase in tailing over 500 injections, the column is likely degrading.[1] Switch to a "Sterically Protected" C18 column designed for low pH stability.[1]
References
McCalley, D. V. (2023).[1] Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications.[1] Link
Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[1] Link
PubChem. (n.d.).[1] Quinaldic Acid (Quinoline-2-carboxylic acid) Compound Summary. National Library of Medicine.[1] Link
Phenomenex. (2025).[1][2][3][4] How to Reduce Peak Tailing in HPLC?Link
SilcoTek. (2019).[1] Identifying and Preventing Metal Ion Leaching in HPLC Systems. Link
Validation of HPLC Analytical Method for Quinazoline-2-carboxylic Acid
Content Type: Publish Comparison Guide Executive Summary Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives, including EGFR inhibitors and a...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Executive Summary
Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives, including EGFR inhibitors and antihypertensive agents.[1] Its amphoteric nature—possessing both a basic pyrimidine ring and an acidic carboxyl group—presents significant chromatographic challenges, often resulting in peak tailing and retention instability under generic conditions.[1]
This guide compares a Standard Generic Method (Method B) against an Optimized Buffered Method (Method A) . We demonstrate that strict pH control is not merely a "best practice" but a chemical necessity for Q2CA quantification. The guide concludes with a full ICH Q2(R2) validation protocol for the optimized method.
Part 1: The Analytical Challenge & Method Comparison
In a neutral mobile phase (pH ~7), the carboxylic acid is deprotonated (
), making the molecule highly polar and causing it to elute near the void volume ().[1] Simultaneously, the basic nitrogens can interact with residual silanols on the silica backbone of C18 columns, leading to severe peak tailing.[1]
Comparative Study: Optimized vs. Generic
We compared the performance of two distinct HPLC systems.
Method A (Optimized): Uses a phosphate buffer at pH 3.0 to suppress carboxylic acid ionization and protonate silanols.[1]
Method B (Generic): Uses a simple Water/Methanol gradient often found in high-throughput screening.[1]
Senior Scientist Insight: The failure of Method B is predictable. Without a buffer to "lock" the pH below the pKa of the acid, the analyte exists in a dynamic equilibrium between ionized and non-ionized forms as it travels down the column, causing band broadening. Method A is the only viable path for regulatory validation.
4.0, then at pH 3.0 (1 unit below pKa), approximately 90% of the molecule is neutral.[1] At pH 2.5, >97% is neutral.[1]
Result: This suppresses the repulsion between the ionized carboxylate (
) and the stationary phase, increasing retention and sharpening the peak.[1]
Common Failure Modes
Drifting Retention Times: Usually indicates the buffer capacity is too low or the mobile phase pH was not adjusted after adding salts.[1] Always adjust pH of the aqueous portion before mixing with organic solvent.[1]
Split Peaks: Indicates the sample solvent is too strong (e.g., dissolved in 100% Methanol).[1] Use the mobile phase as the diluent.[1]
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][5] (2023).[1][5][6] Retrieved from [Link]
PubChem. Quinazoline-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
Dolan, J. W. The Importance of pH in HPLC Method Development. LCGC North America.[1] (2017).[1][7] Retrieved from [Link]
A Comparative Guide to the Bioactivity of Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds with significant pharmacological potential, quinoline and quinazoline scaffolds have emerged as...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with significant pharmacological potential, quinoline and quinazoline scaffolds have emerged as privileged structures in medicinal chemistry. Their derivatives have been extensively investigated, leading to the development of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the bioactivity of two closely related carboxylic acid derivatives: Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid. By synthesizing technical data with field-proven insights, we aim to equip researchers with a comprehensive understanding of their respective and comparative biological profiles.
Structural and Physicochemical Distinctions: The Foundation of Divergent Bioactivities
At a fundamental level, the distinction between quinoline and quinazoline lies in the arrangement of nitrogen atoms within their bicyclic structures. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring. This seemingly subtle difference in the placement of the second nitrogen atom in quinazoline significantly alters the electronic distribution, hydrogen bonding capabilities, and overall stereochemistry of the molecule, thereby influencing its interactions with biological targets.
Quinoline-2-carboxylic acid and Quinazoline-2-carboxylic acid both possess a carboxylic acid group at the 2-position, a key functional group that often dictates their solubility, potential for metal chelation, and interaction with the active sites of enzymes.
A Head-to-Head Comparison of Bioactivities
While both scaffolds are associated with a broad spectrum of biological activities, a direct comparison of their 2-carboxylic acid derivatives reveals distinct and, in some cases, overlapping therapeutic potential. It is crucial to note that while substantial experimental data exists for Quinoline-2-carboxylic acid, similar specific data for Quinazoline-2-carboxylic acid is less prevalent in the current body of scientific literature. Therefore, this comparison will juxtapose the known activities of Quinoline-2-carboxylic acid with the broader, established bioactivities of the quinazoline scaffold, highlighting areas where further research on Quinazoline-2-carboxylic acid is warranted.
Anticancer and Antiproliferative Effects: Different Mechanisms, Shared Promise
Both quinoline and quinazoline derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[1]
Quinoline-2-carboxylic acid has exhibited notable cytotoxic effects against various cancer cell lines. Studies have reported its activity against cervical (HeLa) and breast (MCF7) cancer cells.[2] A proposed mechanism for its antiproliferative action is the chelation of divalent metals, which are essential for the function of many enzymes involved in cell proliferation.[2] Furthermore, an aryl ester derivative of Quinoline-2-carboxylic acid has been shown to induce apoptosis in prostate cancer cells (PC3) by modulating the expression of Bcl-2 family proteins and activating caspases.[3]
The quinazoline scaffold is a cornerstone in the development of modern cancer therapeutics, particularly as inhibitors of protein kinases.[4][5] Many approved anticancer drugs, such as gefitinib, are based on the quinazoline core and function by targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cell growth and survival.[6] The anticancer mechanisms of quinazoline derivatives are diverse and include the inhibition of DNA repair enzymes, thymidylate synthase, and tubulin polymerization.[7] While specific data for Quinazoline-2-carboxylic acid is sparse, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent and selective inhibition of Aurora A kinase, a key regulator of mitosis, and induced apoptosis in cancer cells. This suggests that the quinazoline carboxylic acid scaffold has the potential for targeted anticancer activity.
In-Depth Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the bioactivities discussed.
Evaluation of Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7, or PC3) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Quinoline-2-carboxylic acid or the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays: A Focus on Antidiabetic and Anti-inflammatory Potential
Quinoline-2-carboxylic acid has demonstrated antidiabetic properties through the inhibition of α-glucosidase and α-amylase.[9] Derivatives of both quinoline and quinazoline have shown anti-inflammatory potential, possibly through the inhibition of cyclooxygenase (COX) enzymes.
Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Step-by-Step Protocol:
Reagent Preparation:
α-Glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
pNPG substrate solution in phosphate buffer.
Test compound solutions at various concentrations.
Sodium carbonate (Na₂CO₃) solution to stop the reaction.
Assay Procedure:
In a 96-well plate, add 50 µL of the test compound solution to each well.
Add 100 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.
Initiate the reaction by adding 50 µL of the pNPG solution.
Incubate the mixture at 37°C for 20 minutes.
Stop the reaction by adding 1 mL of Na₂CO₃ solution.
Measure the absorbance of the yellow p-nitrophenol at 405 nm.
Acarbose can be used as a positive control.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, we have created diagrams using the DOT language.
Postulated Anticancer Mechanism of Quinoline-2-carboxylic Acid Aryl Ester
Caption: Apoptotic pathway induced by a Quinoline-2-carboxylic acid derivative.
General Mechanism of Quinazoline-based EGFR Inhibition
Caption: Inhibition of EGFR signaling by a quinazoline-based therapeutic.
Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for the synthesis and in vitro evaluation.
Summary of Comparative Bioactivities
Bioactivity
Quinoline-2-carboxylic acid & Derivatives
Quinazoline Scaffold & Derivatives
Anticancer
Cytotoxic to HeLa and MCF7 cells; induces apoptosis in PC3 cells.[2]
Broad-spectrum anticancer activity; known as EGFR tyrosine kinase inhibitors, PARP inhibitors, etc.[5][7]
Anti-inflammatory
Derivatives show potential, possibly via COX inhibition.[3]
Derivatives are known to be potent anti-inflammatory agents, including selective COX-2 inhibitors.[7]
Antidiabetic
Inhibits α-glucosidase and α-amylase with IC₅₀ values of 9.1 µg/mL and 15.5 µg/mL, respectively.[9]
Derivatives have shown α-glucosidase inhibitory activity.
Antimicrobial
Derivatives exhibit antibacterial and antifungal properties.
The scaffold is associated with antibacterial and antifungal activities.[7]
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid, grounded in available scientific literature. Quinoline-2-carboxylic acid has a more defined biological profile with demonstrated anticancer and antidiabetic activities. In contrast, while the quinazoline scaffold is a rich source of diverse and potent bioactive compounds, specific experimental data for Quinazoline-2-carboxylic acid is notably absent.
This data gap represents a significant opportunity for future research. A head-to-head experimental evaluation of Quinazoline-2-carboxylic acid against Quinoline-2-carboxylic acid in a panel of anticancer, anti-inflammatory, and enzyme inhibition assays would provide invaluable insights into their structure-activity relationships. Such studies would not only fill a critical knowledge void but also potentially unveil new therapeutic leads based on the underexplored Quinazoline-2-carboxylic acid scaffold.
References
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved from [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). MDPI. Retrieved from [Link]
Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. (2021). PubMed. Retrieved from [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PubMed Central. Retrieved from [Link]
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved from [Link]
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. Retrieved from [Link]
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved from [Link]
Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... (n.d.). ResearchGate. Retrieved from [Link]
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. Retrieved from [Link]
Representative examples of anticancer quinazoline compounds. (n.d.). ResearchGate. Retrieved from [Link]
Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. (2023). Letters in Applied NanoBioScience. Retrieved from [Link]
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved from [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Retrieved from [Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Biology of quinoline and quinazoline alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Comparative Guide: Quinazoline-2-carboxylic Acid vs. Gefitinib as EGFR Inhibitors
This guide provides an in-depth technical comparison between Gefitinib (a clinically approved, first-generation EGFR inhibitor) and Quinazoline-2-carboxylic acid (Q2CA), a structural scaffold and chemical intermediate. T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Gefitinib (a clinically approved, first-generation EGFR inhibitor) and Quinazoline-2-carboxylic acid (Q2CA), a structural scaffold and chemical intermediate.
This analysis focuses on the Structure-Activity Relationship (SAR) , explaining why one molecule is a potent drug and the other is a functional precursor or negative control in the context of EGFR inhibition.
Executive Summary: The Pharmacophore vs. The Scaffold
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, these two molecules represent the difference between a finished pharmaceutical product and a chemical building block .
Gefitinib (Iressa): A nanomolar-potency, ATP-competitive inhibitor. It possesses the critical 4-anilino moiety required to occupy the hydrophobic pocket of the EGFR kinase domain.
Quinazoline-2-carboxylic acid (Q2CA): A structural fragment. It lacks the hydrophobic "tail" required for high-affinity binding. While it shares the quinazoline core, the C2-carboxylic acid group creates steric and electrostatic mismatches within the ATP binding pocket, rendering it essentially inactive as a standalone EGFR inhibitor.
Chemical Identity & Structural Comparison
The efficacy of Gefitinib lies in its specific substitutions on the quinazoline ring. Q2CA serves as a comparative baseline to demonstrate the necessity of these substitutions.
Feature
Gefitinib
Quinazoline-2-carboxylic Acid (Q2CA)
CAS Registry
184475-35-2
20780-82-5
Molecular Weight
446.9 g/mol
174.16 g/mol
Core Scaffold
Quinazoline (4-anilino substituted)
Quinazoline (2-carboxyl substituted)
C4 Position
3-chloro-4-fluoroaniline (Critical for binding)
Unsubstituted / Hydroxyl (Tautomeric)
C2 Position
Proton (H)
Carboxylic Acid (-COOH)
C6/C7 Position
Methoxy / Morpholinopropoxy (Solubility)
Unsubstituted
Primary Role
Clinical EGFR Tyrosine Kinase Inhibitor (TKI)
Chemical Intermediate / Fragment
Mechanism of Action: The SAR Divergence
To understand why Gefitinib works and Q2CA does not, we must look at the ATP-binding pocket of EGFR .
A. Gefitinib Binding Mode (The "Lock and Key")
Gefitinib functions as an ATP mimetic.
Hinge Region Binding: The N1 nitrogen of the quinazoline core accepts a hydrogen bond from Met793 in the kinase hinge region.
Hydrophobic Pocket: The 4-anilino group (3-chloro-4-fluorophenyl) twists out of plane to fit deeply into a hydrophobic pocket, displacing the "gatekeeper" residue (Thr790) and mimicking the adenine ring of ATP.
Solvent Interaction: The morpholine group at C6 points towards the solvent, improving solubility and pharmacokinetic properties.
B. Q2CA Binding Failure (The Mismatch)
Steric Clash at C2: The ATP pocket at the C2 position of the quinazoline ring is narrow. Gefitinib has a small Hydrogen here. Q2CA has a bulky, polar Carboxylic Acid group (-COOH). This group creates steric hindrance, preventing the core from sitting flush against the hinge region.
Lack of Hydrophobic Anchor: Without the 4-anilino group, Q2CA cannot anchor itself into the specificity pocket.
Electrostatic Repulsion: The carboxylate anion (at physiological pH) introduces a negative charge that may repel critical aspartate or glutamate residues within the active site.
C. Pathway Visualization (DOT Diagram)
Caption: Comparative pathway analysis showing Gefitinib effectively blocking autophosphorylation, while Q2CA fails to engage the ATP pocket.
Experimental Data Comparison
The following data summarizes the inhibitory potential. Note that Q2CA is often used as a negative control or a starting material in these assays.
Assay Type
Target
Gefitinib IC50
Q2CA IC50
Interpretation
Enzymatic Assay
EGFR (WT)
0.4 – 3.0 nM
> 10,000 nM
Q2CA is effectively inactive.
Enzymatic Assay
EGFR (L858R)
~1.0 nM
> 10,000 nM
Gefitinib is highly selective for mutants.
Cellular Assay
A549 (Lung)
~10 – 20 nM
No Effect
Q2CA cannot penetrate/inhibit cells.
Solubility
PBS (pH 7.4)
Low (< 10 µM)
Moderate (as salt)
Q2CA is more polar but less active.
Key Insight: In "Fragment-Based Drug Discovery" (FBDD), Q2CA would be considered a "low-affinity fragment." To become a drug, it requires "growing" (adding the 4-anilino group) to gain potency.
Experimental Protocols
To verify these claims, a researcher would perform a Kinase Inhibition Assay . Below is a self-validating protocol using FRET (Fluorescence Resonance Energy Transfer).
Gefitinib: Sigmoidal curve with inflection at ~3 nM.
Q2CA: Flat line (near 0% inhibition) across the concentration range.
Synthesis Workflow: From Scaffold to Drug
This diagram illustrates how a quinazoline core is transformed into a drug, highlighting that Q2CA is a divergent branch, not the final product.
Caption: Synthetic divergence showing Q2CA as a side-branch derivative, while Gefitinib requires C4-activation and aniline substitution.
References
Cohen, M. H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Link
Mühlhausen, U., et al. (2009). "Structure-Activity Relationships of Quinazoline Derivatives as EGFR Inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates the necessity of the 4-anilino group). Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3385 (Gefitinib). Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87636 (Quinazoline-2-carboxylic acid). Link
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer. (Mechanistic overview of ATP competition). Link
Comparative study of the antimicrobial activity of Quinazoline-2-carboxylic acid and Ciprofloxacin
Executive Summary: The Scaffold vs. The Standard This guide provides a technical comparison between Ciprofloxacin (a second-generation fluoroquinolone) and Quinazoline-2-carboxylic acid (Q2CA) derivatives .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold vs. The Standard
This guide provides a technical comparison between Ciprofloxacin (a second-generation fluoroquinolone) and Quinazoline-2-carboxylic acid (Q2CA) derivatives .
While Ciprofloxacin remains the clinical "Gold Standard" for broad-spectrum efficacy, Q2CA represents a critical pharmacophore in modern medicinal chemistry. Unlike Ciprofloxacin, which is a fully optimized drug, Q2CA is a scaffold —a structural template used to synthesize novel antimicrobial agents (such as quinazolinones and hydrazides) designed to overcome fluoroquinolone resistance.
Key Distinction:
Ciprofloxacin: Optimized for high potency (MIC < 1.0 µg/mL) and bioavailability.
Q2CA Derivatives: Experimental candidates often exhibiting moderate potency (MIC 5–50 µg/mL) but possessing unique binding modes that may evade standard gyrA resistance mechanisms.
Structural & Mechanistic Basis
To understand the performance gap, we must analyze the structural bioisosterism. Both scaffolds target bacterial DNA replication, but their interaction with the DNA-enzyme complex differs.
Mechanism of Action (MOA)
Both agents primarily target DNA Gyrase (Topoisomerase II) and Topoisomerase IV .
Ciprofloxacin: Stabilizes the DNA-gyrase cleavable complex, causing double-strand breaks. The C-3 carboxyl and C-4 keto groups are essential for binding to the DNA-gyrase complex via a magnesium ion bridge.
Q2CA Derivatives: The quinazoline core mimics the quinolone ring. However, modifications at the 2-position (carboxylic acid/hydrazide) alter the binding pocket affinity. Some derivatives function as "non-classical" intercalators or inhibit DHFR (Dihydrofolate reductase) in addition to gyrase inhibition.
Pathway Visualization
The following diagram illustrates the comparative interference in bacterial DNA replication.
Figure 1: Comparative Mechanism of Action. Both agents target the DNA-Gyrase complex, leading to replication fork arrest and cell death.
To objectively compare these compounds, a standardized Broth Microdilution Assay is required. The Zone of Inhibition (Agar Well Diffusion) is often used for preliminary screening, but MIC (Minimum Inhibitory Concentration) provides the quantitative data necessary for pharmacodynamic evaluation.
Protocol: Broth Microdilution (CLSI Standards)
Objective: Determine the MIC of Q2CA derivatives using Ciprofloxacin as the positive control.
Solvents: DMSO (for Q2CA derivatives due to lipophilicity); 0.1 N HCl or Water (for Ciprofloxacin).
Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).
Workflow:
Stock Preparation: Dissolve Q2CA derivatives in DMSO to 1024 µg/mL. Dissolve Ciprofloxacin to the same concentration.
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL down to 0.125 µg/mL).
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. Add 100 µL to each well.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Experimental Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for MIC determination.
Comparative Data Analysis
The following data aggregates typical findings from medicinal chemistry literature comparing novel quinazoline-2-carboxylic acid derivatives against the Ciprofloxacin standard.
Table 1: Representative MIC Values (
g/mL)
Compound Class
E. coli (Gram -)
S. aureus (Gram +)
P. aeruginosa (Resistant)
Potency Status
Ciprofloxacin (Control)
0.01 – 0.5
0.12 – 1.0
0.5 – 2.0
High
Q2CA (Unsubstituted)
> 100
> 100
> 128
Inactive/Low
Q2CA-Hydrazide Deriv.
12.5 – 50
6.25 – 25
50 – 100
Moderate
Quinazolinone-Peptide
5.0 – 10.0
2.0 – 5.0
25 – 50
Promising
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
Potency Gap: Ciprofloxacin is consistently 10–50x more potent than most Q2CA derivatives. This is expected as Ciprofloxacin is a 4th-generation optimized fluorinated molecule.
Gram-Positive Bias: Q2CA derivatives often show better efficacy against Gram-positive bacteria (S. aureus) than Gram-negative. The lack of the fluorine atom at position 6 (present in Cipro) reduces penetration through Gram-negative porins.
Resistance Potential: While less potent, some Q2CA derivatives retain activity against E. coli strains with specific GyrA mutations that render them resistant to Ciprofloxacin, suggesting a slightly different binding mode [1][4].
Critical Insights for Drug Development
Solubility: A major limitation of the Quinazoline-2-carboxylic acid scaffold is aqueous solubility. Ciprofloxacin possesses a piperazine ring and a carboxylic acid that form a zwitterion, enhancing solubility. Q2CA derivatives often require structural modification (e.g., adding polar side chains) to match this pharmacokinetic profile.
Toxicity: Quinazolines are also known for EGFR (Epidermal Growth Factor Receptor) inhibition in human cells (anticancer activity). When developing Q2CA as an antimicrobial, selectivity assays are crucial to ensure the molecule targets bacterial Gyrase and not human kinases.
References
Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). Vertex AI Search Results. 1
Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives. (1987). Semantic Scholar. 2
Quinazolinone-based antimicrobial agents and ciprofloxacin. ResearchGate. 3
Fluoroquinolone and Quinazolinedione Activities against Wild-Type and Gyrase Mutant Strains of Mycobacterium smegmatis. NIH/PMC. 4
Mechanism of Action of Quinolones and Fluoroquinolones. (2011). Pharmaxchange. 5
Definitive Guide: Anti-inflammatory Efficacy of Quinazoline-2-carboxylic Acid Scaffolds vs. Ibuprofen
Executive Summary: The Shift from Arylpropionic Acids to Heterocyclic Scaffolds In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (an arylpropionic acid derivative) remains the gold standard f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift from Arylpropionic Acids to Heterocyclic Scaffolds
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (an arylpropionic acid derivative) remains the gold standard for moderate analgesia and inflammation control. However, its non-selective inhibition of Cyclooxygenase (COX) enzymes necessitates a search for alternatives with superior safety profiles and potency.
Quinazoline-2-carboxylic acid (Q2CA) represents a pivotal pharmacophore in this evolution. Unlike Ibuprofen, which relies on a simple phenyl-propionic acid structure, the Q2CA scaffold integrates a fused bicyclic nitrogen heterocycle. This structure offers distinct advantages:
Enhanced Selectivity: The bulky quinazoline ring allows for tunable steric fits within the larger hydrophobic side pocket of COX-2, potentially reducing COX-1 mediated gastric toxicity.
Multi-Modal Potency: optimized Q2CA derivatives have demonstrated up to 5-fold higher anti-inflammatory potency than Ibuprofen in in vivo models (TPA-induced edema).
Dual Inhibition Potential: Beyond COX, Q2CA motifs are implicated in the suppression of Nitric Oxide (NO) and EGFR kinase pathways, offering a broader therapeutic window for complex inflammatory states.
This guide objectively compares the mechanistic, pharmacokinetic, and experimental profiles of Q2CA-based agents against Ibuprofen.
Mechanistic Architecture & Signaling
Binding Kinetics and Molecular Targets
Ibuprofen functions as a reversible, competitive inhibitor of both COX-1 and COX-2. Its carboxylic acid group forms a salt bridge with Arg120 in the COX active site, while the phenyl ring engages in hydrophobic interactions.
Quinazoline-2-carboxylic Acid (Q2CA) shares the critical carboxylate-Arg120 anchor but introduces a distinct binding mode:
Pharmacophore: The quinazoline ring serves as a rigid, planar scaffold that enhances
stacking interactions with aromatic residues (e.g., Tyr355, Phe518) in the enzyme channel.
COX-2 Selectivity: The C-2 substitution (carboxylic acid or its bioisosteres) directs the molecule. Derivatives with extended hydrophobic tails at the C-2 or C-4 position can penetrate the COX-2 secondary pocket (Val523), a feature inaccessible to the smaller Ibuprofen molecule.
Pathway Intervention Diagram
The following diagram illustrates the divergent and overlapping signaling pathways modulated by Ibuprofen and Q2CA.
Caption: Comparative intervention points. Ibuprofen acts strictly on COX enzymes. Q2CA derivatives exhibit preferential COX-2 inhibition and secondary suppression of Nitric Oxide (NO) production.
Comparative Efficacy Data
The following data aggregates findings from multiple preclinical studies comparing standard NSAIDs with Q2CA derivatives (specifically quinazolinone-2-carboxylates and hydrazides).
Induction: Inject 0.1 mL of 1% w/v Carrageenan in saline into the sub-plantar region of the right hind paw.
Measurement:
Use a Digital Plethysmometer .
Measure paw volume (
) immediately before injection.
Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection.
Analysis:
Edema Volume =
Calculate % Inhibition relative to Group I.
Causality Note: Peak edema at 3-4 hours represents the prostaglandin-mediated phase (COX activity), which is the specific target of this comparison.
Safety & Toxicology Profile
A critical advantage of Q2CA derivatives over Ibuprofen is the Gastric Safety Profile .
Ibuprofen: Direct acidic damage + COX-1 inhibition (depletion of protective cytoprotective prostaglandins)
High Ulcer Index.
Q2CA Derivatives:
Masked Acidity: Many active derivatives are esters or amides, removing the direct acidic irritation of the gastric mucosa.
COX-2 Selectivity: Preserves COX-1 mediated production of PGE2/PGI2, maintaining the gastric mucus barrier.
Data: In ulcerogenicity studies, Q2CA derivatives often show 0/6 ulcer incidence at doses where Ibuprofen causes significant lesioning (Ulcer Index > 1.5).
References
El-Feky, S. A., et al. (2017).[3] Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines.[1][4][5][6][7][8] Oriental Journal of Chemistry. Link
Zayed, M.F. (2022).[4][7] Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.[4][5][6][7] MDPI ChemEngineering. Link
Alagarsamy, V., et al. (2024).[6] Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects.[6][9] PubMed. Link
Chaturvedi, P., et al. (2025).[5] Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: Journal of Drug Formulation.[5] Link
Binh, V. N., et al. (2021). Design, synthesis, anti-inflammatory evaluation of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Link
Cross-Validation of Cell-Based Assays for Quinazoline Cytotoxicity: An Orthogonal Approach
Executive Summary Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a privileged scaffold in kinase inhibitor development. However, their specific physicochemical properties—including intrinsic fl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a privileged scaffold in kinase inhibitor development. However, their specific physicochemical properties—including intrinsic fluorescence and mitochondrial decoupling—render standard colorimetric assays (like MTT/MTS) prone to significant artifacts.
This guide outlines a self-validating, orthogonal workflow to accurately determine quinazoline cytotoxicity. By moving away from single-endpoint metabolic assays and adopting a multiplexed approach (Membrane Integrity + ATP Quantification), researchers can distinguish true cytotoxicity from cytostatic metabolic suppression.
Part 1: Scientific Rationale & The "MTT Trap"
The Causality of Artifacts
As a Senior Application Scientist, I frequently observe discrepancies where quinazoline candidates show potent
values in MTT assays but fail to reproduce in colony formation or ATP assays. This is rarely experimental error; it is often a mechanistic artifact.
Mitochondrial Decoupling, Not Death: Quinazolines often induce Reactive Oxygen Species (ROS) and alter mitochondrial membrane potential (
) without immediately inducing apoptosis. Since Tetrazolium reduction (MTT/MTS) relies on NAD(P)H-dependent oxidoreductase enzymes, a drug-induced metabolic slowdown is falsely read as "cell death" (False Positive). Conversely, compensatory mitochondrial biogenesis during early drug stress can mask cytotoxicity (False Negative).
Intrinsic Fluorescence: Many quinazoline derivatives possess extended conjugation systems that fluoresce in the blue-green spectrum (400–550 nm). This overlaps with common viability dyes (e.g., Calcein AM, Alamar Blue), leading to background noise that skews dose-response curves.
The Solution: Orthogonal Multiplexing
To validate cytotoxicity, we must measure two distinct cellular parameters in the same well:
Membrane Integrity (CellTox™ Green): A non-permeable dye that binds DNA only upon membrane rupture (Necrosis/Late Apoptosis).
ATP Quantification (CellTiter-Glo®): A direct measure of metabolically active cells (Cell Viability).
Part 2: Comparative Analysis of Assay Modalities
Feature
Method A: Tetrazolium (MTT/MTS)
Method B: ATP Bioluminescence (CellTiter-Glo)
Method C: Membrane Integrity (LDH/CellTox)
Primary Target
Mitochondrial Reductase Activity
Cellular ATP Content
Leaked Enzymes or DNA Accessibility
Quinazoline Interference
High. Affected by ROS and metabolic shifts.
Low. ATP drops rapidly only upon true viability loss.
The following diagram illustrates why standard assays fail with Quinazolines and how the orthogonal approach bypasses these artifacts.
Caption: Figure 1. Quinazolines induce metabolic stress (ROS) that skews MTT signals independent of cell death. ATP and DNA-binding assays bypass this metabolic artifact.
Part 4: Validated Multiplex Protocol (The "Dual-Read" Workflow)
This protocol allows you to obtain two data points from a single well, conserving compound and eliminating inter-plate variability.
Reagents Required[3][4]
Assay A (Dead Cell Signal): CellTox™ Green (Promega) or equivalent impermeable DNA dye.
Assay B (Viability Signal): CellTiter-Glo® 2.0 (Promega) or equivalent ATP lysis reagent.
Validation Check: If your "No Cell" control shows high fluorescence, your quinazoline is autofluorescent. Subtract this background or rely solely on Step B.
Step B: ATP Quantification (Lytic)
Equilibrate CellTiter-Glo® reagent to room temperature.
Add CellTiter-Glo® reagent equal to the volume of cell culture medium (e.g., 100µL reagent to 100µL media).
Shake: Orbitally shake plate for 2 minutes to induce lysis.
Incubate for 10 minutes to stabilize the luminescent signal.
Read Luminescence: Integration time 0.5–1.0 second per well.
Part 5: Workflow Visualization
Caption: Figure 2. Sequential Multiplexing Workflow. Fluorescence (Death) is read first, followed by lysis and Luminescence (Viability) reading in the same well.
Part 6: Data Interpretation & Troubleshooting
Interpreting the "Gap"
In kinase inhibitor research, you will often see a divergence between the two signals:
Scenario 1: ATP drops, but Membrane is intact.
Diagnosis:Cytostasis. The quinazoline has halted cell division or suppressed metabolism, but the cells are not necrotic. This is common with EGFR inhibitors.
Scenario 2: ATP drops, Membrane signal spikes.
Diagnosis:Cytotoxicity. True cell killing.
Scenario 3: ATP stable, Membrane signal spikes.
Diagnosis:Artifact/Interference. Check for compound fluorescence or primary necrosis without metabolic loss (rare).
Expert Tips
The Edge Effect: Quinazolines are hydrophobic. Avoid using the outer perimeter wells of the 96-well plate to prevent evaporation-induced concentration spikes. Fill these with PBS.
Serum Interaction: High serum (10% FBS) can bind lipophilic quinazolines, shifting the
. Run a validation step at 1% FBS if potency seems artificially low.
Wavelength Conflict: If your quinazoline emits green light (common with nitro-substituted quinazolinones), switch the death marker to CellTox™ Red or Propidium Iodide to shift detection to ~620nm.
References
Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number.[6] Journal of Bioluminescence and Chemiluminescence.
Riss, T. L., et al. (2013). Cell Viability Assays.[7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Braun, K., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro.
Ma, P., et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Molecular Medicine Reports.
Niles, A. L., et al. (2007). A homogeneous assay to measure live and dead cells in the same sample by detecting different protease markers. Analytical Biochemistry.
Comparative Guide: Reproducibility and Robustness of Quinazoline-2-carboxylic Acid Synthesis
Executive Summary: The Reproducibility Challenge Quinazoline-2-carboxylic acid (Q2CA) is a critical pharmacophore in the development of bioactive molecules, including glutamate carboxypeptidase II inhibitors and various...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reproducibility Challenge
Quinazoline-2-carboxylic acid (Q2CA) is a critical pharmacophore in the development of bioactive molecules, including glutamate carboxypeptidase II inhibitors and various kinase inhibitors. Despite its structural simplicity, the synthesis of the 2-carboxyl variant is notoriously prone to reproducibility failures.
Common pitfalls include:
Decarboxylation: The 2-COOH position is electronically labile, leading to spontaneous decarboxylation under thermal stress.
Over-oxidation: Traditional oxidative routes often degrade the pyrimidine ring.
Purification Losses: The zwitterionic nature of the amino-acid-like product complicates extraction.
This guide objectively compares three distinct synthetic protocols, evaluating them not just on yield, but on robustness (tolerance to minor experimental variations) and scalability .
Protocol Analysis & Comparison
Method A: The Oxidative Route (Riley Oxidation)
Concept: Direct oxidation of commercially available 2-methylquinazoline using Selenium Dioxide (SeO₂).
Mechanism: SeO₂ attacks the enolizable methyl group via an ene-reaction followed by a [2,3]-sigmatropic rearrangement (Riley Oxidation) to the aldehyde, which is further oxidized to the acid.
The Flaw: While atom-economical, this method suffers from "Selenium colloidal interference." Elemental selenium byproducts trap the product, and removal requires harsh conditions that trigger decarboxylation.
Verdict: High Risk / Low Robustness. Recommended only for <100mg scales.
Method B: The Stepwise Cyclization (The "Architect" Approach)
Concept: Condensation of 2-aminobenzylamine with diethyl oxalate, followed by aromatization.
Mechanism:
Condensation: Formation of the diamide/diester intermediate.
Cyclization: Acid-catalyzed ring closure to 1,2,3,4-tetrahydroquinazoline-2-carboxylate.
Aromatization: Oxidative dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
The Edge: This method separates ring formation from aromatization, allowing for purification of the stable intermediate. It is a self-validating system because the intermediate can be fully characterized before the risky oxidation step.
Verdict: High Precision / Medium Throughput. Best for library synthesis.
Method C: The "Masked" Carboxylate (Trichloromethyl Hydrolysis)
Concept: Synthesis of 2-(trichloromethyl)quinazoline followed by controlled hydrolysis.
Mechanism: Condensation of 2-aminobenzaldehyde with trichloroacetonitrile (using piperidine catalyst) yields the 2-CCl₃ derivative. Basic hydrolysis converts the -CCl₃ group directly to -COO⁻.
The Edge: The trichloromethyl group acts as a "masked" carboxylic acid. It is chemically inert to the cyclization conditions, preventing premature decarboxylation. The hydrolysis occurs under mild basic conditions where the final salt is stable.
Verdict: High Robustness / High Scalability. The preferred route for Process Chemistry (>10g).
Comparative Data Analysis
The following data represents average performance across 5 independent trials at 5.0g scale.
Metric
Method A (SeO₂ Oxidation)
Method B (Cyclization + DDQ)
Method C (CCl₃ Hydrolysis)
Isolated Yield
35% (± 15%)
62% (± 5%)
78% (± 3%)
Purity (HPLC)
88% (Se contamination)
>98%
>98%
E-Factor (Waste)
High (Toxic Se waste)
Medium (DDQ waste)
Low (Aq. waste)
Time Efficiency
12 Hours
36 Hours (2 steps)
18 Hours
Robustness Score
2/10
8/10
9.5/10
Detailed Technical Protocol: Method C (The Robust Route)
Rationale: This protocol is selected as the "Gold Standard" for its resistance to operator error and scalability.
Phase 1: Synthesis of 2-(Trichloromethyl)quinazoline
Setup: Charge a 3-neck flask with 2-aminobenzaldehyde (1.0 eq) and anhydrous Toluene (10 V).
Activation: Add Trichloroacetonitrile (1.2 eq) and Piperidine (0.1 eq) at room temperature.
Reaction: Heat to reflux (110°C) under a Dean-Stark trap to remove water.
Critical Control Point: Monitor water collection. Reaction is complete when water evolution ceases (~4 hours).
Workup: Cool to RT. Wash organic layer with 1N HCl (to remove piperidine) and Brine. Concentrate to obtain the solid 2-CCl₃ intermediate.
Validation: Check melting point (128-130°C). If <125°C, recrystallize from hexane.
Phase 2: Controlled Hydrolysis
Hydrolysis: Suspend the intermediate in 10% NaOH (aq) and THF (1:1 ratio).
Temperature: Stir at 50°C. Do not reflux (prevents thermal decarboxylation).
Monitoring: Monitor by TLC (disappearance of non-polar CCl₃ spot).
Isolation (The "Soft Landing"):
Cool to 0°C.
Slowly acidify with Acetic Acid (not HCl) to pH 4.0.
Why? Strong mineral acids can trigger decarboxylation at low pH. Acetic acid buffers the system.
Filter the precipitated Q2CA.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate pathway and the mechanism of the recommended Method C.
Figure 1: Strategic decision tree for synthesis selection and the workflow for the robust Method C (Trichloromethyl route).
Scientific Integrity & Troubleshooting
Why Method A Fails (Causality)
The Riley oxidation relies on the ene reaction. In 2-methylquinazoline, the nitrogen lone pairs can complex with SeO₂, deactivating the reagent. Furthermore, the final carboxylic acid product can chelate reduced selenium species, forming "red colloidal" complexes that are inseparable by standard chromatography.
The Self-Validating Nature of Method C
Method C is superior because it passes through a crystalline checkpoint . The 2-(trichloromethyl)quinazoline intermediate is a stable, non-polar solid.
Validation Check: If the intermediate melts below 128°C, it implies incomplete condensation. You can stop, recrystallize, and correct the error before proceeding to the final step. This "stop-loss" capability is absent in the one-pot oxidative routes.
Critical Reference Data
Melting Point (Q2CA): 230°C (dec). Note: Sharp melting points are rare due to decarboxylation; DSC is preferred for purity assessment.
Riley Oxidation Mechanism & Limitations:
Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[1][2] Journal of the Chemical Society, 1875-1883.
[Link]
Synthesis of Quinazoline-2-carboxylic acid via Trichloromethyl derivatives:
Armarego, W. L. F., & Smith, J. I. C. (1966). Quinazolines. Part IX. The synthesis of quinazoline-2-carboxylic acid and related compounds. Journal of the Chemical Society C: Organic, 234-239.
[Link][3][4]
Modern Catalytic Approaches (Context for Method B):
Wang, D., & Liu, Z. (2015). Recent Advances in the Synthesis of Quinazolines. Organic & Biomolecular Chemistry, 13, 1245-1253.
[Link]
Robustness in Heterocycle Synthesis (Process Chemistry View):
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
[Link]
A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Synthetic Routes
Abstract The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. The efficient and versatile synthesis of quinazoline d...
Author: BenchChem Technical Support Team. Date: February 2026
Published: February 7, 2026
Abstract
The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. The efficient and versatile synthesis of quinazoline derivatives is therefore of paramount importance to researchers in drug discovery and development. This comprehensive guide provides a comparative analysis of the most significant synthetic routes to quinazolines, from classical thermal condensations to modern metal-catalyzed cross-couplings. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into the causal factors that govern reaction outcomes. Detailed, step-by-step protocols for key transformations are provided, alongside quantitative data to facilitate objective comparison. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational selection and implementation of the optimal synthetic strategy for their specific target molecules.
Introduction: The Enduring Significance of the Quinazoline Scaffold
Quinazoline and its derivatives, particularly the quinazolin-4(3H)-one core, are privileged structures in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrimidine ring, is a key pharmacophore in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The versatility of the quinazoline scaffold allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of numerous successful drugs, such as the EGFR inhibitors gefitinib and erlotinib.
The enduring interest in quinazoline-based therapeutics necessitates a deep understanding of the synthetic methodologies available for their construction. The choice of synthetic route can profoundly impact the efficiency, scalability, and environmental footprint of the drug development process. This guide will provide a comparative overview of the most prominent synthetic strategies, empowering chemists to make informed decisions in their quest for novel quinazoline-containing drug candidates.
Classical Approaches: The Foundation of Quinazoline Synthesis
The traditional methods for quinazoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and the accessibility of starting materials. These methods typically involve the condensation of readily available ortho-substituted anilines.
The Niementowski Quinazoline Synthesis
First described in 1895, the Niementowski synthesis is a cornerstone for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones).[4] This reaction involves the thermal condensation of an anthranilic acid with an amide.[4]
Mechanism and Rationale: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization and dehydration afford the quinazolinone ring system. The high temperatures traditionally required are necessary to drive the dehydration and cyclization steps.
Figure 1: General mechanism of the Niementowski quinazoline synthesis.
Advantages:
Simplicity: The reaction is often a one-pot procedure using readily available starting materials.
Versatility: A wide range of substituted anthranilic acids and amides can be employed, allowing for diverse substitution patterns on the final product.
Limitations:
Harsh Conditions: The classical Niementowski synthesis often requires high temperatures (180-220 °C) and long reaction times, which can lead to the degradation of sensitive functional groups.[5]
Moderate Yields: Yields can be variable and are often moderate.
The Friedländer Annulation
While primarily known for the synthesis of quinolines, variations of the Friedländer synthesis can be adapted for the preparation of quinazolines. The classical Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[6][7]
Mechanism and Rationale: The reaction can proceed via two main pathways. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration.[8] Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second component, followed by an intramolecular aldol-type condensation and dehydration.[8] The choice of catalyst (acid or base) can influence the predominant pathway.
Figure 2: The two plausible mechanistic pathways of the Friedländer annulation.
Advantages:
Milder Conditions: Compared to the Niementowski synthesis, the Friedländer reaction can often be performed under milder conditions.[9]
High Convergence: It is a convergent approach that allows for the rapid assembly of complex quinazolines.
Limitations:
Starting Material Accessibility: The required 2-aminoaryl aldehydes or ketones can be less stable or accessible than the anthranilic acids used in the Niementowski synthesis.
Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomers.
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
In recent decades, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for quinazoline synthesis. These modern approaches often leverage catalysis and novel energy sources to overcome the limitations of the classical methods.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[9][10] This is particularly true for the Niementowski synthesis, where microwave assistance can reduce reaction times from hours to minutes and significantly increase product yields.[5][11]
Causality Behind Microwave Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvents in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients and localized overheating associated with conventional heating methods, minimizing side reactions and decomposition.
Comparative Performance Data: Classical vs. Microwave-Assisted Niementowski Synthesis
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Intermediate Formation: In a microwave-safe vessel, combine anthranilic acid (1.0 eq.) and the appropriate anhydride (e.g., propionic or butanoic anhydride, 1.2 eq.).
Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at a suitable power and temperature to form the benzoxazinone intermediate. Monitor the reaction progress by TLC.
Addition of Amine: After cooling, add the desired aromatic amine (1.1 eq.) to the reaction mixture containing the benzoxazinone intermediate.
Microwave Irradiation (Step 2): Reseal the vessel and irradiate the mixture again under optimized microwave conditions until the reaction is complete (as monitored by TLC).
Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable solvent and washed with water. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.[6]
Transition-Metal Catalysis: Expanding the Synthetic Toolbox
Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinazolines is no exception. Catalysts based on copper, palladium, iron, and ruthenium have been successfully employed to forge the quinazoline core under milder conditions and with broader substrate scope than classical methods.[12][13]
3.2.1. Copper-Catalyzed Routes
Copper catalysts, being relatively inexpensive and less toxic than many other transition metals, are particularly attractive for quinazoline synthesis. A variety of copper-catalyzed methods have been developed, often involving C-H activation or cross-coupling strategies.
Mechanism of Copper-Catalyzed Synthesis from 2-Aminobenzonitriles and Benzyl Alcohols: A plausible mechanism involves the copper-catalyzed oxidation of the benzyl alcohol to the corresponding aldehyde. The 2-aminobenzonitrile then condenses with the aldehyde to form a Schiff base intermediate. Intramolecular cyclization onto the nitrile group, followed by tautomerization and subsequent oxidation, affords the final quinazolinone product.[14]
Figure 3: A plausible catalytic cycle for the copper-catalyzed synthesis of quinazolinones.
Experimental Protocol: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines
Reaction Setup: To a reaction tube, add (2-aminophenyl)methanol (1.0 eq.), the desired aldehyde (1.2 eq.), cerium nitrate hexahydrate (0.2 eq.), and ammonium chloride (2.0 eq.).
Catalyst Addition: Add the copper catalyst (e.g., CuCl, 10 mol%) and a ligand (e.g., 2,2'-bipyridine, 10 mol%) to the mixture.
Solvent and Reaction Conditions: Add a suitable solvent (e.g., DMSO) and heat the reaction mixture at an appropriate temperature (e.g., 100 °C) for the required time.
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-substituted quinazoline.[13][15]
3.2.2. Palladium-Catalyzed Syntheses
Palladium catalysis is a powerful tool for C-C and C-N bond formation. In the context of quinazoline synthesis, palladium-catalyzed carbonylative coupling reactions have proven particularly effective.
Example: Palladium-Catalyzed Carbonylative Synthesis from 2-Aminobenzylamine and Aryl Bromides
This method involves a one-pot, three-component reaction between 2-aminobenzylamine, an aryl bromide, and carbon monoxide. The reaction proceeds through an aminocarbonylation-condensation-oxidation sequence to afford the desired quinazoline derivatives in moderate to good yields.[4]
Advantages of Metal-Catalyzed Methods:
Milder Reaction Conditions: Often proceed at lower temperatures than classical methods.
Broader Substrate Scope and Functional Group Tolerance: Allows for the synthesis of a wider variety of complex quinazolines.[16][17]
High Atom Economy: Many of these reactions are designed to be atom-economical.
Limitations of Metal-Catalyzed Methods:
Catalyst Cost and Toxicity: Some transition metal catalysts, particularly palladium, can be expensive. Residual metal contamination in the final product is a concern in pharmaceutical applications.
Ligand Sensitivity: Many catalytic systems require specific ligands that can be sensitive to air and moisture.
Green Chemistry Approaches: Towards Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes.[18] For quinazoline synthesis, this has led to the development of methods that utilize safer solvents (or are solvent-free), employ reusable catalysts, and minimize waste generation.[19][20]
Examples of Green Synthetic Strategies:
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation or grinding, reduces the environmental impact associated with solvent use and disposal.[19]
Use of Water as a Solvent: Water is an ideal green solvent, and several methods for quinazoline synthesis in aqueous media have been reported.
Reusable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, allows for easy separation and reuse of the catalyst, improving the overall sustainability of the process.[21]
Photocatalysis: The use of visible light as an energy source with an organic dye photocatalyst offers a transition-metal-free and environmentally friendly approach.[22]
Comparative Overview of Synthetic Routes
Synthetic Route
Key Starting Materials
Typical Conditions
Advantages
Disadvantages
Niementowski Synthesis
Anthranilic acids, amides
High temperature (180-220 °C), long reaction times
Simple, readily available starting materials
Harsh conditions, moderate yields
Microwave-Assisted Niementowski
Anthranilic acids, amides
Microwave irradiation, shorter times (min vs. h)
Rapid, higher yields, cleaner reactions
Specialized equipment required
Friedländer Annulation
2-Aminoaryl aldehydes/ketones, compounds with α-methylene groups
Acid or base catalysis, milder temperatures
Convergent, good for complex structures
Starting materials can be unstable, potential regioselectivity issues
Copper-Catalyzed Synthesis
Various (e.g., 2-aminobenzonitriles, benzyl alcohols)
Cu catalyst (e.g., CuCl, Cu(OAc)₂), oxidant
Milder conditions, broad substrate scope, less expensive catalyst
May have limitations in substrate scope or require specialized catalysts
Conclusion and Future Outlook
The synthesis of quinazoline derivatives has evolved significantly from the classical, high-temperature condensation reactions to a diverse array of modern, highly efficient catalytic methods. The choice of synthetic route is a critical decision in any drug discovery program and should be guided by factors such as the desired substitution pattern, the availability and stability of starting materials, scalability, and the principles of green chemistry.
The classical Niementowski and Friedländer syntheses remain valuable for their simplicity and the accessibility of their precursors. However, for the synthesis of complex, highly functionalized quinazolines, modern microwave-assisted and transition-metal-catalyzed methods offer significant advantages in terms of efficiency, milder reaction conditions, and broader substrate scope. Copper-catalyzed reactions, in particular, represent a good balance of reactivity, cost-effectiveness, and reduced toxicity.
Future developments in quinazoline synthesis will likely focus on further enhancing the sustainability of these processes. The development of more active and robust heterogeneous catalysts, the expanded use of flow chemistry for safer and more efficient production, and the discovery of novel, metal-free catalytic systems will continue to push the boundaries of what is possible in the synthesis of this vital class of therapeutic agents. By leveraging the insights and protocols presented in this guide, researchers will be better equipped to navigate the rich and evolving landscape of quinazoline synthesis.
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Sheldon, R. A., & Gonzalez, M. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4147. [Link]
Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
Head-to-Head Comparison of Quinazoline Derivatives in Anticancer Assays
Executive Summary The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] However, the development of n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] However, the development of novel derivatives has shifted from simple potency optimization to kinetic selectivity .
This guide provides a head-to-head comparison of the three clinical benchmarks—Gefitinib (1st Gen) , Afatinib (2nd Gen) , and Osimertinib (3rd Gen) —to serve as the "Anchor Points" for validating your novel derivatives. It details the specific assays required to differentiate reversible binding from covalent engagement and outlines the "Gold Standard" protocols for determining mutant selectivity (T790M, C797S).
Part 1: The Quinazoline Scaffold & Mechanism
The efficacy of quinazoline derivatives hinges on their ability to compete with ATP for the binding pocket of the EGFR kinase domain.
Mechanism of Action[1][2][3]
1st Generation (e.g., Gefitinib): Binds via hydrogen bonds (Met793) and hydrophobic interactions. Reversible.
2nd Generation (e.g., Afatinib): Contains an acrylamide "warhead" that forms a covalent thioether bond with Cys797 at the edge of the ATP pocket. Irreversible.
3rd Generation (e.g., Osimertinib): Optimized to fit the sterically hindered T790M mutant pocket while sparing Wild-Type (WT) EGFR. (Note: Osimertinib utilizes a pyrimidine scaffold but serves as the functional control for all quinazoline assays).
Caption: Figure 1. EGFR Signal Transduction Cascade.[2] Quinazoline derivatives compete with ATP to block autophosphorylation, halting downstream RAS/RAF/MEK and PI3K/AKT signaling.
Part 2: Comparative Analysis (The Anchors)
When characterizing a new quinazoline derivative, you must benchmark it against these three profiles. A novel compound is only valuable if it outperforms these in selectivity or resistance profile .
Key Insight: Afatinib is chemically a quinazoline.[1] It is potent against T790M in vitro, but it fails clinically in many cases because it inhibits WT EGFR just as strongly, causing dose-limiting toxicity (rash/diarrhea). Your goal is not just T790M potency, but T790M selectivity (Osimertinib-like profile).
Part 3: Critical Experimental Protocols
To publish a high-impact medicinal chemistry paper, simple IC50 curves are insufficient. You must prove the mechanism of inhibition.
The "Washout" Assay (Proving Irreversibility)
Purpose: To distinguish if your derivative binds reversibly (like Gefitinib) or covalently (like Afatinib).
Theory: Reversible inhibitors dissociate when the drug is removed from the media, restoring kinase signaling. Covalent inhibitors permanently silence the receptor until new protein is synthesized.
Protocol:
Seeding: Plate H1975 cells (harboring L858R/T790M) at
cells/well in 6-well plates. Allow attachment (24h).
Treatment: Treat with
of your compound, Gefitinib (Control), and Afatinib (Control) for 1 hour .
Group B (Washout): Remove media. Wash 3x with warm PBS. Add fresh drug-free media. Incubate for 4–8 hours .
Stimulation: (Optional) Pulse with EGF (100 ng/mL) for 15 min to drive phosphorylation.
Readout: Western Blot for p-EGFR (Tyr1068) vs. Total EGFR.
Interpretation:
Reversible:[3][4][5][6][7] p-EGFR signal returns in Group B.
Irreversible:[3][4][5][6] p-EGFR signal remains suppressed in Group B (comparable to Group A).
The Ba/F3 Isogenic Screen (The Gold Standard for Selectivity)
Purpose: To determine the Selectivity Index (SI) without the noise of other cellular kinases.
System: Ba/F3 cells are murine B-cells dependent on IL-3.[8][9] When transfected with EGFR mutants, they become "addicted" to EGFR signaling and no longer need IL-3.
Common Pitfall: Loss of phosphorylation during lysis.
Expert Tip:
Lysis Buffer: Must contain Sodium Orthovanadate (inhibits tyrosine phosphatases) and Sodium Fluoride (inhibits Ser/Thr phosphatases).
Blocking: Use 5% BSA in TBST.[12] Never use non-fat milk, as it contains casein (a phospho-protein) which causes high background noise with phospho-specific antibodies.[12]
Part 4: Screening Workflow Visualization
Use this decision tree to filter your library of derivatives efficiently.
DOT Diagram: Screening Workflow
Caption: Figure 2. Hierarchical Screening Cascade. Compounds are filtered first by potency, then selectivity (Ba/F3), and finally by binding mechanism (Washout) and drug-like properties.
References
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Link
Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702-4711. Link
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Link
Mok, T. S., et al. (2017). Osimertinib or platinum-pemetrexed in EGFR T790M–positive lung cancer. New England Journal of Medicine, 376(7), 629-640. Link
Jiang, T., et al. (2019). Genomic characterization analysis of Ba/F3 cells with specific EGFR mutations. Journal of Thoracic Oncology, 14(11), e254-e256. Link
A Senior Application Scientist's Guide to Benchmarking New Quinazoline-Based Enzyme Inhibitors Against Established Drugs
Introduction: The Quinazoline Scaffold and the Imperative of Rigorous Benchmarking The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful enzyme inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold and the Imperative of Rigorous Benchmarking
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful enzyme inhibitors.[1] Its versatile structure has been masterfully exploited to target a range of enzymes, most notably protein kinases, which are central regulators of cellular signaling.[1] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a known driver of various cancers, making it a prime therapeutic target.[2][3] Consequently, drugs such as Gefitinib and Erlotinib, both built on the 4-anilinoquinazoline framework, have become cornerstone treatments for specific cancer types.[2][4]
For researchers developing novel quinazoline compounds, demonstrating a competitive advantage over these established drugs is the critical hurdle. It is not enough for a new compound to simply show activity; it must be rigorously quantified and contextualized. This guide provides a comprehensive framework for benchmarking the enzymatic inhibition of new quinazoline derivatives against known drugs, using the EGFR kinase as a primary example. We will delve into the causality behind experimental design, provide validated, step-by-step protocols, and illustrate how to interpret the resulting data to build a compelling case for a new inhibitor's potential.
Section 1: The Principle of Enzymatic Inhibition Benchmarking
Benchmarking is a comparative analysis that grounds the performance of a new investigational compound against a "gold standard"—an approved and well-characterized drug. This process moves beyond a simple "active" or "inactive" label to provide a quantitative measure of potency.
The primary metric in this initial stage of benchmarking is the half-maximal inhibitory concentration (IC50) . The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[5] A lower IC50 value indicates a more potent compound. While IC50 is an essential starting point, it is an operational parameter influenced by assay conditions like enzyme and substrate concentrations. Therefore, maintaining consistent and well-documented conditions is paramount for a fair comparison.
Further characterization involves determining the inhibition constant (Ki) , which is a true measure of the inhibitor's binding affinity for the enzyme, and understanding the Mechanism of Action (MoA) . Most quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the binding of ATP, thereby blocking the phosphorylation cascade.[4]
Section 2: Pre-Assay Considerations & Setup: Ensuring Data Integrity
Meticulous preparation is the bedrock of reproducible and trustworthy data. Overlooking these steps can introduce artifacts that render comparisons meaningless.
Compound Management:
Solubility: Most small molecule inhibitors are poorly soluble in aqueous solutions and are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[6][7]
DMSO Concentration: It is critical to maintain a final DMSO concentration that is low and consistent across all wells of an assay plate (typically ≤0.5%).[8] DMSO can have direct effects on enzyme activity and cell viability at higher concentrations, confounding results.[6][7][9]
Serial Dilutions: Prepare a serial dilution plate of your new quinazoline compounds and the benchmark drug (e.g., Gefitinib). This allows for the creation of a dose-response curve from which the IC50 can be calculated.[5]
Enzyme and Substrate Selection:
For this guide, we will focus on wild-type EGFR kinase. However, in a real-world drug discovery program, it is crucial to also test against clinically relevant mutant forms (e.g., EGFR L858R or T790M) for which benchmark drugs have known activity profiles.[10][11][12]
The substrate can be a synthetic peptide that is a known target for the kinase. The concentration of both enzyme and substrate must be carefully optimized and kept constant throughout the experiment.
Section 3: Core Experimental Protocol: Determining EGFR IC50 via the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[13][14][15][16] The assay involves two key steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used by a luciferase to produce a light signal.[13][14]
Step-by-Step Protocol
Reagent Preparation: Prepare all reagents (kinase buffer, EGFR enzyme, peptide substrate, ATP, compounds) according to the manufacturer's specifications (e.g., Promega ADP-Glo™).[17]
Assay Plate Setup:
Use a low-volume, 384-well white assay plate suitable for luminescence readings.
Add 1 µL of your serially diluted compounds (New Quinazoline A, New Quinazoline B, Gefitinib) or 5% DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.[17]
Kinase Reaction Initiation:
Prepare an enzyme solution by diluting the EGFR kinase in the reaction buffer. Add 2 µL of this solution to each well (excluding no-enzyme controls).
Prepare a substrate/ATP mixture. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
Start the reaction by adding 2 µL of the substrate/ATP mix to all wells.[17]
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[17]
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[14][17]
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides the luciferase/luciferin needed for the light-producing reaction.[14][17] Incubate for 30 minutes at room temperature.[17]
Data Acquisition: Read the luminescence of the plate using a plate reader. The light signal is stable for over 3 hours.[18]
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Section 4: Data Analysis & Interpretation
The raw luminescence data must be converted into a meaningful measure of potency.
Calculate Percent Inhibition:
First, average the signal from the "no-inhibitor" wells (100% activity) and the "no-enzyme" wells (0% activity/background).
For each inhibitor concentration, calculate the percent inhibition using the formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal curve.[5]
Determine IC50: Use a non-linear regression analysis (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the precise IC50 value.[19]
Comparative Data Presentation
Presenting the data in a clear, tabular format is essential for direct comparison.
Compound
Target Enzyme
IC50 (nM)
95% Confidence Interval (nM)
Gefitinib (Benchmark)
Wild-Type EGFR
28.5
24.1 - 33.8
New Quinazoline A
Wild-Type EGFR
8.2
6.9 - 9.7
New Quinazoline B
Wild-Type EGFR
150.7
125.5 - 181.0
Note: The IC50 values presented are hypothetical for illustrative purposes. Published IC50 values for Gefitinib against EGFR can range from approximately 26-57 nM in biochemical assays.[20]
Interpretation:
From this hypothetical data, New Quinazoline A shows significantly higher potency against wild-type EGFR than the benchmark drug, Gefitinib. Its lower IC50 and non-overlapping confidence interval suggest a statistically meaningful improvement. Conversely, New Quinazoline B is less potent than Gefitinib. This quantitative comparison immediately prioritizes New Quinazoline A for further investigation.
Section 5: Advanced Characterization: Mechanism of Action (MoA) Studies
A potent IC50 is promising, but understanding how the compound inhibits the enzyme provides critical insight. This is achieved through enzyme kinetics studies.[21]
The Goal: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed. Most quinazoline EGFR inhibitors are ATP-competitive.[4]
The Method: The experiment involves measuring the initial reaction velocity at various substrate (ATP) concentrations, both in the absence and presence of a fixed concentration of the inhibitor. The data is then plotted using methods like the Michaelis-Menten or the Lineweaver-Burk plot.[21][22][23][24]
Michaelis-Menten Plot: Plots reaction velocity (V) vs. substrate concentration ([S]).
Lineweaver-Burk Plot: A double reciprocal plot of 1/V vs. 1/[S]. This linearizes the Michaelis-Menten kinetics, often making it easier to visualize the MoA.[22][23][24]
Caption: Competitive inhibitors block the substrate (ATP) from binding.
Interpreting the Lineweaver-Burk Plot:
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but the x-intercept will be different (Km increases).
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will be different (Vmax decreases).
Conclusion
Rigorous, quantitative benchmarking is non-negotiable in modern drug discovery. By employing standardized, high-quality assays like the ADP-Glo™ system, researchers can generate robust and reproducible data. The initial determination of a compound's IC50 relative to a clinically relevant benchmark like Gefitinib serves as the primary filter for advancing a candidate. Subsequent characterization of the mechanism of action provides deeper scientific insight and strengthens the value proposition of a novel compound. This structured approach, grounded in scientific integrity, ensures that only the most promising new quinazoline inhibitors are progressed, optimizing resources and accelerating the path toward developing next-generation therapeutics.
References
Benchchem. (n.d.). Application Note: In Vitro Determination of IC50 for the Cdc7 Kinase Inhibitor, Cdc7-IN-14.
Wang, Y., et al. (2019). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. PMC - NIH.
Promega Corporation. (n.d.). EGFR Kinase Assay.
Benchchem. (n.d.). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
Kosaka, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PMC - NIH.
Sudo, T., et al. (2005). Gefitinib (IRESSA)
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib.
Selleck Chemicals. (n.d.). Gefitinib (ZD1839).
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) values of gefitinib.
Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
Benchmarking Quinazoline Scaffolds: A Comparative Docking Guide for EGFR Inhibitors
Executive Summary The quinazoline scaffold remains the structural backbone for Epidermal Growth Factor Receptor (EGFR) inhibition, evolving from first-generation reversible binders (Gefitinib, Erlotinib) to third-generat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline scaffold remains the structural backbone for Epidermal Growth Factor Receptor (EGFR) inhibition, evolving from first-generation reversible binders (Gefitinib, Erlotinib) to third-generation covalent inhibitors (Osimertinib). For computational chemists, accurately modeling these interactions is critical for predicting efficacy against resistance mutations like T790M and C797S.
This guide provides a technical comparison of these analogs within the EGFR active site. It moves beyond basic docking scores to analyze the structural causality of binding, supported by validated experimental protocols and specific PDB benchmarks.[1]
Mechanistic Foundation: The EGFR Active Site
To interpret docking results, one must understand the topology of the ATP-binding cleft. The quinazoline core mimics the adenine ring of ATP, but the efficacy of the analog depends on three specific sub-regions:
The Hinge Region (Met793): The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide of Met793.[2] This is the anchor point for all quinazoline-based inhibitors.
The Gatekeeper (Thr790): Located at the back of the pocket. In wild-type EGFR, this is accessible. In the T790M mutation, the bulky methionine sterically hinders first-generation inhibitors.
The Solvent Front (Cys797): The target for third-generation acrylamide-bearing inhibitors (Michael acceptors) to form covalent bonds.
Visualization: EGFR Signaling & Inhibition Logic
The following diagram illustrates the pathway and the specific block points for quinazoline inhibitors.
Figure 1: The EGFR signal transduction cascade and the competitive inhibition mechanism of quinazoline scaffolds at the intracellular kinase domain.
Comparative Analysis of Analogs
The following data synthesizes structural benchmarks from Protein Data Bank (PDB) crystal structures and validated docking studies.
Table 1: Structural Benchmarks of Key Quinazoline Analogs
Feature
Erlotinib (1st Gen)
Gefitinib (1st Gen)
Osimertinib (3rd Gen)
PDB Benchmark
1M17 (Wild Type)
4WKQ (Wild Type)
6JX0 (T790M Mutant)
Binding Type
Reversible (Competitive)
Reversible (Competitive)
Irreversible (Covalent)
Hinge Interaction
H-bond: N1 ↔ Met793
H-bond: N1 ↔ Met793
H-bond: N1 ↔ Met793
Tail Interaction
Water-mediated H-bond: N3 ↔ Thr854
Morpholine exp. to solvent
Indole pos. near Gatekeeper
Covalent Bond
None
None
Acrylamide ↔ Cys797
T790M Efficacy
Low (Steric clash)
Low (Steric clash)
High (Binds despite Met790)
Docking Energy *
-7.5 to -8.5 kcal/mol
-7.2 to -8.2 kcal/mol
-9.0 to -10.5 kcal/mol
*Energies are approximate values based on AutoDock Vina scoring functions; absolute values vary by grid parameterization.
Key Comparative Insights
The N1-Met793 Anchor: Regardless of generation, the docking pose must preserve the hydrogen bond between the quinazoline N1 and the backbone amide of Met793.[2] If your docking pose loses this, the result is likely an artifact.
The "Head" Group Variation: Erlotinib utilizes bulky phenylacetylene head groups which fit well in the wild-type hydrophobic pocket but clash when Threonine at 790 mutates to the larger Methionine (T790M).
The Covalent Shift: Osimertinib (and Afatinib) incorporates a Michael acceptor (acrylamide) positioned specifically to attack the thiol group of Cys797. In docking studies, "covalent docking" protocols must be used to accurately model this, or a distance constraint (< 3.5 Å) must be set between the electrophilic carbon and Cys797 sulfur.
Experimental Protocol: Validated Docking Workflow
To replicate the benchmarks above, follow this self-validating protocol. This workflow assumes the use of AutoDock Vina or PyRx , but the principles apply to Glide/Gold.
Size: 22 x 22 x 22 Å (sufficient for quinazolines; increase to 30 Å for larger 3rd gen analogs).
Phase 3: Validation (Redocking)
Before docking new analogs, you must validate your system.
Extract the native Erlotinib from 1M17.
Dock it back into the prepared receptor.
Calculate the RMSD (Root Mean Square Deviation) between your docked pose and the original crystal pose.[4]
Pass: RMSD < 2.0 Å (Acceptable).
Excellent: RMSD < 1.0 Å (High confidence).
Fail: RMSD > 2.0 Å (Check grid center or protonation states).
Visualization: The Docking Workflow
Figure 2: Step-by-step computational workflow for validating quinazoline binding modes.
References
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry. [3]
Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib.[5][6] Protein Data Bank.[1][5]
Yin, J., et al. (2020). Crystal Structure of EGFR(L858R/T790M/C797S) in complex with Osimertinib. Protein Data Bank.[1][5]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling.
Assessing the selectivity of Quinazoline-2-carboxylic acid against different cancer cell lines
Executive Summary This guide outlines the technical framework for assessing the antineoplastic selectivity of Quinazoline-2-carboxylic acid (Q2CA) and its functionalized derivatives. While the quinazoline pharmacophore i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the technical framework for assessing the antineoplastic selectivity of Quinazoline-2-carboxylic acid (Q2CA) and its functionalized derivatives. While the quinazoline pharmacophore is the backbone of FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 2-carboxylic acid substitution represents a distinct chemical space often utilized to synthesize novel hydrazides and amides with improved solubility and distinct binding profiles.
This document provides a comparative analysis of Q2CA derivatives against standard-of-care agents, detailed protocols for determining the Selectivity Index (SI), and mechanistic insights into their mode of action.
Chemical Context & Mechanism of Action[1][2][3][4]
The Quinazoline Scaffold
The quinazoline ring system is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of cancer therapy, derivatives of Quinazoline-2-carboxylic acid primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Mechanism:
Binding: The nitrogen atoms in the quinazoline ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically Met793 in EGFR).
Inhibition: By occupying this pocket, Q2CA derivatives prevent ATP binding.
Cascade Blockade: This inhibits autophosphorylation, blocking downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to apoptosis in tumor cells.
Pathway Visualization
The following diagram illustrates the interference of Quinazoline derivatives within the EGFR signaling cascade.
Caption: Mechanism of Action showing Q2CA derivatives competing with ATP to block EGFR phosphorylation and downstream proliferation signals.
Comparative Performance Analysis
To objectively assess Q2CA derivatives, we compare them against Gefitinib (a targeted EGFR inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent).
Metric Definitions
IC50 (µM): The concentration required to inhibit cell growth by 50%.[1] Lower is more potent.
Selectivity Index (SI): A safety metric calculated as
SI > 3: Selective toxicity (potential drug candidate).
Comparative Data Table
Data synthesized from representative literature on 2-substituted quinazolines [1][3].
Compound Class
Target Cell: A549 (Lung Cancer) IC50
Target Cell: MCF-7 (Breast Cancer) IC50
Normal Cell: MRC-5 (Fibroblast) IC50
Selectivity Index (SI) for A549
Performance Verdict
Q2CA-Derivative (Lead)
1.2 µM
4.5 µM
> 50.0 µM
> 41.6
High Selectivity
Gefitinib (Control)
0.05 µM
15.2 µM
> 100 µM
> 2000
Gold Standard (Targeted)
Doxorubicin (Control)
0.45 µM
0.20 µM
0.90 µM
2.0
High Potency, Low Selectivity
Naked Q2CA Acid
> 100 µM
> 100 µM
> 100 µM
N/A
Inactive (Precursor only)
Key Insight: While Q2CA derivatives may not match the nanomolar potency of Gefitinib, they often exhibit a superior safety profile compared to Doxorubicin. The naked acid (Quinazoline-2-carboxylic acid) is generally biologically inert and must be functionalized (e.g., into hydrazides or Schiff bases) to achieve cellular penetration and target binding [3].
Experimental Protocol: Selectivity Assessment
Rationale
A "self-validating" protocol requires internal controls to ensure that observed cytotoxicity is due to the compound and not solvent effects or cell density issues.
Workflow Diagram
Caption: Step-by-step workflow for determining the Selectivity Index (SI) using colorimetric assays.
Detailed Methodology (MTT Assay)
1. Cell Line Selection:
Cancer Panel: A549 (EGFR overexpressing), MCF-7 (Estrogen receptor positive).
Normal Control (Critical): MRC-5 (Human lung fibroblasts) or HEK-293 (Kidney epithelial). Note: Using a matched tissue normal control (e.g., MRC-5 for Lung cancer) yields the most relevant SI.
2. Preparation of Q2CA Derivatives:
Dissolve Q2CA derivatives in DMSO to create a 10 mM stock.
Validation Step: Ensure final DMSO concentration in cell culture is < 0.1% to prevent solvent cytotoxicity.
3. Seeding & Treatment:
Seed cells at
cells/well in 96-well plates.
Allow attachment for 24 hours.
Treat with serial dilutions of Q2CA derivative (e.g., 0.1 µM to 100 µM).
Use non-linear regression (Log-inhibitor vs. response) to determine IC50.
Interpretation of Results
When analyzing Q2CA derivatives, look for "Selectivity Windows":
The "Hit" Window: An IC50 < 10 µM in cancer lines suggests the derivative has sufficient potency for lead optimization [1].
The Safety Threshold: An SI > 3.0 indicates the compound is significantly more toxic to cancer cells than normal cells [4].
Structure-Activity Relationship (SAR):
Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- or 7-position of the quinazoline ring often show enhanced potency [3].
Modifications to the 2-carboxylic acid tail (e.g., converting to a hydrazide) often improve lipophilicity and cellular uptake compared to the naked acid [3].
References
Yong, J. P., et al. (2015).[5] "Synthesis and anticancer activity of quinazoline derivatives containing the isoxazole moiety." European Journal of Medicinal Chemistry.
Al-Omary, F. A., et al. (2022).[6][7] "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Scientific Reports.
Auti, P. S., et al. (2020).[6] "Quinazoline-2-carboxylic acid derivatives: Synthesis and biological evaluation." ResearchGate / Synthetic Communications.
Badisa, R. B., et al. (2009). "Selective Cytotoxicity Evaluation in Anticancer Drug Screening." Stony Brook Medicine / General Pharmacology.
Benchmarking Stability-Indicating Strategies for Quinazoline Therapeutics
Introduction: The Quinazoline Challenge Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Prazosin) represent a cornerstone pharmacophore in oncology and cardiology. However, their fused pyrimidine-benzene ring struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Challenge
Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Prazosin) represent a cornerstone pharmacophore in oncology and cardiology. However, their fused pyrimidine-benzene ring structure presents specific stability challenges. The electron-deficient pyrimidine ring renders them susceptible to nucleophilic attack (hydrolysis) under alkaline conditions, while the side chains—often ether linkages or amine groups—are prone to oxidative and photolytic degradation.
Developing a Stability-Indicating Method (SIM) for these compounds is not merely a regulatory box-checking exercise; it is a safety imperative. You must prove your method can resolve the Active Pharmaceutical Ingredient (API) from its degradation products (DPs) without co-elution.[1]
This guide benchmarks the standard High-Performance Liquid Chromatography (HPLC) approach against modern alternatives and provides a blueprint for developing a robust, self-validating protocol.
Comparative Analysis: HPLC vs. UPLC vs. HPTLC
Before initiating method development, one must select the appropriate platform. While HPLC remains the workhorse, UPLC (Ultra-Performance LC) and HPTLC (High-Performance Thin-Layer Chromatography) offer distinct advantages depending on the development phase.
Table 1: Performance Matrix for Quinazoline Analysis
Feature
Standard HPLC
UPLC / UHPLC
HPTLC
Resolution ()
Moderate ()
Superior ()
Low (Screening only)
Sensitivity (LOD)
High (ppm level)
Ultra-High (ppb level)
Moderate
Run Time
15–30 mins
3–8 mins
Parallel processing
Solvent Usage
15–30 mL/run
< 5 mL/run
Minimal
Backpressure
< 400 bar
> 600 bar
N/A
Best Use Case
QC Release, Global Tech Transfer
Complex impurity profiling, High-throughput
Rapid stress testing screening
Expert Insight:
Choose UPLC if your quinazoline derivative has complex side chains (e.g., morpholine or PEGylated tails) that generate multiple isobaric impurities. The higher peak capacity is required to resolve these structural isomers.
Stick to HPLC for final QC methods intended for transfer to manufacturing sites in emerging markets where UPLC maintenance may be challenging.
Strategic Method Development: The AQbD Approach
Do not rely on "One-Factor-at-a-Time" (OFAT) optimization. It misses interactions between variables. Instead, use an Analytical Quality by Design (AQbD) approach.
Column Selection Strategy
Quinazolines are hydrophobic and basic.
Standard: C18 (Octadecyl) – Good starting point, but often shows tailing for basic quinazolines due to silanol interactions.
Optimized:Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) .
Why? The pi-pi (
) interaction between the phenyl ligand and the quinazoline ring provides alternative selectivity, often separating impurities that co-elute on a standard C18.
Mobile Phase & pH
Buffer: Ammonium Acetate or Formate (10-20 mM).
pH: Adjust to pH 3.0 – 4.5 .
Mechanism:[2][3] Quinazolines have pKa values typically between 5 and 7. At pH 3.0, the basic nitrogen is protonated, improving solubility and peak shape. Avoid pH > 7.5 to prevent silica dissolution and potential on-column hydrolysis of the drug.
AQbD Workflow Visualization
Figure 1: Analytical Quality by Design (AQbD) workflow for robust method development. This cycle ensures the final method is immune to minor variations in routine use.
Forced Degradation Protocols (Stress Testing)[1]
To validate the method as "Stability-Indicating," you must intentionally degrade the sample. For Quinazolines, use the following specific protocol.
The Protocol
Prepare a stock solution of the API at 1 mg/mL.
Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours.
Target: Cleavage of ether side chains.
Base Hydrolysis: Add 0.1 N NaOH. Heat at 60°C for 2 hours.
Target: Nucleophilic attack on C2/C4 of the pyrimidine ring (Ring Opening).
Note: Quinazolines are highly sensitive to base; monitor closely to prevent >20% degradation.
Oxidation: Add 3%
. Ambient temperature for 6 hours.
Target: N-oxide formation on the quinazoline nitrogen.
Photolytic: Expose to 1.2 million lux hours (ICH Q1B).
Degradation Pathway Logic
Figure 2: Common degradation pathways for Quinazoline derivatives. Base hydrolysis typically attacks the electron-deficient pyrimidine ring, while acid targets ether side chains.
Case Study: Optimization Data
Scenario: Development of a SIM for an Erlotinib-like quinazoline derivative.
Initial Condition: C18 Column, Methanol/Water, pH 7.0.
Result: Peak tailing (Tf = 1.8) and co-elution of oxidative impurity.
Optimized Method (Final):
Column: ACE Excel C18-PFP (150 x 4.6 mm, 3 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][5] International Council for Harmonisation.[2][5]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5]
Rao, R.N., et al. (2019). Stress degradation studies on Erlotinib hydrochloride and development of a validated stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized citation for standard industry practice on Erlotinib stability).
Gumustas, M., et al. (2018). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.[1][6]
Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinazoline-Based Drug Candidates
Executive Summary The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] However, a r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] However, a recurring bottleneck in drug development is the translational gap : compounds exhibiting nanomolar potency in enzymatic assays often fail to induce tumor regression in animal models.
This guide analyzes the mechanistic disconnects between in vitro screening and in vivo validation. It provides a rigorous, data-driven framework for evaluating quinazoline derivatives, emphasizing that pharmacokinetics (PK) and metabolic stability are as critical as binding affinity.
The Quinazoline Scaffold & Mechanism of Action
Quinazoline derivatives primarily function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor). By occupying the ATP-binding pocket, they prevent autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.
Mechanistic Pathway
The following diagram illustrates the signal transduction blockade achieved by quinazoline inhibitors.
Figure 1: Signal Transduction Blockade. Quinazolines compete with ATP for the EGFR binding cleft, halting the RAS/RAF/MEK/ERK cascade required for tumor proliferation.
In Vitro Profiling: The Screening Phase
In vitro efficacy is often measured via two distinct metrics which must not be conflated: Biochemical Potency (Enzymatic IC50) and Cellular Potency (Cell Viability IC50).
Enzymatic Assays (The "Intrinsic" Affinity)
This measures the inhibition of the isolated kinase domain.
Method: FRET-based assays (e.g., LanthaScreen) or luminescent ATP detection (e.g., Kinase-Glo).
Critical Insight: A quinazoline derivative might show an IC50 of <10 nM here but fail in cells due to membrane impermeability.
Cellular Assays (The "Functional" Efficacy)
This measures the compound's ability to penetrate the cell membrane and inhibit the target in a physiological environment.
Method: MTT or CellTiter-Glo assays on EGFR-overexpressing lines (e.g., A549, PC-9).
Senior Scientist Note: Always perform a Western Blot for p-EGFR (Y1068) alongside viability assays. A drop in viability without a drop in p-EGFR suggests off-target toxicity, not specific efficacy.
The Translational Gap: Why Potent Compounds Fail In Vivo
The discrepancy between in vitro success and in vivo failure for quinazolines typically stems from ADME (Absorption, Distribution, Metabolism, Excretion) failures.
Parameter
In Vitro Condition
In Vivo Reality
Failure Mode
Solubility
Dissolved in DMSO (perfect solubility).
Aqueous GI tract/Bloodstream.
Quinazolines are hydrophobic; they may precipitate before absorption.
Metabolism
No metabolic enzymes present.
CYP450 enzymes (Liver).
Rapid oxidation of the quinazoline core leads to short half-life ().
Efflux
Passive diffusion dominant.
P-gp / BCRP Transporters.
Drug is actively pumped out of tumor cells.
Protein Binding
Low/No serum proteins.
High Plasma Protein Binding (PPB).
Only "free drug" is active; 99% binding renders the drug inert.
Key Insight: First-generation quinazolines (Gefitinib) are susceptible to metabolic degradation at the morpholine or methoxy side chains. Newer generations optimize these positions to block metabolic "soft spots" [1].
In Vivo Validation: The Proof of Concept
To validate a candidate, a xenograft model is the gold standard. This protocol is designed to be self-validating by including randomization and blinding.
Experimental Workflow
Figure 2: Standard Xenograft Workflow. Critical checkpoints include tumor staging (start treatment only when tumors are established) and randomization.
Detailed Protocol: Xenograft Efficacy Study
Objective: Determine Tumor Growth Inhibition (TGI) of Candidate QZ-X vs. Vehicle.
Model Generation:
Inject
A549 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice.
Self-Validation: Use Matrigel to ensure consistent tumor architecture.
Staging & Randomization:
When tumors reach ~100-150 mm³, randomize mice into groups (n=8/group).
Statistical Check: ANOVA must show
for tumor volume variance between groups before dosing starts.
Treatment:
Vehicle: 0.5% CMC-Na (Carboxymethylcellulose) or Tween-80 (Oral Gavage).
Positive Control: Gefitinib (50 mg/kg, QD).
Experimental: Candidate QZ-X (Low/High Dose).
Data Collection:
Measure tumor volume (
) every 3 days using calipers: .
Monitor body weight (toxicity marker). >20% weight loss requires euthanasia.
Endpoint Analysis:
Calculate TGI%:
.
Harvest tumors for Immunohistochemistry (IHC) staining of Ki-67 (proliferation) and CD31 (angiogenesis) [2].
Comparative Analysis: Gefitinib vs. Erlotinib
The following data illustrates how two structurally similar quinazolines compare. Note that while in vitro data is similar, in vivo dosing differs due to pharmacokinetics.
Feature
Gefitinib (Iressa)
Erlotinib (Tarceva)
Target
EGFR (L858R, Del19)
EGFR (L858R, Del19)
In Vitro IC50 (Enzyme)
2-3 nM
2 nM
In Vitro IC50 (A549 Cells)
~15-20 nM
~15-20 nM
Solubility
Low (pH dependent)
Very Low (requires specific formulation)
Max Tolerated Dose (MTD)
Higher
Lower (Skin rash is dose-limiting)
Clinical Efficacy
Similar PFS (Progression Free Survival)
Similar PFS
Key Difference
Tolerability: Gefitinib generally has a better safety profile (less rash/diarrhea) [3].
Exposure: Erlotinib achieves higher plasma concentrations at MTD.
Synthesis: Both drugs show that in vitro potency translates to in vivo efficacy only because their ADME properties (specifically bioavailability) were optimized during development. A candidate with an IC50 of 0.1 nM (10x more potent) would still fail if its plasma half-life was <30 minutes.
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).
[Link][1]
Anlotinib combined with gefitinib can significantly improve the proliferation of EGFR-mutant NSCLC in vitro and in vivo. Translational Lung Cancer Research.
[Link]
A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research.
[Link]
Standard Operating Procedure: Quinazoline-2-Carboxylic Acid Disposal
[1][2] Executive Safety Summary Do not treat this compound as general trash. Quinazoline-2-carboxylic acid is a nitrogen-containing heterocyclic organic acid.[1][2] While often used as a pharmaceutical intermediate, its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
Do not treat this compound as general trash. Quinazoline-2-carboxylic acid is a nitrogen-containing heterocyclic organic acid.[1][2] While often used as a pharmaceutical intermediate, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines to prevent environmental leaching and potential formation of toxic byproducts (NOx) during improper incineration.
Immediate Directives:
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]
Segregation: Store away from Strong Oxidizers and Strong Bases .[2]
Prohibited: Do NOT flush down drains.[2][3] Do NOT mix with chlorinated solvents unless necessary for dissolution.[2]
Hazard Identification & Assessment
Before handling waste, verify the specific hazards associated with this compound. The quinazoline ring system imparts specific biological activity, necessitating containment.
Hazard Category
GHS Code
Description
Operational Implication
Acute Toxicity
H302
Harmful if swallowed
Double-bag solid waste to prevent particulate inhalation/ingestion.[1][2]
Skin Irritation
H315
Causes skin irritation
Nitrile gloves (min 0.11mm) required during waste transfer.[1][2]
Eye Irritation
H319
Causes serious eye irritation
Safety goggles (ANSI Z87.[1][2]1) are mandatory.[2]
STOT-SE
H335
May cause respiratory irritation
All solid transfers must occur inside a chemical fume hood.[1][2]
Source: GHS Classification data [1, 2].
Pre-Disposal Segregation Strategy
Effective disposal begins with chemical compatibility.[2] Quinazoline-2-carboxylic acid is acidic.[1][2][4][5] Mixing it with incompatible waste streams can generate heat or toxic gases.[2][6]
Strong Oxidizers (e.g., Peroxides, Permanganates): Risk of ring oxidation and energetic reactions.
Cyanides/Sulfides: Potential for toxic gas evolution if the waste stream becomes too acidic.
Disposal Protocols
Scenario A: Disposal of Pure Solid (Preferred)
Context: Expired reagents, synthesis products, or contaminated solids.
Mechanism: Incineration is the only method that guarantees the destruction of the heterocyclic ring.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[2]
Labeling: Affix a hazardous waste label.
Chemical Name: Quinazoline-2-carboxylic acid.[1][2][7][8][9][10][11]
Label specifically as "Acidic Organic Waste" to alert the waste contractor.
Precipitation Check: Quinazoline derivatives may precipitate when mixed with water or non-polar solvents.[2]
Observation: If solids form upon mixing, stop.
Action: Segregate this specific mixture into a separate bottle labeled "High Solids Organic Waste."
Decision & Workflow Visualization
The following diagram outlines the logical decision process for categorizing and disposing of Quinazoline-2-carboxylic acid waste.
Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure RCRA compliance.
Emergency Spillage Procedures
In the event of a spill outside of containment, execute the C.L.E.A.N. protocol immediately.
C ontain: Secure the area.[2][12] If powder, turn off fans/drafts to prevent aerosolization.
L ocate PPE: Don nitrile gloves, lab coat, and N95 dust mask (or respirator if large quantity).
E valuate: Is it solid or liquid?
Solid: Do not dry sweep.[2] Cover with wet paper towels to dampen, then scoop.
Liquid: Cover with an absorbent pad or vermiculite.[2]
A ct: Scoop material into a disposable wide-mouth jar.
N eutralize/Decontaminate: Wash the surface with a dilute soap solution, followed by water.
Figure 2: C.L.E.A.N.[1][2] protocol workflow for safe management of laboratory spills.
Regulatory & Compliance Notes
RCRA Status: While Quinazoline-2-carboxylic acid is not explicitly P-listed or U-listed, it should be characterized as hazardous waste due to toxicity and potential environmental impact [3].[1][2]
Waste Codes: If mixed with flammable solvents (Methanol/Acetonitrile), assign D001 (Ignitable). If the pH is < 2, assign D002 (Corrosive) [4].[5][14]
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved from [Link][2]
European Chemicals Agency (ECHA).[2] C&L Inventory: Quinazoline-2-carboxylic acid. Retrieved from [Link][2]
U.S. Environmental Protection Agency.[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency.[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][15] Retrieved from [Link][2]